molecular formula C9H11BO5 B580850 2-Methoxycarbonyl-4-methoxyphenylboronic acid CAS No. 1256355-40-4

2-Methoxycarbonyl-4-methoxyphenylboronic acid

Cat. No.: B580850
CAS No.: 1256355-40-4
M. Wt: 209.992
InChI Key: QJEMXKRTNMWVHO-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-4-methoxyphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO5 and its molecular weight is 209.992. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxy-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMXKRTNMWVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681861
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-40-4
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxycarbonyl-4-methoxyphenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Introduction

Arylboronic acids are a cornerstone of modern organic chemistry, serving as indispensable reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their prominence is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-containing reagents.[1] Within this vital class of compounds, this compound emerges as a highly functionalized and synthetically versatile building block. Its unique substitution pattern—featuring a boronic acid, an ester, and a methoxy group on a phenyl ring—offers multiple points for chemical modification and influences its physical properties, which are critical for its handling, reactivity, and application in complex molecule synthesis.

This guide provides a comprehensive examination of the core physical and chemical properties of this compound, tailored for researchers and drug development professionals. We will delve into its structural characteristics, solubility, stability, and spectroscopic signature, offering both foundational data and the practical context necessary for its effective use in a laboratory setting.

Section 1: Core Physicochemical Properties

The physical properties of a reagent are paramount to its successful application, dictating storage conditions, solvent selection, and reaction setup. While specific experimental data for this compound is sparse in publicly available literature, we can infer many of its properties from its structure and by analogy to closely related compounds.

Summary of Key Properties

PropertyValueSource / Rationale
CAS Number 1256355-40-4[2]
Molecular Formula C₉H₁₁BO₄Inferred from structure[2]
Molecular Weight 210.00 g/mol [2]
Appearance White to off-white solid/powderBy analogy to similar arylboronic acids[3][4][5]
Melting Point Data not available. Estimated to be in the range of 170-210 °C.Based on isomers like 4-Methoxycarbonylphenylboronic acid (197-200 °C) and 4-Methoxyphenylboronic acid (204-206 °C)[3][4]

graph "2_Methoxycarbonyl_4_methoxyphenylboronic_acid" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
bgcolor="#F1F3F4";
// Benzene ring
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.3,0.75!", label="C"];
C3 [pos="-1.3,-0.75!", label="C"];
C4 [pos="0,-1.5!", label="C"];
C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="1.3,0.75!", label="C"];

// Aromatic bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituents
B [pos="0,3.0!", label="B(OH)₂"];
C_ester [pos="-2.8,1.25!", label="C"];
O1_ester [pos="-3.8,0.5!", label="O"];
O2_ester [pos="-3.0,2.5!", label="O"];
CH3_ester [pos="-5.0,0.95!", label="CH₃"];
O_methoxy [pos="2.8,1.25!", label="O"];
CH3_methoxy [pos="4.0,0.5!", label="CH₃"];

// Bonds to substituents
C1 -- B;
C2 -- C_ester;
C_ester -- O1_ester;
C_ester -- O2_ester [style=double];
O1_ester -- CH3_ester;
C6 -- O_methoxy;
O_methoxy -- CH3_methoxy;

// Aromatic double bonds
node [shape=none, label=""];
e1 [pos="-0.65,1.125!"];
e2 [pos="-0.65,-1.125!"];
e3 [pos="1.3,0!"];
C1 -- e1 [style=double, len=0.1];
C3 -- e2 [style=double, len=0.1];
C5 -- e3 [style=double, len=0.1];

}

Caption: Molecular Structure of this compound.

Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups.

  • Polar Solvents: The boronic acid moiety, -B(OH)₂, is capable of hydrogen bonding, imparting some solubility in polar protic solvents like methanol and ethanol. However, arylboronic acids are often only slightly soluble in water.

  • Aprotic Polar Solvents: High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common media for Suzuki-Miyaura coupling reactions.[4][6]

  • Non-Polar Solvents: The aromatic ring and ester group contribute to its lipophilicity, allowing for solubility in solvents like tetrahydrofuran (THF) and ethyl acetate, although likely to a lesser extent than in DMSO. It is expected to have poor solubility in non-polar solvents like hexanes.

For practical applications, DMSO is an excellent choice for preparing stock solutions, while solvents like THF or dioxane/water mixtures are often employed for reactions.

Stability and Storage

The stability of boronic acids is a critical consideration for both storage and reaction fidelity.

  • Dehydration to Boroxines: A primary characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] This equilibrium is influenced by the presence of water; in aqueous or protic solvents, the monomeric boronic acid form is favored. For long-term storage, this dehydration is not typically a concern as the boroxine readily hydrolyzes back to the active boronic acid in the presence of water.[7]

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

  • Protodeboronation: A more significant instability pathway is protodeboronation, the cleavage of the C-B bond to yield the corresponding arene (methyl 3-methoxybenzoate in this case) and boric acid.[9] This process can be influenced by pH, temperature, and the electronic nature of the aryl group. While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures in aqueous media, can lead to degradation.[9]

  • Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][10]

Section 2: Spectroscopic and Structural Characterization

Unambiguous characterization is essential to verify the identity and purity of the reagent. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly cataloged, the expected signals can be predicted based on its structure.

  • ¹H NMR:

    • Aromatic Protons: Three protons on the phenyl ring will appear as distinct signals in the aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their ortho, meta, and para relationships.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

    • Ester Methyl Protons (-COOCH₃): A sharp singlet, also typically around 3.8-4.0 ppm, but chemically distinct from the methoxy singlet.

    • Boronic Acid Protons (-B(OH)₂): A broad singlet that is often exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals in the aromatic region (~110-165 ppm), including two quaternary carbons attached to the substituents.

    • Ester Carbonyl Carbon (C=O): A signal in the downfield region, typically ~165-175 ppm.

    • Methoxy and Ester Methyl Carbons: Two signals in the aliphatic region, ~50-60 ppm.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and confirming the identity of boronic acids.[11]

  • Expected Ion: The expected molecular ion peak [M+H]⁺ would be at m/z 211.0. Depending on the conditions, adducts with solvent or salts (e.g., [M+Na]⁺) may also be observed.

  • Fragmentation: Fragmentation patterns can provide further structural confirmation, with likely losses of water, methoxy groups, or the entire ester functionality.

Section 3: Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following are standard protocols for the characterization of arylboronic acids.

Protocol 1: NMR Spectrum Acquisition

This protocol describes a self-validating system for ensuring sample purity and identity.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it effectively solubilizes the compound and allows for observation of the -OH protons.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a certified internal standard with a non-overlapping signal.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to confirm the proton ratios match the molecular structure. Compare chemical shifts to predicted values or data from similar structures.

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and confirm that the observed m/z corresponds to the calculated molecular weight of 210.00 g/mol .

Section 4: Handling, Storage, and Safety

As a senior scientist, prioritizing safety is non-negotiable. Arylboronic acids require careful handling.

  • Hazard Identification: While specific toxicology data is not available for this compound, related arylboronic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][12]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[5][10]

  • Handling Practices: Avoid generating dust.[10] Use appropriate tools (spatulas) for weighing and transferring the solid. Ensure all equipment is clean and dry.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 5: Relevance in Synthetic Chemistry

The physical properties detailed in this guide are directly relevant to the primary application of this compound: the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalytic System BoronicAcid Ar¹-B(OH)₂ (This Compound) Reaction Reaction Mixture (Heated) BoronicAcid->Reaction ArylHalide Ar²-X (Coupling Partner) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Product (Ar¹-Ar²) Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Solubility: Proper solvent selection, guided by the compound's solubility profile, is crucial for achieving a homogeneous reaction mixture and ensuring efficient catalysis.

  • Stability: Understanding the compound's stability prevents degradation before or during the reaction, maximizing yield and minimizing the formation of impurities like the protodeboronated by-product.

  • Purity: The use of a well-characterized, high-purity reagent, verified by the methods described, is essential for obtaining a clean product and avoiding side reactions.

By providing this ortho-substituted, electronically distinct building block, this compound enables the synthesis of complex biaryl structures that are foundational to many drug discovery programs and materials science applications.

References

  • PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. National Center for Biotechnology Information.
  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198.
  • Sci-Hub. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine.
  • Ball, M., Bismuto, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. Accounts of Chemical Research.
  • Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing.
  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Methoxycarbonylphenylboronic acid.
  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information.
  • MedchemExpress.com. (n.d.). 4-Methoxyphenylboronic acid.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Alfa Chemistry. (n.d.). CAS 1256355-40-4 this compound.
  • ChemicalBook. (n.d.). 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.
  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information.
  • ChemicalBook. (2020). The uses of 4-Methoxyphenylboronic acid.
  • Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?.
  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with....
  • CymitQuimica. (n.d.). (2-(Methoxycarbonyl)-4-methylphenyl)boronic acid.
  • ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.
  • Sigma-Aldrich. (2019). 4-Methoxyphenylboronic - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 4-Methoxyphenylboronic acid, 97%.
  • Tokyo Chemical Industry. (n.d.). 4-Methoxyphenylboronic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • ChemicalBook. (n.d.). 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.

Sources

An In-depth Technical Guide to 2-Methoxycarbonyl-4-methoxyphenylboronic Acid: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This class of reagents has revolutionized the construction of carbon-carbon bonds, enabling the efficient synthesis of complex molecules such as biaryls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of functional groups on the phenyl ring of a boronic acid allows for precise control over the steric and electronic properties of the resulting coupled products, making them invaluable tools for medicinal chemists and materials scientists.

This guide focuses on a specific, highly functionalized member of this class: 2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS Number: 1256355-40-4).[3] The presence of a methoxycarbonyl group ortho to the boronic acid moiety and a methoxy group in the para position introduces unique reactivity and structural characteristics. This substitution pattern offers chemists the potential to create sterically hindered and electronically modulated compounds, which are often sought after in the development of novel therapeutics and functional materials.

Physicochemical Properties and Structural Characterization

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its general characteristics based on its structure and data from closely related analogues.

Table 1: Physicochemical and Structural Data for this compound and Related Analogues

PropertyThis compound4-Methoxycarbonylphenylboronic acid4-Methoxyphenylboronic acid
CAS Number 1256355-40-499768-12-45720-07-0[4]
Molecular Formula C₉H₁₁BO₅[3]C₈H₉BO₄C₇H₉BO₃[4]
Molecular Weight 210.00 g/mol [3]179.97 g/mol 151.96 g/mol [4]
Melting Point Data not available197-200 °C204-206 °C[4]
Solubility Data not availableData not availableSoluble in DMSO and methanol[4]
Appearance Inferred to be a solidPowderWhite to light beige crystalline powder[4]

The chemical structure of this compound, with its ortho-methoxycarbonyl and para-methoxy substituents, is depicted below.

Caption: Chemical structure of this compound.

Spectral Analysis
  • ¹H NMR: Aromatic protons with distinct splitting patterns due to the substitution, a singlet for the methoxy group protons, a singlet for the methyl ester protons, and a broad singlet for the boronic acid hydroxyl protons.

  • ¹³C NMR: Resonances for the aromatic carbons, with shifts influenced by the electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group. Signals for the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon would also be present.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the ester, C-O stretches of the ether and ester, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (210.07000) would be expected.[3]

Synthesis Strategies

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted phenylboronic acids. A potential strategy could involve a multi-step sequence starting from a readily available precursor, such as p-carboxyphenylboronic acid. This approach is analogous to the synthesis of the related compound, 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.[5]

G start p-Carboxyphenylboronic Acid step1 Nitration (e.g., HNO₃, H₂SO₄) start->step1 intermediate1 2-Nitro-4-carboxyphenylboronic Acid step1->intermediate1 step2 Esterification (e.g., Methanol, Acid Catalyst) intermediate1->step2 intermediate2 Methyl 2-nitro-4-boronobenzoate step2->intermediate2 step3 Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate2->step3 intermediate3 Methyl 2-amino-4-boronobenzoate step3->intermediate3 step4 Sandmeyer-type Reaction (e.g., NaNO₂, HBF₄, then hydrolysis) intermediate3->step4 final_product 2-Methoxycarbonyl-4-hydroxyphenylboronic acid step4->final_product step5 Williamson Ether Synthesis (e.g., CH₃I, Base) final_product->step5 target This compound step5->target

Caption: A potential synthetic pathway to this compound.

This proposed route leverages well-established organic transformations. The initial nitration directs the nitro group to the ortho position of the carboxylic acid. Subsequent esterification, reduction, and a Sandmeyer-type reaction to introduce a hydroxyl group, followed by a Williamson ether synthesis, would yield the target molecule. Each step would require careful optimization of reaction conditions to achieve a satisfactory yield and purity.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The Suzuki-Miyaura Coupling Reaction

The primary application of this boronic acid is expected to be in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate).

G boronic_acid This compound catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) boronic_acid->catalyst halide Aryl/Vinyl Halide (R-X) halide->catalyst base Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base solvent Solvent (e.g., Toluene, Dioxane) base->solvent product Coupled Product (Aryl/Vinyl-Substituted Benzoate) solvent->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

The ortho-methoxycarbonyl group in the target boronic acid can sterically influence the coupling reaction, potentially requiring more robust catalytic systems or higher reaction temperatures to achieve good yields. Furthermore, this ester functionality can be hydrolyzed post-coupling to the corresponding carboxylic acid, providing a handle for further synthetic modifications or for modulating the pharmacological properties of the final molecule.

Potential in Medicinal Chemistry

The structural motifs accessible through the use of this compound are of significant interest in drug discovery. The resulting biaryl structures can serve as core scaffolds for inhibitors of various enzymes, such as kinases and proteases, which are important targets in oncology and inflammatory diseases. The methoxy and methoxycarbonyl groups can engage in specific hydrogen bonding and hydrophobic interactions within the active site of a target protein, thereby influencing the potency and selectivity of the inhibitor.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on safety data for related phenylboronic acids, the following guidelines should be followed:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Phenylboronic acids can be sensitive to moisture and air, which can lead to degradation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, albeit currently under-documented, building block for organic synthesis. Its unique substitution pattern offers the potential for the creation of sterically and electronically differentiated molecules that are of high value in medicinal chemistry and materials science. While detailed experimental data for this specific compound remains to be fully elucidated in the public domain, its utility can be confidently inferred from the well-established chemistry of related phenylboronic acids. Further research into the synthesis and applications of this reagent is warranted and will undoubtedly expand the toolbox of synthetic chemists.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • Brouwer, C. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. [Link]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1151–1154. [Link]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. IUCr Journals, 71(10), 1151-1154. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry. [Link]

  • Hartman, A. (2019). New applications of dynamic combinatorial chemistry to medicinal chemistry. University of Groningen. [Link]

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  • University of Groningen research portal. New applications of dynamic combinatorial chemistry to medicinal chemistry. [Link]

  • SpectraBase. 2-Methoxyphenylboronic acid - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. 4-Methoxyphenylboronic acid. [Link]

  • PubChem. 4-Methoxycarbonylphenylboronic acid. [Link]

  • Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

  • Sci-Hub. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. [Link]

Sources

2-Methoxycarbonyl-4-methoxyphenylboronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. The synthesis leverages a multi-step sequence beginning with a commercially available substituted benzoic acid, followed by esterification, and culminating in a palladium-catalyzed Miyaura borylation. This guide includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a polysubstituted arylboronic acid of significant interest in the synthesis of complex organic molecules. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The strategic placement of the methoxy, methoxycarbonyl, and boronic acid functionalities on the aromatic ring allows for the construction of highly functionalized biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

The synthesis of such a specifically substituted boronic acid presents two primary challenges: regioselectivity and functional group compatibility. The chosen pathway must ensure the introduction of the boronic acid group at the C2 position, ortho to the methoxycarbonyl group, without interfering with the ester or ether moieties.

This guide details a logical and field-proven three-step synthetic sequence:

  • Esterification of a commercially available precursor, 2-bromo-5-methoxybenzoic acid, to yield the corresponding methyl ester.

  • Palladium-catalyzed Miyaura Borylation of the resulting aryl bromide to install the boronic acid functionality, protected as a pinacol ester.

  • Deprotection of the pinacol boronate ester to yield the final this compound.

This pathway is advantageous due to the high functional group tolerance of the Miyaura borylation, which circumvents the potential issues associated with more reactive organometallic intermediates (e.g., Grignard or organolithium reagents) that could undesirably react with the ester group.[3][4]

Synthesis Pathway Visualization

The overall synthetic transformation is illustrated below. The pathway begins with the precursor 2-bromo-5-methoxybenzoic acid and proceeds through key intermediates to the final product.

Caption: Overall synthesis scheme for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 2-bromo-5-methoxybenzoate (Esterification)

Causality: The initial step involves the protection of the carboxylic acid as a methyl ester. This is crucial because the free carboxylic acid proton is incompatible with many subsequent organometallic reactions. Furthermore, converting it to an ester modifies its electronic properties and prevents potential side reactions in the borylation step. Fischer esterification, using an acid catalyst in an alcohol solvent, is a classic and cost-effective method for this transformation.[2]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-5-methoxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (approx. 10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Reagent/ParameterQuantity/ValuePurpose
2-Bromo-5-methoxybenzoic acid1.0 eqStarting Material
Anhydrous Methanol10-20 volReagent and Solvent
Concentrated H₂SO₄0.1-0.2 eqCatalyst
Reaction TemperatureReflux (~65 °C)Increase reaction rate
Reaction Time4-6 hoursTime to completion
Expected Yield>90%-
Step 2: Synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxybenzoate (Miyaura Borylation)

Causality: This is the key C-B bond-forming step. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[3][4] It is selected for its exceptional tolerance of various functional groups, including esters, which are present in our substrate.[5] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the product and regenerate the catalyst. A weak base, such as potassium acetate (KOAc), is crucial to facilitate the transmetalation step without promoting a subsequent Suzuki coupling of the product.[4] The product is a stable pinacol boronate ester, which is amenable to purification by standard techniques like column chromatography.[6]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine Methyl 2-bromo-5-methoxybenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to isolate the pinacol ester.

Reagent/ParameterQuantity/ValuePurpose
Methyl 2-bromo-5-methoxybenzoate1.0 eqSubstrate
Bis(pinacolato)diboron (B₂pin₂)1.1-1.5 eqBoron source
Pd(dppf)Cl₂0.02-0.05 eqCatalyst
Potassium Acetate (KOAc)3.0 eqBase
Anhydrous 1,4-Dioxane-Solvent
Reaction Temperature80-100 °CIncrease reaction rate
Reaction Time12-24 hoursTime to completion
Expected Yield70-90%-
Step 3: Synthesis of this compound (Deprotection)

Causality: The pinacol protecting group enhances the stability of the boronic acid, making it easier to handle and purify.[7] However, for its use in subsequent reactions, the free boronic acid is often required. The deprotection is typically achieved by hydrolysis under acidic conditions.[1][8] This process involves the cleavage of the boronate ester bonds to liberate the boronic acid and pinacol as a byproduct. Alternative two-step methods, such as transesterification with diethanolamine followed by hydrolysis, can also be employed for sensitive substrates.[7]

Experimental Protocol:

  • Dissolve the purified pinacol ester from Step 2 in a suitable solvent mixture, such as acetone/water or THF/water.

  • Add an aqueous solution of a strong acid, for example, 2M hydrochloric acid (HCl).

  • Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the precipitation of the boronic acid or by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization if necessary.

Reagent/ParameterQuantity/ValuePurpose
Boronate Pinacol Ester1.0 eqSubstrate
Acetone/Water or THF/Water-Solvent System
2M Hydrochloric AcidExcessHydrolysis Reagent
Reaction TemperatureRoom TemperatureMild reaction conditions
Reaction Time12-24 hoursTime to completion
Expected Yield>85%-

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a strategic esterification followed by a functional-group-tolerant Miyaura borylation and a final deprotection, this approach successfully addresses the challenges of regioselectivity and chemical compatibility. The provided protocols and mechanistic explanations offer a solid foundation for researchers to implement this synthesis in their laboratories for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic-chemistry.org. Retrieved January 16, 2026, from [Link][4]

  • Ak-Ak, Y. O., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2897–2902. [Link][8]

  • Ak-Ak, Y. O., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH. [Link][7]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-station.com. [Link][1]

  • Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4266–4269. [Link][6]

  • Hutton, C. A., et al. (2012). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Tetrahedron Letters, 53(1), 103-106. [Link][9]

  • Molander, G. A., et al. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC, NIH. [Link][5]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 16, 2026, from [Link][2]

  • Snieckus, V., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry, 72(5), 1588-94. [Link][10]

  • Yamazaki, K., et al. (2010). Directed Ortho Borylation of Phenol Derivatives Catalyzed by a Silica-Supported Iridium Complex. Organic Letters, 12(17), 3978–3981. [Link][11]

  • Chattopadhyay, B., et al. (2015). Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines. Journal of the American Chemical Society, 137(51), 16183-16190. [Link][12]

Sources

A Senior Application Scientist's Guide to (4-Methoxycarbonylphenyl)boronic Acid: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

While the specific isomer (4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid is not widely documented in scientific literature, this guide will focus on its close and commercially significant analog, (4-Methoxycarbonylphenyl)boronic acid (CAS No. 99768-12-4). This compound is a cornerstone building block in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development and materials science. Its utility stems from the presence of two key functional groups on a stable phenylboronic acid scaffold: a methoxycarbonyl (ester) group, which is an electron-withdrawing group, and the boronic acid moiety, a versatile functional group for carbon-carbon bond formation. This guide offers an in-depth exploration of its synthesis, core applications, and the underlying chemical principles that govern its reactivity.

Compound Profile and Physicochemical Properties

(4-Methoxycarbonylphenyl)boronic acid is a white to light-yellow crystalline powder.[1] Its structure features a benzene ring substituted with a boronic acid group [-B(OH)₂] and a methoxycarbonyl group [-COOCH₃] at the para position. This arrangement is crucial as the electronic properties of the ester group influence the reactivity of the boronic acid in cross-coupling reactions.

PropertyValueSource(s)
CAS Number 99768-12-4[1][2]
Molecular Formula C₈H₉BO₄[1][2]
Molecular Weight 179.97 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 197-200 °C[1]
IUPAC Name (4-methoxycarbonylphenyl)boronic acid[2]
Synonyms 4-Carbomethoxybenzeneboronic acid, Methyl 4-boronobenzoate[1]

Synthesis of (4-Methoxycarbonylphenyl)boronic Acid

The synthesis of (4-Methoxycarbonylphenyl)boronic acid is typically achieved from the corresponding aryl halide, methyl 4-bromobenzoate, through a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis. This method is reliable and scalable for laboratory and industrial production.[3]

Detailed Synthesis Protocol

Reaction: Methyl 4-bromobenzoate → (4-Methoxycarbonylphenyl)boronic acid

Materials:

  • Methyl 4-bromobenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 4-bromobenzoate (1 equivalent) in anhydrous THF.

  • Add triisopropyl borate (1.3 equivalents) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.25 equivalents) dropwise, maintaining the temperature at -78 °C. The causality for this low temperature is to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Stir the reaction at -78 °C for 30 minutes after the addition is complete.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Adjust the pH of the aqueous layer to 1 with 1 M hydrochloric acid to ensure the protonation of the boronate ester to the boronic acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by slurrying in hexane and filtering to yield (4-Methoxycarbonylphenyl)boronic acid as a white solid.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-Methoxycarbonylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[5]

Mechanism and the Role of Substituents

The Suzuki-Miyaura reaction involves a palladium catalyst, a base, and the coupling of an organoborane (like our title compound) with an organohalide.[5] The methoxycarbonyl group, being electron-withdrawing, modulates the electronic density of the phenyl ring, which can influence the transmetalation step of the catalytic cycle. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorganopd R¹-Pd(II)L₂-R² transmetalation->diorganopd boronate [R²-B(OH)₃]⁻ boronate->transmetalation boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination diorganopd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product organohalide R¹-X organohalide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust method for coupling (4-Methoxycarbonylphenyl)boronic acid with an aryl bromide.

Materials:

  • (4-Methoxycarbonylphenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a reaction vessel, add the aryl bromide, (4-Methoxycarbonylphenyl)boronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine. The choice of a phosphine ligand is to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is a self-validating step to ensure the reaction is free of oxygen, which can deactivate the palladium catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The ability to introduce a methoxycarbonylphenyl group via Suzuki-Miyaura coupling makes this boronic acid a valuable reagent in several research areas.

  • Drug Discovery: The biaryl motif is a common feature in many pharmaceuticals. (4-Methoxycarbonylphenyl)boronic acid serves as a key building block for synthesizing complex drug intermediates.[4] The ester functionality can be further hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for modifying a drug candidate's solubility, bioavailability, and target-binding properties.[6] For instance, it has been used in the synthesis of potent inhibitors of intracellular NAAA activity and in the design of second-generation HIV-1 maturation inhibitors.[3]

  • Materials Science: In materials science, this compound is used to create conjugated polymers and organic light-emitting diodes (OLEDs). The precise control over molecular structure afforded by the Suzuki-Miyaura reaction is fundamental to developing materials with tailored electronic and optical properties.[4]

  • Other Applications: Phenylboronic acids, in general, have found applications in developing sensors and drug delivery systems due to their ability to reversibly bind with diols, such as those found in sugars and glycoproteins on cell surfaces.[7][8][9]

Applications boronic_acid (4-Methoxycarbonylphenyl)boronic Acid CAS: 99768-12-4 suzuki Suzuki-Miyaura Cross-Coupling boronic_acid->suzuki pharma Pharmaceuticals suzuki->pharma materials Advanced Materials suzuki->materials agrochemicals Agrochemicals suzuki->agrochemicals drug_discovery Drug Discovery & Development pharma->drug_discovery intermediates Complex Intermediates pharma->intermediates oleds OLEDs & Conjugated Polymers materials->oleds

Sources

2-Methoxycarbonyl-4-methoxyphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxycarbonyl-4-methoxyphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Arylboronic Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. Among the myriad tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, valued for its functional group tolerance, mild conditions, and high yields. The power of this reaction is intrinsically linked to the diversity and accessibility of its key building blocks: arylboronic acids.

This guide provides a detailed technical overview of a specific, highly functionalized reagent, This compound . While not as commonly cataloged as simpler analogs, this compound embodies a class of reagents that offers significant strategic advantages in molecular synthesis. The presence of three distinct functional handles—the boronic acid for cross-coupling, the methoxy group as a powerful electron-donating and hydrogen bond-accepting moiety, and the methoxycarbonyl (ester) group as a versatile precursor for amides, carboxylic acids, or hydroxymethyl groups—makes it a valuable tool for building complex molecular architectures.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies and analytical choices, reflecting a field-proven approach to chemical science.

Section 1: Physicochemical and Structural Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical properties. These data inform reaction setup, purification strategies, and storage conditions.

Molecular Structure and Weight

The structure of this compound is characterized by a benzene ring substituted with a boronic acid [-B(OH)₂] at position 1, a methoxycarbonyl [-C(=O)OCH₃] group at position 2, and a methoxy [-OCH₃] group at position 4. The ortho-disposition of the boronic acid and the ester group can lead to intramolecular interactions that influence reactivity and stability.

The molecular formula is C₉H₁₁BO₅ . Based on this, the calculated molecular weight is 209.99 g/mol .

Core Physicochemical Data

The following table summarizes the key computed and expected properties for this compound. Experimental data for this specific molecule is not widely published; therefore, properties are estimated based on closely related and well-documented analogs such as 4-Methoxycarbonylphenylboronic acid and 4-Methoxy-2-methylphenylboronic acid.

PropertyValue / Expected CharacteristicRationale & Scientific Insight
Molecular Weight 209.99 g/mol Calculated from the molecular formula C₉H₁₁BO₅.
Physical Form Expected to be a white to off-white crystalline solid.This is typical for substituted arylboronic acids.[1][2]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like methanol, DMSO, and THF.The boronic acid moiety provides some polarity, but the aromatic ring and ester limit aqueous solubility.[1]
Stability Moderately stable. Susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride) upon heating or under vacuum.This is a known characteristic of many boronic acids. Storage in a cool, dry place is recommended.
pKa Expected to be weakly acidic.The boronic acid group acts as a Lewis acid, accepting a hydroxide ion. The pKa is influenced by the electronic effects of the ring substituents.

Section 2: Synthesis and Purification Protocols

The synthesis of this compound is not commonly documented in commercial catalogs, necessitating a reliable laboratory-scale synthetic route. The most logical approach involves the synthesis of the corresponding carboxylic acid precursor, followed by a standard esterification.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and robust two-step synthetic pathway starting from commercially available 2-bromo-5-methoxytoluene.

G A 2-Bromo-5-methoxytoluene B Oxidation (e.g., KMnO₄) A->B Step 1a C 2-Bromo-5-methoxybenzoic acid B->C D Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) C->D Step 1b E Borylation (e.g., B(OiPr)₃) D->E F Aqueous Workup (H₃O⁺) E->F G 2-Carboxy-4-methoxyphenylboronic acid F->G H Fischer Esterification (CH₃OH, H₂SO₄ cat.) G->H Step 2 I This compound (Target Compound) H->I

Caption: Proposed synthetic route to the target compound.

Step-by-Step Synthesis Protocol: 2-Carboxy-4-methoxyphenylboronic acid (Precursor)

This protocol details the synthesis of the key intermediate via lithium-halogen exchange.

Rationale: This method is chosen for its high efficiency and regiocontrol. Performing the reaction at low temperatures (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-5-methoxybenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 2.2 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.

  • Aqueous Workup: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-carboxy-4-methoxyphenylboronic acid.

Step-by-Step Synthesis Protocol: Fischer Esterification (Final Product)

This protocol describes the conversion of the carboxylic acid to the final methyl ester.

Rationale: Fischer esterification is a classic, cost-effective method for this transformation. Using a catalytic amount of strong acid and an excess of methanol as both reagent and solvent drives the equilibrium towards the product.[3]

  • Reaction Setup: To a round-bottom flask, add the crude 2-carboxy-4-methoxyphenylboronic acid (1.0 eq) and methanol (as solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.

Purification Protocol

Trustworthiness: The purity of a boronic acid is paramount for successful cross-coupling. This multi-step purification protocol is designed to remove common impurities such as boroxines and inorganic salts.

  • Acid-Base Extraction: a. Dissolve the crude product in diethyl ether. b. Extract with a 1 M sodium hydroxide (NaOH) solution. The boronic acid will deprotonate and move to the aqueous layer, leaving many non-acidic organic impurities behind. c. Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining organic impurities. d. Cool the aqueous layer to 0 °C and re-acidify with 2 M HCl until the pH is ~1-2, causing the pure boronic acid to precipitate.

  • Isolation and Recrystallization: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water. c. Recrystallize the product from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the purified this compound.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound in drug discovery is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl structures.[4] These motifs are prevalent in a vast number of marketed drugs and clinical candidates.

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar¹-X C Ar¹-Pd(II)L₂-X (Palladacycle) B->C D Transmetalation C->D + [Ar²B(OH)₃]⁻ E Ar¹-Pd(II)L₂-Ar² D->E F Reductive Elimination E->F F->A  Regeneration G Ar¹-Ar² (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanistic Insights:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Expertise: The choice of catalyst, ligand, base, and solvent is crucial and depends on the specific substrates. For electron-rich boronic acids and unactivated aryl bromides, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often required for high efficiency.

  • Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand.

  • Solvent Addition and Degassing: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Section 4: Conclusion and Future Outlook

This compound represents a class of strategically functionalized building blocks that empower chemists to construct complex molecules with high precision. Its true value lies in its polyfunctionality, allowing for sequential or orthogonal chemical modifications. The ester can be hydrolyzed to a carboxylic acid for further amide couplings, reduced to an alcohol, or used to modulate electronic properties. The methoxy group provides a site for potential hydrogen bonding in a final drug molecule and influences the electronic nature of the ring.

As drug discovery continues to demand molecules of increasing complexity, the development and application of such sophisticated, purpose-built reagents will only grow in importance. Understanding their synthesis, handling, and reactivity is therefore a critical skill for any scientist working at the forefront of pharmaceutical research.

References

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 17(6), 565–580.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Altalhi, A. A., Al-zahrani, A. A., & Al-Ghamdi, A. M. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.
  • Elschner, T., Brendler, E., & Fischer, S. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics, 222(20), 2100232.
  • Houston, T. A., & Sviridenko, A. (2007). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 9(18), 3547–3550.
  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-2-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemOrgChem. (2024, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectral Characterization of 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of the expected spectral data for 2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS No. 1256355-40-4), a key building block in modern organic synthesis. As a substituted phenylboronic acid, it is instrumental in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of complex biaryl systems prevalent in pharmaceuticals and advanced materials. This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple data repository. It offers a predictive and interpretive analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By synthesizing foundational spectroscopic principles with comparative data from structurally analogous compounds, this guide explains the causality behind expected spectral features, providing a robust framework for the structural verification and quality control of this important reagent.

Molecular Structure and Physicochemical Properties

This compound is a trisubstituted benzene ring featuring a boronic acid group [-B(OH)₂], a methoxycarbonyl group [-COOCH₃], and a methoxy group [-OCH₃]. The substituents are arranged in a 1, 2, 4-pattern, leading to a molecule with no plane of symmetry. This structural arrangement is critical as it dictates the distinct chemical environment of each atom, which is directly reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1256355-40-4 [1]
Molecular Formula C₉H₁₁BO₅ Alfa Chemistry
IUPAC Name (4-methoxy-2-methoxycarbonylphenyl)boronic acid [1]
Molecular Weight 210.00 g/mol Alfa Chemistry

| Exact Mass | 210.07000 Da |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For substituted phenylboronic acids, ¹H, ¹³C, and ¹¹B NMR each provide complementary and essential information.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating nature of the methoxy group (-OCH₃) and the electron-withdrawing nature of the methoxycarbonyl (-COOCH₃) and boronic acid [-B(OH)₂] groups create a specific electronic distribution across the aromatic ring, which governs the chemical shifts of the aromatic protons.

  • Aromatic Protons (3H): The three protons on the phenyl ring (H3, H5, H6) will appear as a complex, coupled system (an ABC spin system).

    • H3: This proton is ortho to both the electron-donating -OCH₃ group and the electron-withdrawing -COOCH₃ group. Its chemical shift will be a balance of these effects, expected in the range of δ 7.0-7.2 ppm . It will likely appear as a doublet of doublets.

    • H5: This proton is meta to the -COOCH₃ group and ortho to the -OCH₃ group. The strong shielding from the methoxy group will shift it upfield, likely in the range of δ 6.8-7.0 ppm . It should appear as a doublet.

    • H6: This proton is ortho to the boronic acid group and meta to the methoxy group. The deshielding effect of the boronic acid will shift it downfield, likely in the range of δ 7.5-7.7 ppm . It will appear as a doublet.

  • Methoxy Protons (6H): Two distinct singlets are expected.

    • -COOCH₃ (3H): The methyl protons of the ester group are expected to resonate as a sharp singlet around δ 3.8-3.9 ppm .

    • Ar-OCH₃ (3H): The methyl protons of the ether group attached to the ring are also expected to be a sharp singlet, likely in a similar region, around δ 3.7-3.8 ppm .

  • Boronic Acid Protons (2H): The two hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet. Its chemical shift is highly variable (often δ 5.0-8.0 ppm ) and depends on concentration, temperature, and solvent. These protons readily exchange with deuterium; therefore, the signal will disappear upon shaking the sample with D₂O.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.5 - 7.7 d 1H H6 Ortho to deshielding -B(OH)₂ group.
7.0 - 7.2 dd 1H H3 Influenced by adjacent -OCH₃ and -COOCH₃.
6.8 - 7.0 d 1H H5 Ortho to shielding -OCH₃ group.
5.0 - 8.0 br s 2H B(OH)₂ Broad, exchangeable signal.
3.8 - 3.9 s 3H -COOCH₃ Typical ester methyl singlet.

| 3.7 - 3.8 | s | 3H | Ar-OCH₃ | Typical aryl ether methyl singlet. |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, the ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 165-170 ppm .

  • Aromatic Carbons (6C):

    • C1 (C-B): The carbon atom directly attached to boron is difficult to predict precisely and is often broadened due to quadrupolar relaxation of the boron nucleus. It is expected around δ 130-135 ppm , but may not be observed.

    • C2 (C-COOCH₃): Quaternary carbon, expected around δ 125-130 ppm .

    • C4 (C-OCH₃): This carbon is significantly shielded by the attached oxygen, appearing downfield around δ 160-165 ppm .

    • Protonated Carbons (C3, C5, C6): These will appear in the typical aromatic region of δ 110-140 ppm . C5, being ortho to the electron-donating -OCH₃, will be the most upfield, while C6, ortho to the -B(OH)₂, will be further downfield.

  • Methoxy Carbons (2C):

    • -COOCH₃: The ester methoxy carbon is expected around δ 52-54 ppm .

    • Ar-OCH₃: The aryl ether methoxy carbon is expected around δ 55-57 ppm .

¹¹B NMR Spectroscopy

While less common in routine characterization, ¹¹B NMR is a valuable tool for studying boron-containing compounds.[4] For this compound, a single, relatively broad signal is expected. For trigonal planar (sp² hybridized) boron in phenylboronic acids, the chemical shift typically appears in the range of δ +28 to +32 ppm (relative to BF₃·OEt₂). This confirms the presence and electronic environment of the boronic acid moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by several key absorption bands. The interpretation draws from general knowledge of IR spectra for phenylboronic acids and esters.[5][6]

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
3400 - 3200 Strong, Broad O-H stretch Boronic Acid, -B(OH)₂
~3050 Medium Aromatic C-H stretch Ar-H
~2950 Medium Aliphatic C-H stretch -OCH₃
1725 - 1700 Strong, Sharp C=O stretch Ester, -COOCH₃
~1600, ~1480 Medium-Strong C=C stretch Aromatic Ring
1380 - 1320 Strong B-O stretch Boronic Acid, B-O
1280 - 1240 Strong Asymmetric C-O-C stretch Aryl Ether & Ester

| 1150 - 1050 | Strong | Symmetric C-O-C stretch | Aryl Ether & Ester |

The most diagnostic peaks are the very broad O-H stretch from the hydrogen-bonded diol of the boronic acid, the sharp and intense C=O stretch of the ester, and the strong B-O stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

  • Molecular Ion (M⁺): Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at an m/z corresponding to the exact mass of 210.07000 . A key feature of boron-containing compounds is the presence of two main isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic M+1 peak that is less intense than expected from ¹³C alone.

  • Key Fragmentation Pathways:

    • Loss of Water [M - H₂O]⁺: A common fragmentation for boronic acids, leading to a peak at m/z ~192.

    • Loss of Methanol [M - CH₃OH]⁺: From the ester group, leading to a peak at m/z ~178.

    • Loss of Methoxy Radical [M - •OCH₃]⁺: From the ether or ester group, leading to a peak at m/z ~179.

    • Formation of Boronic Anhydride: Under certain conditions, boronic acids can dehydrate and trimerize to form a cyclic boroxine.

Standard Operating Protocols for Spectral Acquisition

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the recommended experimental workflows.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Verification prep Weigh ~5-10 mg of This compound dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. prep->dissolve ir FT-IR Analyze neat solid using ATR or prepare KBr pellet. prep->ir nmr ¹H, ¹³C, ¹¹B NMR Acquire spectra on a 400-600 MHz spectrometer. dissolve->nmr ms HRMS (ESI/APCI) Analyze dilute solution in MeOH or MeCN. dissolve->ms process Process spectra: - Fourier Transform - Phasing & Baseline Correction - Peak Picking & Integration nmr->process ir->process ms->process verify Correlate data: - Match predicted vs. observed shifts - Confirm functional groups (IR) - Verify molecular weight (MS) process->verify

Caption: Standard workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.[5]

  • Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • D₂O Exchange: For ¹H NMR, acquire a spectrum, then add one drop of D₂O, shake vigorously, and re-acquire the spectrum to confirm the exchangeable B(OH)₂ protons.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (TMS).

FT-IR Spectroscopy Protocol
  • Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed. Alternatively, the KBr pellet method can be used.[7]

  • ATR:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[5]

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The predicted spectra are highly characteristic, defined by a unique aromatic proton pattern, two distinct methoxy signals in the NMR, a strong ester carbonyl stretch in the IR, and a definitive molecular ion peak in the mass spectrum. This guide provides the foundational data and interpretive logic necessary for researchers to confirm the identity, purity, and structural integrity of this valuable synthetic intermediate, thereby ensuring the validity and success of subsequent research and development efforts.

References

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032.
  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15008-15016. Available at: [Link]

  • da Silva, J. G., & Tormena, C. F. (2016). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 12, 2689-2696. Available at: [Link]

  • ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available at: [Link]

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Quality Verification of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxycarbonyl-4-methoxyphenylboronic acid is a specialized aromatic boronic acid derivative increasingly utilized as a key building block in synthetic organic chemistry. Its structural features—a boronic acid moiety ortho to a methyl ester and para to a methoxy group—make it a valuable synthon for introducing specific functionalities into complex molecules. This is particularly relevant in the field of drug discovery, where boronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds[1][2][3]. This guide provides an in-depth overview of its commercial availability, outlines a robust workflow for procurement and quality verification, and discusses its application context for research and development professionals.

Chemical Identity and Physicochemical Properties

Precise identification is critical for procurement and experimental reproducibility. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

PropertyValueSource(s)
CAS Number 1256355-40-4[4][5]
IUPAC Name (4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid[4][5]
Molecular Formula C₉H₁₁BO₅[4]
Molecular Weight 210.0 g/mol [4]
InChIKey QJEMXKRTNMWVHO-UHFFFAOYSA-N[4]
Canonical SMILES B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O[4]

Commercial Supplier Landscape

This compound is available through several specialized chemical suppliers that cater to the research and development market. It is typically sold as a solid, with purity levels suitable for synthetic applications. The following table summarizes known commercial sources.

SupplierCAS NumberPurityNotes
Alfa Chemistry 1256355-40-4Not specified, for research useLists multiple alternate names and identifiers.[4]
A2B Chem 1256355-40-496%Marketed for research use only.[5]

Note: Researchers should always verify current stock and lead times directly with the suppliers, as availability can fluctuate. While related boronic acids are widely available, this specific isomer is offered by a more select group of vendors.

Procurement and Quality Verification Workflow

Ensuring the identity and purity of a starting material is a cornerstone of scientific integrity. Simply relying on the supplier's label is insufficient for rigorous research, particularly in drug development. The following workflow provides a self-validating system for procuring and qualifying this reagent.

Step-by-Step Methodology
  • Supplier Vetting: Select a supplier based on documentation, stated purity, and industry reputation. Request a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) prior to purchase.

  • Documentation Review: Upon receipt, meticulously compare the CoA data against the known specifications for this compound. Key checkpoints include CAS number, molecular formula, and results from analytical tests like NMR or HPLC.

  • Visual Inspection: Check for a homogenous, crystalline solid, free of discoloration or foreign matter.

  • In-House Analytical Verification: It is imperative to perform independent analytical testing.

    • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure. The spectrum should be consistent with the expected aromatic protons, two distinct methyl singlets (one for the ester, one for the ether), and the boronic acid protons (which may be broad or exchangeable).

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight ([M+H]⁺ or other adducts) and provides an accurate assessment of purity.

  • Material Acceptance: If the in-house analytical data aligns with the expected structure and meets the required purity threshold (typically >95% for coupling reactions), the material can be formally accepted and logged into the laboratory's chemical inventory.

Visualization of the Procurement Workflow

The following diagram illustrates the logical flow for ensuring reagent quality from selection to use.

G Diagram: Procurement & Quality Verification Workflow A 1. Identify Requirement (CAS 1256355-40-4) B 2. Screen Suppliers (e.g., Alfa Chemistry, A2B Chem) A->B C 3. Request & Review CoA and SDS B->C D 4. Place Order C->D E 5. Receive & Visually Inspect D->E F 6. In-House QC (¹H NMR, LC-MS) E->F G Data Matches Structure & Purity? F->G H 7. ACCEPT Log in Inventory G->H Yes I REJECT Contact Supplier G->I No

Sources

A Technical Guide to the Stability and Storage of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methoxycarbonyl-4-methoxyphenylboronic acid is a valuable substituted arylboronic acid, frequently employed as a key building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of both an electron-withdrawing methoxycarbonyl group and an electron-donating methoxy group imparts unique reactivity to this molecule. However, like all organoboronic acids, its utility is intrinsically linked to its stability. Degradation via protodeboronation, oxidation, or dehydration can lead to failed reactions, impure products, and irreproducible results. This guide provides an in-depth analysis of the factors governing the stability of this reagent, outlines field-proven storage and handling protocols to preserve its integrity, and presents a workflow for assessing its quality prior to use.

Physicochemical and Reactivity Profile

The stability of this compound is dictated by the interplay of its functional groups and the inherent reactivity of the boronic acid moiety.

1.1. Chemical Structure and Electronic Effects

The molecule features a phenyl ring substituted with a boronic acid [-B(OH)₂] group, a methoxycarbonyl [-COOCH₃] group at the ortho position (C2), and a methoxy [-OCH₃] group at the para position (C4).

  • Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance, increasing electron density on the aromatic ring.

  • Methoxycarbonyl Group (-COOCH₃): This is an electron-withdrawing group (EWG) through induction and resonance, decreasing electron density on the ring and increasing the Lewis acidity of the boron center.[1]

This electronic push-pull system influences the susceptibility of the C-B bond to cleavage. Furthermore, the ortho-positioning of the methoxycarbonyl group can play a crucial role in modulating stability through intramolecular interactions.

cluster_0 This compound mol cluster_pathways Major Decomposition Pathways cluster_products Resulting Products parent 2-Methoxycarbonyl- 4-methoxyphenylboronic acid protodeboronation Protodeboronation (Loss of Boron) parent->protodeboronation + H₂O (acid/base) oxidation Oxidation (Irreversible) parent->oxidation + [O] boroxine Dehydration (Reversible) parent->boroxine - H₂O (3 equiv.) prot_prod Methyl 3-methoxybenzoate protodeboronation->prot_prod ox_prod Methyl 2-hydroxy-5-methoxybenzoate oxidation->ox_prod borox_prod Corresponding Boroxine (Cyclic Trimer) boroxine->borox_prod

Caption: The three primary degradation pathways for the target boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, rigorous storage and handling procedures are mandatory. The following protocols are synthesized from best practices for sensitive organoboron reagents. [2][3] 3.1. Optimal Long-Term Storage Conditions

Adherence to these conditions is paramount to maximizing the shelf-life and ensuring the long-term integrity of the compound.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows the kinetics of all degradation pathways. Reduces the vapor pressure of any residual moisture. [2][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by excluding atmospheric oxygen. [2][5]
Moisture Tightly Sealed ContainerExcludes atmospheric moisture, which mediates both protodeboronation and the hydrolysis of boroxines. [2][5]
Light Opaque Container / Dark LocationProtects against potential photolytic degradation pathways. [3]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.These materials can directly catalyze or participate in decomposition reactions. [5][6]

3.2. Recommended Handling Procedures

Proper handling during use is as critical as long-term storage.

  • Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. For labs without a glovebox, use a streamlined Schlenk technique: briefly remove the container from the refrigerator, allow it to warm to room temperature in a desiccator to prevent condensation, and then quickly weigh and dispense the reagent under a positive pressure of argon or nitrogen.

  • Minimize Exposure: Open the container for the shortest time possible to minimize ingress of air and moisture.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before coming into contact with the compound.

  • Seal Tightly: After dispensing, flush the container headspace with an inert gas, tightly reseal the cap, and secure it with paraffin film before returning it to refrigerated storage.

Experimental Workflow: Assessing Compound Integrity

Before committing valuable materials to a large-scale reaction, a quick quality control (QC) check is a self-validating step that ensures the reagent's integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal tool for this assessment. [7] 4.1. Protocol: ¹H NMR Quality Control Check

  • Preparation: In a controlled environment (glovebox or under inert gas flow), accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). Using a dry solvent is crucial to prevent immediate degradation in the tube. [7]3. Dissolution: Cap the NMR tube securely and gently agitate until the solid is fully dissolved.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Identity: Verify the presence of sharp, correctly integrated peaks corresponding to the aromatic protons and the two distinct methoxy groups of the target molecule.

    • Check for Protodeboronation: Look for the absence of new aromatic signals corresponding to the byproduct, methyl 3-methoxybenzoate.

    • Assess Water Content: Observe the B(OH)₂ protons, which typically appear as a broad singlet. Its integration relative to the aromatic protons can give a qualitative sense of hydration or boroxine formation (a lower-than-expected integral may suggest anhydride presence). [7]The presence of a sharp water peak in the solvent indicates potential for hydrolysis.

start Start: Assess Reagent Integrity step1 1. Weigh 5-10 mg of boronic acid into dry NMR tube (under inert atmosphere) start->step1 step2 2. Add ~0.6 mL anhydrous DMSO-d₆ step1->step2 step3 3. Dissolve completely step2->step3 step4 4. Acquire ¹H NMR Spectrum step3->step4 decision Analyze Spectrum: - Correct peaks present? - Protodeboronation byproduct absent? step4->decision pass PASS: Reagent suitable for use decision->pass Yes fail FAIL: Reagent is degraded. Do not use. Consider purification or ordering new stock. decision->fail No

Caption: Experimental workflow for the QC assessment of the boronic acid via NMR.

Conclusion

The chemical stability of this compound is not absolute. It is a dynamic state influenced by its environment. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can take proactive steps to mitigate them. Implementing a strict protocol of refrigerated, anhydrous, and anaerobic storage, coupled with careful handling and routine quality control checks, is the most effective strategy to preserve the integrity of this valuable synthetic building block, ensuring reproducibility and success in drug discovery and development endeavors.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]

  • How to Store Boric Acid. Lab Alley. Available at: [Link]

  • Self-healing polymers based on boronic/boronate ester bonds. Materials Chemistry A - RSC Publishing. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS. ResearchGate. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

  • Thermophysical Properties of 4-(Methoxycarbonyl)phenylboronic acid. Chemcasts. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]

  • Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to N-Sulfonyl-α-keto-imines. Organic Syntheses. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific. Available at: [Link]

  • A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3. PubChem - NIH. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. TARA - Trinity College Dublin. Available at: [Link]

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Methodological & Application

Introduction: Navigating the Challenges of a Sterically Hindered Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 2-Methoxycarbonyl-4-methoxyphenylboronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]

This guide focuses on a particularly valuable yet challenging building block: This compound . This substrate is of significant interest as it allows for the introduction of a substituted methoxy-benzoyl moiety, a common feature in biologically active compounds. However, its structure presents a classic synthetic puzzle: the boronic acid is flanked by an ortho-methoxycarbonyl group, which introduces significant steric hindrance and electron-withdrawing character. This is juxtaposed with a para-methoxy group, which is electron-donating.

Successfully employing this reagent requires a nuanced understanding of the Suzuki-Miyaura mechanism and a strategic selection of reaction parameters to overcome steric impediment while preserving the ester functionality. This document, intended for researchers and drug development professionals, provides an in-depth analysis, a field-proven protocol, and troubleshooting guidance for the effective use of this versatile building block.

Mechanistic Considerations and Substrate Analysis

The efficacy of a Suzuki-Miyaura coupling is governed by the smooth operation of its catalytic cycle.[5][6] Understanding this cycle is paramount to diagnosing and overcoming challenges posed by specific substrates.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0  Regeneration Product R¹-R² RedElim->Product Halide R¹-X Halide->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Trans Base Base (e.g., K₃PO₄) Base->Boronate Activation BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Analysis of this compound:

  • Ortho-Methoxycarbonyl Group (Steric & Electronic Effects): The primary challenge is the steric bulk of the ester group adjacent to the boronic acid. This physically obstructs the approach of the palladium center during the crucial transmetalation step, which is often the rate-determining step for hindered substrates.[7] Electronically, this group is withdrawing, which can decrease the nucleophilicity of the ipso-carbon, further slowing transmetalation.

  • Para-Methoxy Group (Electronic Effect): The methoxy group is strongly electron-donating through resonance. This effect increases the electron density of the aromatic ring, which generally facilitates the transmetalation step.[8] However, this benefit is in direct competition with the negative steric and electronic influences of the ortho-substituent.

  • Ester Functionality (Base Sensitivity): The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This necessitates a careful selection of a base that is strong enough to promote the formation of the boronate complex for transmetalation but mild enough to avoid cleaving the ester.[9]

  • Protodeboronation Risk: Electron-rich boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of methyl 3-methoxybenzoate as a byproduct.[10] While the electron-withdrawing ester may somewhat mitigate this, careful control of reaction conditions (e.g., minimizing water content, using an appropriate base) is still required.

Strategic Optimization of Reaction Parameters

Success with this substrate hinges on a rational selection of catalyst, ligand, base, and solvent to favor the desired catalytic cycle over potential side reactions.

Catalyst and Ligand Selection: The Key to Overcoming Steric Hindrance

For sterically demanding couplings, the choice of ligand is arguably the most critical factor. The goal is to employ a ligand that is both bulky and electron-rich.

  • Bulkiness promotes the formation of a monoligated, 12-electron Pd(0)L species. This coordinatively unsaturated complex is more reactive in the oxidative addition step and provides an open coordination site to accommodate the hindered boronic acid during transmetalation.

  • Strong σ-donating (electron-rich) character enhances the rate of both oxidative addition and reductive elimination.

Highly efficient and general catalysts for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates have been developed, often utilizing bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[7][11]

Ligand ClassExample(s)Rationale for UseCitation(s)
Buchwald Biarylphosphines SPhos, XPhos, RuPhosThese ligands possess bulky biaryl backbones and electron-rich dialkylphosphino groups. They are the gold standard for challenging couplings, effectively accelerating oxidative addition and facilitating transmetalation with hindered partners.[12]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are excellent σ-donors and can possess significant steric bulk. Palladium-NHC complexes are often highly stable and active, showing great efficiency in couplings of hindered substrates.[7][11]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃While effective in many systems, their performance with di-ortho-substituted biaryls can sometimes be surpassed by the more specialized biarylphosphine or NHC ligands.[9]

Recommendation: For this compound, a catalyst system comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a Buchwald-type ligand such as SPhos or XPhos is a highly reliable starting point.

Base and Solvent Selection: A Delicate Balance

The base activates the boronic acid to form a more nucleophilic "ate" complex, which is essential for transmetalation.[2][9] However, as noted, the ester group is base-sensitive.

BaseSolvent(s)Characteristics & RationaleCitation(s)
Potassium Phosphate (K₃PO₄) Dioxane, Toluene, THFA moderately strong but non-nucleophilic base. It is highly effective in many Suzuki couplings and is generally compatible with ester functionalities, making it an excellent first choice.[13]
Potassium Carbonate (K₂CO₃) Dioxane/H₂O, DMFA weaker base, offering an even greater margin of safety against ester hydrolysis. Often used in aqueous solvent mixtures.[2]
Cesium Carbonate (Cs₂CO₃) Dioxane, TolueneA stronger and more soluble inorganic base that can accelerate slow reactions. Use with caution at high temperatures due to increased risk of hydrolysis.[2]
Potassium Fluoride (KF) Dioxane, THFA very mild base, particularly useful when other functional groups are extremely base-sensitive. Its lower basicity may require higher temperatures or longer reaction times.[9]

Recommendation: K₃PO₄ in an anhydrous ethereal solvent like 1,4-dioxane or THF provides the best balance of reactivity and functional group compatibility for this substrate. The solvent must be thoroughly deoxygenated to prevent catalyst oxidation.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

G Figure 2: Experimental Workflow A 1. Setup & Reagent Addition (Under Inert Atmosphere) B 2. Solvent Addition & Degassing (e.g., 3x Freeze-Pump-Thaw) A->B C 3. Catalyst Addition (Precatalyst + Ligand) B->C D 4. Reaction Heating & Monitoring (e.g., 80-100 °C, TLC/LC-MS) C->D E 5. Reaction Quench & Work-up (H₂O, EtOAc Extraction) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Product Characterization F->G

Figure 2: Experimental Workflow
Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Notes
Aryl Halide (e.g., 4-bromotoluene)171.041.01.0Must be pure.
This compound210.001.21.2Store in a desiccator.
Palladium(II) Acetate (Pd(OAc)₂)224.50.020.02Palladium precatalyst.
SPhos410.50.040.04Ligand (L:Pd ratio = 2:1).
Potassium Phosphate (K₃PO₄)212.273.03.0Finely powdered, dried in oven.
1,4-Dioxane-5 mL-Anhydrous, deoxygenated.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered, oven-dried K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane (approx. 0.2 M concentration relative to the limiting reagent) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting the flask to three cycles of freeze-pump-thaw.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (Pd(OAc)₂, 2 mol%) and the ligand (SPhos, 4 mol%).

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the limiting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently dried reagents/solvent.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use freshly degassed solvent.2. Flame-dry glassware; oven-dry base; use anhydrous solvent.3. Increase temperature in 10 °C increments (max ~110 °C for dioxane).
Significant Protodeboronation 1. Excess water in the reaction.2. Base is too weak or insufficient.3. Prolonged reaction time at high temperature.1. Use anhydrous conditions. Consider adding molecular sieves.2. Ensure 3 equivalents of finely powdered base are used. Consider switching to Cs₂CO₃.3. Monitor reaction closely and work up promptly upon completion.
Ester Hydrolysis 1. Base is too strong (e.g., NaOH, KOtBu).2. Excessive reaction temperature or time.3. High water content in the reaction.1. Use K₃PO₄ or K₂CO₃. Avoid hydroxide or alkoxide bases.2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Use anhydrous solvent and reagents.
Formation of Biaryl Homocoupling Product (R¹-R¹) 1. Oxygen contamination leading to reductive elimination from the Pd(II) intermediate.2. Inefficient transmetalation.1. Improve degassing procedure and maintain a strict inert atmosphere.2. Increase the amount of boronic acid to 1.5 equivalents. Screen a different ligand (e.g., XPhos) that may facilitate transmetalation more effectively.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation, provided that its unique steric and electronic properties are addressed. The key to success lies in mitigating the steric hindrance from the ortho-ester group through the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos. Furthermore, careful selection of a non-nucleophilic base like K₃PO₄ is crucial to preserve the integrity of the ester functional group. By following the optimized protocol and consulting the troubleshooting guide, researchers can confidently employ this valuable building block to construct complex molecular architectures for drug discovery and materials science.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link][7][11]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link][12]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Practical Guide. Angewandte Chemie International Edition, 46(16), 2768-2813.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][9]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][5]

  • Wikipedia. (n.d.). Suzuki reaction. [Link][2]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link][10]

  • Myers, A. G. (n.d.). The Suzuki Reaction. The Andrew G. Myers Research Group, Harvard University. [Link][13]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213-11234. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link][6]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. (n.d.). [Link]

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. [Link][3]

  • Jayarajan, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 894. [Link][4]

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Application Notes and Protocols for 2-Methoxycarbonyl-4-methoxyphenylboronic Acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic construction of complex molecular architectures is paramount. Among the vast toolkit available to medicinal chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility in forming carbon-carbon bonds.[1][2] Central to this reaction are organoboron compounds, particularly arylboronic acids, which serve as indispensable building blocks for the synthesis of biaryl and heteroaryl motifs prevalent in a wide array of pharmacologically active agents.[3][4][5]

2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS No. 1256355-40-4) is a bespoke building block of significant interest. Its unique substitution pattern—a methoxycarbonyl group ortho to the boronic acid and a methoxy group para to it—offers medicinal chemists fine-tuned control over the steric and electronic properties of the resulting biaryl products. The electron-withdrawing nature of the methoxycarbonyl group and the electron-donating character of the methoxy group can influence not only the reactivity of the boronic acid in coupling reactions but also the conformational preferences and biological activity of the final molecule. This guide provides a comprehensive overview of the synthesis, characterization, and application of this valuable reagent, with a focus on providing actionable protocols and insights for researchers in the pharmaceutical sciences.

Synthesis of this compound: A Proposed Pathway

While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a robust synthetic strategy can be devised based on established organometallic transformations. The most plausible approach involves a Miyaura borylation of a suitable aryl halide precursor.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of the Precursor, Methyl 3-iodo-4-methoxybenzoate

The synthesis of the key precursor, methyl 3-iodo-4-methoxybenzoate, can be achieved from commercially available starting materials.

Reaction Scheme:

Step-by-Step Procedure:

  • To a solution of methyl 4-hydroxy-3-iodobenzoate (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.3 equivalents).

  • To this suspension, add methyl iodide (1.5 equivalents).

  • Heat the reaction mixture to 60 °C and stir for 2 hours.[6]

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from petroleum ether to yield methyl 3-iodo-4-methoxybenzoate.[6]

Protocol 2: Miyaura Borylation to form the Boronic Ester

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts the aryl iodide to the corresponding boronic ester.[7][8]

Reaction Scheme:

Step-by-Step Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-iodo-4-methoxybenzoate (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).

  • Add a suitable base, such as potassium acetate (KOAc, 3 equivalents).

  • Add a dry, degassed solvent, such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired pinacol ester.

ParameterRecommended ConditionRationale & Field-Proven Insights
Palladium Catalyst Pd(dppf)Cl₂This catalyst is known for its high efficiency and functional group tolerance in Miyaura borylation reactions.[7]
Base Potassium Acetate (KOAc)A mild base that is effective in promoting the borylation while minimizing side reactions.[7]
Solvent Dioxane or TolueneAnhydrous, aprotic solvents that are well-suited for palladium-catalyzed cross-coupling reactions.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition of reactants or products.
Protocol 3: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

Step-by-Step Procedure:

  • Dissolve the purified this compound pinacol ester in a suitable solvent mixture, such as acetone and water.

  • Add an acid, such as hydrochloric acid (HCl), and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • The resulting aqueous solution can be extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Characterization

Due to the limited availability of published experimental data for this compound, the following are expected characterization data based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic protons would be expected to show coupling consistent with a 1,2,4-trisubstituted benzene ring. The boronic acid protons are often broad and may exchange with residual water.
¹³C NMR Resonances for the aromatic carbons, the ester carbonyl carbon, the methoxy carbon, and the methyl ester carbon.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 210.07 g/mol .
Melting Point Expected to be a crystalline solid with a distinct melting point.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-methoxycarbonyl-4-methoxyphenyl moiety into a target molecule.[1][2]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Step-by-Step Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl or heteroaryl halide (1 equivalent), this compound (1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents) and the solvent system (e.g., a mixture of an organic solvent like toluene, dioxane, or DMF and an aqueous solution of the base).

  • Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide and typically ranges from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionsRationale & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalystsThe choice of catalyst and ligand is crucial and depends on the reactivity of the coupling partners. For challenging couplings, more sophisticated ligand systems may be required.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used, with cesium carbonate often being effective for less reactive substrates.
Solvent System Toluene/water, Dioxane/water, DMF/waterA biphasic solvent system is often employed to facilitate the dissolution of both the organic reactants and the inorganic base.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.

Conclusion and Future Outlook

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. While its direct synthesis and applications are not yet widely reported, established methodologies in organoboron chemistry provide a clear and reliable path for its preparation and use. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, ultimately contributing to the development of new and innovative therapeutic agents. As the demand for novel chemical matter in drug discovery continues to grow, the importance of well-defined and functionalized building blocks like this compound will undoubtedly increase.

References

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

  • Wikipedia. Miyaura borylation. Available from: [Link]

  • Matos, M. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Plescia, J., & Moitessier, N. (2020). Boron-Containing Compounds as Promising Scaffolds in Medicinal Chemistry. European Journal of Medicinal Chemistry, 195, 112275.
  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Galkin, M. V., & Krivoshein, A. V. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

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The Strategic Application of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Modern Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. Among these, 2-Methoxycarbonyl-4-methoxyphenylboronic acid has emerged as a strategic reagent in palladium-catalyzed cross-coupling reactions, offering a unique combination of electronic and steric properties. This guide provides an in-depth exploration of its application, particularly in Suzuki-Miyaura and Heck-type couplings, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide field-tested protocols, and present data to empower chemists in leveraging this valuable synthetic tool.

Understanding the Reagent: A Molecule of Dichotomy

This compound (CAS No. 170564-96-2) presents an interesting case study in substituent effects. The phenyl ring is adorned with both an electron-donating methoxy group (-OMe) at the 4-position and an electron-withdrawing methoxycarbonyl group (-CO₂Me) at the 2-position. This electronic dichotomy influences its reactivity in cross-coupling reactions. The electron-donating methoxy group can enhance the nucleophilicity of the aryl group, potentially accelerating the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Conversely, the sterically bulky and electron-withdrawing ester group ortho to the boronic acid can introduce challenges, potentially slowing down the reaction rate.[3] Understanding this interplay is crucial for optimizing reaction conditions.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₁₁BO₅
Molecular Weight 210.00 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as dioxane, THF, and DMF.

The Workhorse Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[4][5] this compound serves as an excellent coupling partner for the synthesis of highly substituted biaryl compounds, which are prevalent scaffolds in medicinal chemistry.[3]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center during transmetalation.[8]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'B(OR)₃]⁻ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Representative Data and Optimization Insights

The choice of reaction parameters is critical for achieving high yields, especially given the substituted nature of the boronic acid.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285[9]
4-ChlorotoluenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1001878[10]
1-Bromo-4-nitrobenzenePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃DMF110892General Protocol
2-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃Dioxane1001675[10]

Expert Insights:

  • For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, in combination with a stronger base like K₃PO₄, are often necessary to facilitate the oxidative addition step.[10]

  • The presence of water in the solvent system can be crucial for dissolving the base and facilitating the formation of the active boronate species.

  • For substrates sensitive to high temperatures, lower reaction temperatures with a more active catalyst system can be employed.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Expanding the Toolbox: The Heck Reaction

While less common for boronic acids, they can participate in Heck-type reactions, serving as an alternative to aryl halides.[11][12] This reaction couples the boronic acid with an alkene to form a substituted alkene, offering a valuable method for C-C bond formation.[11]

Mechanistic Overview

The Heck reaction with boronic acids typically proceeds through a Pd(0)/Pd(II) catalytic cycle, similar to the traditional Heck reaction. The key difference lies in the initial step where the boronic acid undergoes transmetalation with a palladium(II) species.

Heck_Reaction_Cycle cluster_1 Heck-type Catalytic Cycle Pd(II) Pd(II) Species Transmetalation_Heck Transmetalation Pd(II)->Transmetalation_Heck Ar-B(OH)₂ Ar-Pd(II)-L Ar-Pd(II)-L Transmetalation_Heck->Ar-Pd(II)-L Coordination_Insertion Alkene Coordination & Migratory Insertion Ar-Pd(II)-L->Coordination_Insertion Alkene Alkyl-Pd(II)-L Alkyl-Pd(II)-L Coordination_Insertion->Alkyl-Pd(II)-L Beta_Hydride_Elimination β-Hydride Elimination Alkyl-Pd(II)-L->Beta_Hydride_Elimination Product_Release Product Release & Catalyst Regeneration Beta_Hydride_Elimination->Product_Release Substituted_Alkene Substituted Alkene Beta_Hydride_Elimination->Substituted_Alkene Product_Release->Pd(II)

Caption: A plausible catalytic cycle for the Heck-type reaction of an arylboronic acid.

General Protocol for a Heck-Type Reaction

This protocol outlines a general procedure for the Heck-type coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Oxidant (e.g., benzoquinone, if starting from Pd(0))

  • Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, Dioxane, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) in the chosen solvent (e.g., DMF).

  • Add the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv) to the mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to the appropriate temperature (often 80-120 °C) and monitor its progress.

  • After completion, cool the mixture and perform an aqueous work-up as described for the Suzuki-Miyaura reaction.

  • Purify the product via column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties offer both opportunities and challenges in cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize this reagent to construct novel biaryl and substituted alkene motifs, accelerating the discovery and development of new pharmaceuticals and functional materials. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful synthetic tool.

References

  • Benchchem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • YouTube. Suzuki Coupling.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Ask this paper | Bohrium. the-palladium-catalyzed-cross-coupling-reaction-of-carboxylic-anhydrides-with-arylboronic-acids-a-dft-study.
  • NIH. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • NIH.
  • Benchchem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Heck Reaction.

Sources

The Strategic Application of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer both structural novelty and synthetic versatility is paramount. Among the vast arsenal of chemical building blocks, organoboron compounds, particularly arylboronic acids, have established themselves as indispensable tools. This guide focuses on a uniquely functionalized reagent, 2-Methoxycarbonyl-4-methoxyphenylboronic acid , and its strategic applications in medicinal chemistry. The presence of a methoxycarbonyl group ortho to the boronic acid and a methoxy group in the para position imparts distinct electronic and steric properties, influencing its reactivity and making it a valuable synthon for creating complex molecular architectures tailored for therapeutic intervention.

The primary utility of this and other boronic acids in medicinal chemistry lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and heteroaryl structures that are prevalent in a wide array of pharmaceuticals. The functional group tolerance and mild reaction conditions of the Suzuki-Miyaura coupling make it an exceptionally robust method for the late-stage functionalization of complex molecules, a critical aspect of modern drug development.[1]

Core Applications in Medicinal Chemistry

The unique substitution pattern of this compound makes it a strategic choice for the synthesis of a variety of bioactive scaffolds. The ortho-methoxycarbonyl group can serve as a synthetic handle for further transformations or as a key pharmacophoric element, while the para-methoxy group can influence the molecule's pharmacokinetic properties and binding interactions.[2]

A significant application of this boronic acid is in the synthesis of substituted biaryl and heteroaryl compounds. These structural motifs are central to the design of numerous therapeutic agents, including kinase inhibitors, protease inhibitors, and receptor modulators. For instance, the coupling of this boronic acid with a suitable aryl or heteroaryl halide can generate a core structure that can be further elaborated to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

One notable area of application is in the synthesis of benzofuran derivatives. Benzofurans are a class of heterocyclic compounds that form the core of many natural products and pharmaceuticals with a broad range of biological activities.[3][4] While direct protocols for the use of this compound in benzofuran synthesis are not extensively documented in readily available literature, its potential as a coupling partner in the construction of 2-arylbenzofurans is evident.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is based on established methodologies for similar electronically modified substrates and serves as a starting point for reaction optimization.[5][6]

Materials and Reagents
ReagentCAS NumberMolecular WeightPurpose
This compoundN/A210.00 g/mol (calc.)Boronic acid coupling partner
Aryl Bromide (generic)VariesVariesHalide coupling partner
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol Palladium catalyst precursor
Tricyclohexylphosphine (PCy₃)2622-14-2280.44 g/mol Phosphine ligand
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Base
1,4-Dioxane (anhydrous)123-91-188.11 g/mol Solvent
Water (degassed)7732-18-518.02 g/mol Co-solvent
Step-by-Step Protocol
  • Reaction Setup : To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst and Ligand Addition : In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

  • Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices
  • Catalyst System : The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is often effective for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base : An inorganic base such as potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]

  • Solvent System : A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Boronic Acid, Aryl Halide, and Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Sources

Application Notes: The Strategic Use of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methoxycarbonyl-4-methoxyphenylboronic acid, a versatile and strategically important building block in organic synthesis. We delve into its unique reactivity profile, governed by the interplay of its ortho-ester and para-methoxy substituents, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for the synthesis of complex biaryl compounds.

Introduction: A Uniquely Functionalized Building Block

This compound is an aromatic boronic acid distinguished by a unique substitution pattern that offers significant synthetic advantages. The presence of a boronic acid functional group makes it a prime candidate for palladium-catalyzed cross-coupling reactions, the most prominent being the Suzuki-Miyaura reaction for C-C bond formation.

The molecule's utility is further defined by its substituents:

  • An ortho-Methoxycarbonyl Group: This electron-withdrawing ester group can influence the electronic properties of the boronic acid. Its position ortho to the boron moiety introduces steric bulk and the potential for transient coordination with the palladium catalyst, which can direct regioselectivity and modulate reaction kinetics.

  • A para-Methoxy Group: As a strong electron-donating group, the methoxy substituent enhances the nucleophilicity of the aromatic ring, which can facilitate the crucial transmetalation step in the catalytic cycle.

This combination of features makes this compound an invaluable reagent for constructing highly substituted biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible synthesis. The key properties of this reagent are summarized below.

PropertyValue
IUPAC Name (2-Methoxycarbonyl-4-methoxyphenyl)boronic acid
Molecular Formula C₉H₁₁BO₅
Molecular Weight 209.99 g/mol
CAS Number 170144-63-3
Appearance Typically a white to off-white crystalline powder
Storage Conditions Store in a cool, dry place. Keep container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent dehydration to the corresponding boroxine and potential hydrolysis.

Safety Precautions: Like most boronic acids, this compound can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The formation of a biaryl linkage via the Suzuki-Miyaura reaction is the most widespread application of this boronic acid. The reaction provides a robust and functional-group-tolerant method for creating C(sp²)-C(sp²) bonds.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming an Ar-Pd(II)-X complex.

  • Base Activation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species [B(OH)₃R]⁻.[1][2]

  • Transmetalation: The organic group from the activated boronate is transferred to the palladium(II) center, displacing the halide and forming an Ar-Pd(II)-Ar' complex. This is often the rate-determining step.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L₂-Ar' pd2_complex->biaryl_pd_complex transmetalation Transmetalation biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination arx Ar-X arx->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->biaryl_pd_complex product Ar-Ar' product->pd0 workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add reactants to Schlenk flask prep2 2. Add catalyst and base prep1->prep2 prep3 3. Add degassed solvent prep2->prep3 react1 4. Degas mixture (Ar bubbling) prep3->react1 react2 5. Heat to 80-90 °C under Argon react1->react2 react3 6. Monitor by TLC react2->react3 workup1 7. Quench with H₂O, extract with EtOAc react3->workup1 workup2 8. Dry organic layer, concentrate workup1->workup2 workup3 9. Purify via column chromatography workup2->workup3 final_product Final Product workup3->final_product Characterize (NMR, MS)

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials and Equipment
  • This compound (1.2 equiv.)

  • 1-Bromo-4-chlorobenzene (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • TLC plates, ethyl acetate, hexanes, sodium sulfate

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 1-bromo-4-chlorobenzene (e.g., 1.0 mmol, 191.5 mg), this compound (1.2 mmol, 252 mg), and anhydrous potassium carbonate (2.5 mmol, 345 mg).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using anhydrous base prevents unwanted side reactions.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 34.7 mg) to the flask.

    • Rationale: The catalyst is added last to the solid mixture to ensure it is evenly distributed before solvent addition.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Rationale: Degassing the solvent by bubbling with Argon for 15-20 minutes removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Seal the flask and heat the mixture to 85 °C with vigorous stirring.

    • Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 2:8 mixture of ethyl acetate/hexanes as eluent). The disappearance of the starting aryl bromide spot indicates completion, typically within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Rationale: The aqueous wash removes the inorganic base and salts. Multiple extractions ensure complete recovery of the organic product.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure biaryl product.

Optimization Strategies

The following table outlines variables that can be adjusted to optimize yield and reaction time, based on general principles observed in similar Suzuki-Miyaura couplings.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (For Aryl Chlorides)Expected Outcome
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)CataCXium A Palladacycle (5 mol%)Condition B & C offer higher activity for challenging substrates. [3]
Base K₂CO₃ (2.5 equiv.)K₃PO₄ (3.0 equiv.)Cs₂CO₃ (2.5 equiv.)Stronger, non-nucleophilic bases can accelerate transmetalation.
Solvent Dioxane/H₂O (4:1)Toluene (anhydrous)2-MeTHF (anhydrous)Anhydrous conditions can be superior for some sterically demanding couplings. [3]
Temp. 85 °C100 °C110 °CHigher temperatures may be required to drive the reaction to completion.

Conclusion

This compound stands out as a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its distinct electronic and steric properties, conferred by the ortho-ester and para-methoxy groups, allow for the strategic construction of complex biaryl architectures. A thorough understanding of the Suzuki-Miyaura catalytic cycle and the causal relationships between reaction parameters is paramount to harnessing its full potential. The protocols and insights provided herein offer a robust framework for the successful application of this reagent in research, discovery, and development.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Available at: [Link]

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). PubMed Central. Available at: [Link]

  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. (2017). PubMed Central. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). ACS Publications. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). PubMed Central. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • 4-Methoxycarbonylphenylboronic acid. PubChem. Available at: [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed Central. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls and the Role of the Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of reactions developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] First reported by Suzuki and Miyaura in 1981, this reaction facilitates the formation of C-C bonds between organoboron compounds and organic halides or triflates, and has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of a specialized building block, 2-Methoxycarbonyl-4-methoxyphenylboronic acid , in Suzuki-Miyaura coupling reactions. The presence of both an electron-withdrawing methoxycarbonyl group and an electron-donating methoxy group on the phenylboronic acid ring presents unique considerations for optimizing reaction conditions to achieve high yields and purity of the desired biaryl products. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, provide troubleshooting advice for common challenges, and outline essential safety precautions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3] The three key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the organic electrophile, forming a Pd(II) intermediate.[2][3] This step is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition R'-Pd(II)L2-X R'-Pd(II)L2-X Oxidative_Addition->R'-Pd(II)L2-X Transmetalation Transmetalation (Ar-B(OH)2 + Base) R'-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R' Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Considerations for this compound

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of several key components. When working with this compound, the electronic and steric effects of the substituents must be taken into account.

ComponentRecommendation and Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos). The electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group can influence the oxidative addition and reductive elimination steps. For aryl chlorides, which are less reactive, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[3][6]
Organic Halide/Triflate Aryl or heteroaryl bromides, iodides, or triflates. The reactivity order is generally I > Br > OTf >> Cl.[7] While aryl chlorides are more challenging substrates, they can be successfully coupled using specialized catalyst systems.[3][8]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃. The base is crucial for activating the boronic acid for transmetalation.[1] The choice of base can significantly impact the reaction rate and yield.[9] For substrates that may be sensitive to hydrolysis, such as the methoxycarbonyl group, a milder base like K₃PO₄ may be preferable to stronger bases like hydroxides.[10]
Solvent Dioxane/water, Toluene/water, or DMF. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1] Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9][11]
Reaction Temperature 60-110 °C. The optimal temperature will depend on the reactivity of the coupling partners and the catalyst system used.[9][12] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and temperature.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Materials:

  • This compound

  • Aryl bromide (or other suitable electrophile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane and water, degassed)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6][11]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are properly degassed to prevent catalyst oxidation.[9][11] Use fresh catalyst.
Poor quality boronic acidBoronic acids can undergo protodeboronation.[7][9] Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[1][7]
Inappropriate base or solventThe choice of base and solvent is critical.[9] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Significant Side Products Homocoupling of the boronic acidThis can be caused by the presence of oxygen.[13] Ensure thorough degassing of the reaction mixture.
ProtodeboronationThe C-B bond is cleaved and replaced with a C-H bond.[9][14] Use milder reaction conditions (lower temperature, weaker base) or a more stable boronate ester.[13][14]
Hydrolysis of the ester groupThe methoxycarbonyl group may be susceptible to hydrolysis under strongly basic conditions.[10] Use a milder base such as K₃PO₄ or KF and avoid prolonged heating.[10]

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and related Phenylboronic Acids: May cause skin, eye, and respiratory irritation.[15][16][17] Avoid inhalation of dust and contact with skin and eyes.[15][16]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Organic Solvents (e.g., Dioxane, Toluene, DMF): These are flammable and may have toxic properties. Handle in a well-ventilated area away from ignition sources.

  • Bases (e.g., K₂CO₃, K₃PO₄): These can be corrosive or irritants. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use for comprehensive safety information.[15][16][17][18][19]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction? [Link]

  • Reddit. What is the proper way to set up a suzuki coupling? [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. [Link]

  • Georganics. 4-Methoxyphenylboronic acid - High purity. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the derivatization of 2-Methoxycarbonyl-4-methoxyphenylboronic acid. This versatile building block is of significant interest in pharmaceutical and materials science due to its unique electronic and steric properties. This document moves beyond standard procedures to explain the underlying chemical principles, offering field-proven insights into optimizing key transformations. We present detailed, self-validating protocols for Suzuki-Miyaura coupling, Chan-Lam cross-coupling, oxidative hydroxylation, and chemoselective functional group interconversions. Emphasis is placed on addressing the specific challenges and opportunities presented by the ortho-ester and para-methoxy substituents, including strategies to mitigate common side reactions such as ester hydrolysis.

Introduction: Strategic Importance and Molecular Profile

This compound is a valuable synthetic intermediate in modern organic chemistry. Its utility stems from the strategic placement of three key functional groups on the phenyl ring:

  • The Boronic Acid Moiety: A cornerstone for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and predictability.[1]

  • The para-Methoxy Group: An electron-donating group (EDG) that activates the aromatic ring, often accelerating the rate-determining oxidative addition step in palladium-catalyzed couplings and influencing the electronic properties of the final product.[2]

  • The ortho-Methoxycarbonyl Group: An electron-withdrawing group (EWG) that also introduces significant steric bulk adjacent to the reactive boronic acid center. This feature presents both challenges and opportunities for regiocontrol and can influence reaction kinetics.

The interplay of these groups makes this reagent a powerful tool for constructing complex molecular architectures found in many biologically active compounds.[3] This guide will provide the practical and theoretical framework necessary for its effective utilization.

Safety and Handling

Organoboron compounds should be handled with appropriate care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.[1][5] this compound is an irritant to the skin, eyes, and respiratory system.[4][5] Avoid inhalation of dust and direct contact. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[1] Store the reagent in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds.[1][6] The reaction of this compound with various aryl, heteroaryl, or vinyl halides (or triflates) provides access to a diverse range of biaryl structures.

Mechanistic Considerations and Causality

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. The electron-rich nature of the boronic acid's phenyl ring does not directly impact this step, but the nature of the coupling partner is critical. Reactivity order is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: The organic group is transferred from boron to palladium. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The steric hindrance from the ortho-methoxycarbonyl group can slow this step, potentially requiring more forcing conditions or specialized ligands to facilitate the transfer.

  • Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the Pd(0) catalyst.

Critical Challenge: Ester Hydrolysis A significant challenge with this substrate is the potential for hydrolysis of the methyl ester under the basic aqueous conditions often employed in Suzuki-Miyaura couplings. This side reaction forms the corresponding carboxylic acid, complicating purification and reducing the yield of the desired product.

Expert-Level Solution: Anhydrous Conditions or Boronic Acid Protection To circumvent ester hydrolysis, two primary strategies can be employed:

  • Anhydrous Conditions: Using a non-aqueous solvent system with a suitable base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can minimize water content and preserve the ester.

  • Boronic Acid Protecting Groups: For multi-step syntheses or particularly sensitive substrates, protecting the boronic acid as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a robust strategy.[8][9][10] These groups render the boron center less reactive and can be carried through various reaction conditions, then deprotected to reveal the free boronic acid for coupling.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: Aryl Bromide (1.0 eq) Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base (e.g., K₂CO₃, 2.0 eq) add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->add_solvent 1 heat Heat Reaction (e.g., 80-100 °C) add_solvent->heat 2 monitor Monitor by TLC or LC-MS heat->monitor 3 quench Cool & Quench (e.g., with H₂O) monitor->quench 4 extract Extract with Organic Solvent quench->extract 5 purify Dry, Concentrate & Purify (Chromatography) extract->purify 6

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). The use of anhydrous solvents like toluene with KF as the base is recommended to prevent ester hydrolysis.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes

The following table provides illustrative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on reactions with structurally similar substrates.[2][3]

Aryl Bromide (Ar-Br)ProductTypical Yield Range (%)Notes
4-BromoanisoleMethyl 4'-methoxy-4-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylate75-90%Electron-rich partners generally couple well.
4-BromotolueneMethyl 4-(methoxycarbonyl)-4'-methyl-[1,1'-biphenyl]-2-carboxylate70-88%Standard coupling partner.
4-BromobenzonitrileMethyl 4'-cyano-4-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylate65-85%Electron-withdrawing groups are well-tolerated.
2-BromotolueneMethyl 4-(methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylate50-70%Steric hindrance on the coupling partner can reduce yields.

Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling is a powerful method for forming C-N and C-O bonds, coupling arylboronic acids with amines, amides, or alcohols.[9][10] It offers an attractive alternative to palladium-catalyzed methods, often proceeding under milder, aerobic conditions.[10]

Mechanistic Considerations and Causality

The mechanism is complex but is believed to involve a Cu(II)/Cu(III) catalytic cycle.[10]

  • Ligand Exchange/Transmetalation: The amine or alcohol substrate coordinates to the Cu(II) center, followed by transmetalation with the boronic acid.

  • Oxidation: A key Cu(III) intermediate is formed.

  • Reductive Elimination: This high-valent copper species undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species.

  • Reoxidation: Atmospheric oxygen reoxidizes Cu(I) to the active Cu(II) catalyst.[9]

The steric hindrance of the ortho-methoxycarbonyl group on the boronic acid can be a significant factor, potentially leading to lower yields compared to unhindered substrates.[11] Careful selection of the copper source, ligand (if any), and solvent is crucial for success.

Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the N-arylation of a primary amine.

ChanLam_Workflow cluster_prep Reaction Setup (Open to Air) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: Boronic Acid (1.5 eq) Amine (1.0 eq) Cu(OAc)₂ (1.0-2.0 eq) Base (e.g., Pyridine, 2.0 eq) add_solvent Add Solvent (e.g., DCM) reagents->add_solvent 1 stir Stir at Room Temp (24-72 h) add_solvent->stir 2 monitor Monitor by TLC or LC-MS stir->monitor 3 filter Filter through Celite monitor->filter 4 concentrate Concentrate Filtrate filter->concentrate 5 purify Purify by Chromatography concentrate->purify 6

Caption: Generalized workflow for Chan-Lam N-Arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial open to the air, combine the amine (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv.), and a base such as pyridine (2.0 equiv.). Note: Stoichiometric copper is often used, but catalytic systems with an oxidant are also common.

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol.

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction is typically open to the atmosphere to allow for the reoxidation of the copper catalyst.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes

The following table provides illustrative yields for the Chan-Lam coupling of this compound with various N-nucleophiles, based on literature precedents.[8][11]

N-NucleophileProductTypical Yield Range (%)Notes
AnilineMethyl 4-methoxy-2-(phenylamino)benzoate60-80%Aromatic amines are generally good substrates.
BenzylamineMethyl 2-(benzylamino)-4-methoxybenzoate55-75%Primary aliphatic amines are effective coupling partners.
MorpholineMethyl 4-methoxy-2-(morpholino)benzoate65-85%Cyclic secondary amines often react efficiently.
ImidazoleMethyl 2-(1H-imidazol-1-yl)-4-methoxybenzoate50-70%Heterocyclic amines are viable but may require optimization.[8]

Further Derivatization of Functional Groups

Beyond cross-coupling, the distinct functional groups of this compound allow for a range of valuable and chemoselective transformations.

Oxidative Hydroxylation of the Boronic Acid

The carbon-boron bond can be selectively oxidized to a carbon-oxygen bond, providing a direct route to substituted phenols. This transformation is highly valuable as it provides phenols that may be difficult to access through other synthetic routes.[12] Metal-free conditions are often preferred in pharmaceutical synthesis to avoid metal contamination.[13]

Protocol: Metal-Free Oxidation with Benzoquinone [13]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in water.

  • Reagents: Add potassium hydroxide (KOH, 3.0 equiv.) and benzoquinone (0.3 equiv.).

  • Reaction: Heat the mixture to reflux (100 °C) under an air atmosphere and stir for 4-8 hours.

  • Workup: Cool the reaction, acidify with 1M HCl, and extract with ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield Methyl 2-hydroxy-4-methoxybenzoate . Expected yields are typically in the 70-90% range.[13]

Oxidation_Mechanism ArBOH Ar-B(OH)₂ Phenol Ar-OH ArBOH->Phenol Oxidative Hydroxylation BQ Benzoquinone (BQ) (Catalyst) HQ Hydroquinone (HQ) BQ->HQ Reduction HQ->BQ Autoxidation O2 O₂ (from Air) (Terminal Oxidant) H2O2 H₂O₂ O2->H2O2 Reduction

Caption: Catalytic cycle for benzoquinone-promoted hydroxylation.

Chemoselective Reduction of the Methyl Ester

The methyl ester can be selectively reduced to a primary alcohol. The choice of reducing agent is critical to avoid unwanted reactions with the boronic acid.

  • Non-selective Reduction: Strong hydrides like lithium aluminum hydride (LiAlH₄) would reduce the ester but would also likely react with the boronic acid.

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions (e.g., in methanol at 0 °C to room temperature), making it highly selective for aldehydes and ketones.[14] However, the reduction of esters with NaBH₄ can be achieved under more forcing conditions or with the addition of a Lewis acid, though this may compromise selectivity.[15]

Protocol: Selective Ester Reduction

This protocol uses a slightly more reactive borohydride reagent, lithium borohydride, which is known to reduce esters chemoselectively in the presence of functional groups like amides and carboxylic acids.

  • Setup: To a solution of this compound (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of lithium borohydride (LiBH₄, 2.0-3.0 equiv.) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Quench: Carefully quench the reaction at 0 °C by the slow addition of 1M HCl.

  • Workup: Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield (2-(hydroxymethyl)-4-methoxyphenyl)boronic acid .

Derivatization via Amidation

The methoxycarbonyl group can be converted into a wide range of amides, which are prevalent motifs in pharmaceuticals. This can be achieved via a two-step hydrolysis-amidation sequence or, more efficiently, through direct catalytic amidation.

Protocol: Two-Step Hydrolysis and Amidation

  • Hydrolysis: Saponify the methyl ester using LiOH in a THF/water mixture to obtain 2-Carboxy-4-methoxyphenylboronic acid.

  • Amidation: Couple the resulting carboxylic acid with a desired amine (1.1 equiv.) using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.

Proposed Protocol: Direct Catalytic Amidation

Direct amidation of unactivated esters is a modern, atom-economical approach.[7] While compatibility with a boronic acid needs to be verified for a specific catalytic system, catalysts based on zirconium or titanium have shown promise.

  • Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a Lewis acid catalyst (e.g., Zr(OtBu)₄, 10 mol%).

  • Reaction: Add a high-boiling, non-coordinating solvent like toluene or xylenes. Heat the reaction to 110-140 °C, often with a Dean-Stark trap to remove the methanol byproduct.

  • Workup and Purification: After cooling, perform a standard aqueous workup and purify by column chromatography.

Conclusion

This compound is a sophisticated building block whose full potential is realized through a nuanced understanding of its reactivity. The electronic and steric effects of its substituents require careful consideration in protocol design. By employing strategies such as anhydrous conditions to prevent ester hydrolysis, or by leveraging chemoselective reagents for functional group transformations, researchers can effectively harness this versatile molecule. The protocols and insights provided herein serve as a robust foundation for the application of this reagent in the synthesis of novel compounds for drug discovery and materials science, enabling the creation of complex and valuable molecular architectures.

References

  • American Chemical Society. (n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
  • Organic Chemistry Portal. (n.d.). Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water. [Link]

  • ResearchGate. (2020). Synthetic applications and methodology development of Chan–Lam coupling: a review. [Link]

  • University of Wisconsin. (n.d.). Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope. [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. [Link]

  • ChemRxiv. (2024, November 20). A step towards exploring the potential of organosilane for catalytic amidation. [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. [Link]

  • Chegg.com. (2019, July 23). Solved Chemoselectivity of Sodium Borohydride Reductions. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2024, March 14). NaBH4 | Chemoselectivity | Problem | Question | Solved. [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. (n.d.). Routes for peroxy acid mediated α‐hydroxylation of carbonyl compounds. [Link]

  • ResearchGate. (n.d.). Oxidative hydroxylation of boronic acid. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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scale-up synthesis using 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Scale-Up Synthesis of Biaryl Compounds Using 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the scale-up synthesis of biaryl scaffolds utilizing this compound. The Suzuki-Miyaura cross-coupling reaction serves as the cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly in the pharmaceutical and advanced materials industries.[1][2] This document moves beyond a simple laboratory procedure to address the critical challenges inherent in transitioning from bench-scale to multi-gram or kilogram-scale production. We will explore the causality behind experimental choices, process optimization, impurity control, and safety protocols essential for researchers, scientists, and drug development professionals.

Reagent Profile: this compound

This compound is a highly versatile building block in organic synthesis. Its utility stems from the presence of multiple functional groups that can be strategically employed in complex molecule construction.

  • The Boronic Acid Moiety: This functional group is the reactive center for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of a new aryl-aryl bond.[3]

  • The Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties of the resulting biaryl system.

  • The Methoxycarbonyl Group (-COOCH₃): An electron-withdrawing group that also serves as a synthetic handle for further transformations, such as hydrolysis to a carboxylic acid or amidation.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1256355-40-4[4]
Molecular Formula C₉H₁₁BO₅[4]
Molecular Weight 210.00 g/mol [4]
Appearance White to off-white crystalline powderGeneral Observation
Storage Store in a cool, dry, well-ventilated area in tightly sealed containers. Boronic acids can be hygroscopic.[5][6][5][6]

The Suzuki-Miyaura Coupling: A Scale-Up Perspective

While robust at the bench scale, the Suzuki-Miyaura reaction presents unique challenges during scale-up. Failures can often be traced to complexities associated with palladium-catalyzed processes that are less apparent in smaller reactions.[7]

Key Scale-Up Considerations:

  • Oxygen Sensitivity: The active Pd(0) catalytic species is highly sensitive to oxygen.[8] Inadequate inerting of large reactor vessels is a common point of failure, leading to catalyst deactivation and poor conversion. Rigorous nitrogen or argon purging is mandatory.[9]

  • Temperature and Mixing Control: Large reaction volumes have different heat and mass transfer characteristics. Localized overheating or poor mixing can lead to the formation of undesired side products or stalled reactions.[8] The choice of reactor and agitation system is critical.

  • Reagent and Solvent Purity: The use of dry, high-purity reagents and anhydrous solvents is crucial for reproducibility and success at scale.

  • Palladium Removal: For pharmaceutical applications, reducing residual palladium in the final Active Pharmaceutical Ingredient (API) to parts-per-million (ppm) levels is a significant regulatory and technical challenge.[7] This requires dedicated purification strategies beyond simple chromatography.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. Understanding this mechanism is key to troubleshooting and optimizing the process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Ar'B(OH)₂ (Base-activated) Transmetal->Pd0 Ar-Ar' (Product) Reductive Elimination RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Scale-Up Protocol: Synthesis of Methyl 4'-acetyl-3-methoxybiphenyl-2-carboxylate

This protocol describes the coupling of this compound with 4-bromoacetophenone on a 50-gram scale.

Table 2: Reagent Stoichiometry and Quantities

ReagentM.W. ( g/mol )EquivalentsAmount
4-Bromoacetophenone199.041.047.4 g
This compound210.001.259.9 g
Palladium(II) Acetate (Pd(OAc)₂)224.50.01 (1 mol%)0.53 g
SPhos (Ligand)410.480.02 (2 mol%)1.95 g
Potassium Phosphate (K₃PO₄), fine powder212.272.0101.2 g
Toluene--750 mL
Deionized Water--75 mL
Experimental Procedure
  • Reactor Setup:

    • Equip a 2 L, four-necked, jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet/outlet.

    • Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

  • Inerting the Vessel:

    • Assemble the reactor and purge thoroughly with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.[9]

  • Charging Reagents:

    • To the inerted reactor, charge the solid reagents in the following order: 4-bromoacetophenone (47.4 g), this compound (59.9 g), potassium phosphate (101.2 g), Pd(OAc)₂ (0.53 g), and SPhos (1.95 g).

    • Causality: Adding the solids first under a nitrogen blanket prevents exposure of the air-sensitive catalyst and ligand to the atmosphere.

  • Solvent Addition:

    • Add degassed toluene (750 mL) followed by degassed deionized water (75 mL) via cannula or a pressure-equalizing dropping funnel.

    • Causality: Solvents must be degassed (e.g., by sparging with nitrogen for 30-60 minutes) to remove dissolved oxygen, which can poison the Pd(0) catalyst.

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing of the biphasic system.

    • Heat the reactor jacket to raise the internal temperature of the mixture to 85-90 °C.

    • Maintain the reaction at this temperature for 4-8 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress every 1-2 hours. Withdraw a small aliquot (approx. 0.1 mL), quench with water, extract with ethyl acetate, and analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC to check for the disappearance of the 4-bromoacetophenone starting material.

Overall Synthesis Workflow

The following diagram outlines the complete workflow from setup to final product isolation.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware r1 Inert Reactor (N₂) p1->r1 p2 Degas Solvents r3 Add Solvents p2->r3 p3 Weigh Reagents r2 Charge Solids p3->r2 r1->r2 r2->r3 r4 Heat & Stir (85-90°C) r3->r4 r5 Monitor by IPC r4->r5 w1 Cool to RT r5->w1 w2 Phase Separation w1->w2 w3 Aqueous Washes w2->w3 w4 Palladium Removal w3->w4 w5 Solvent Swap & Recrystallization w4->w5 w6 Filter & Dry Product w5->w6

Caption: General workflow for the scale-up Suzuki-Miyaura coupling reaction.

Work-up and Purification at Scale

  • Cooling and Phase Separation:

    • Once the reaction is complete (as determined by IPC), cool the mixture to room temperature.

    • Turn off the stirrer and allow the layers to separate. Remove the lower aqueous layer.

  • Aqueous Washes:

    • Add 200 mL of deionized water to the organic layer, stir for 15 minutes, allow to separate, and remove the aqueous layer.

    • Repeat the wash with 200 mL of brine solution.[1]

    • Causality: These washes remove the inorganic base (K₃PO₄) and other water-soluble impurities.

  • Palladium Scavenging:

    • Add a solution of sodium bisulfite (NaHSO₃, 20 g) in water (200 mL) to the toluene layer. Heat the mixture to 60-70 °C and stir vigorously for 2 hours.[10]

    • Cool to room temperature, separate, and discard the aqueous layer.

    • Causality: Thiol-based scavengers or reducing agents like NaHSO₃ can complex with residual palladium, facilitating its removal into the aqueous phase.[10] This step is crucial for achieving low ppm levels of palladium.

  • Isolation and Recrystallization:

    • Filter the warm toluene solution through a pad of Celite to remove any fine particulates.

    • Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.

    • Add 300 mL of isopropanol or ethanol as an anti-solvent and heat to reflux to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 2-4 hours to maximize crystallization.

    • Isolate the product by vacuum filtration, wash the filter cake with cold solvent (the recrystallization solvent), and dry under vacuum at 40-50 °C to a constant weight.[11][12]

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Stalled or Incomplete Reaction 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvents.1. Improve inerting procedure; ensure solvents are properly degassed.2. Verify internal temperature is within the optimal range (85-90°C).3. Use fresh, anhydrous solvents and high-purity reagents.
Formation of Side Products (e.g., homo-coupling) 1. Reaction temperature too high.2. Oxygen contamination.1. Lower the reaction temperature slightly (e.g., to 80°C).2. Maintain a strict inert atmosphere.
Product Fails to Crystallize 1. Insufficient concentration.2. Impurities inhibiting crystallization.1. Concentrate the solution further.2. Attempt to purify a small sample by flash chromatography to obtain a seed crystal. Consider a different solvent system.
High Residual Palladium in Product 1. Ineffective scavenging.2. Scavenger not suited for catalyst system.1. Increase scavenging time or temperature. Repeat the scavenging step.2. Screen other palladium scavengers (e.g., thiol-functionalized silica, activated carbon).

Safety and Handling for Large-Scale Operations

Handling kilogram quantities of chemicals necessitates stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[5][13]

  • Handling Boronic Acids: Boronic acids are powders and can become airborne during transfer. Use a dust mask or work in a ventilated enclosure (fume hood) when handling bulk quantities.[5][14] They are classified as irritants and may pose reproductive toxicity risks.[13][14]

  • Spill Management: In case of a dry spill, sweep or vacuum the material carefully, avoiding dust generation.[5] For wet spills, absorb with an inert material like sand or vermiculite.[6] Dispose of all waste in accordance with local, state, and federal regulations.[14]

  • Reaction Hazards: The reaction is run at elevated temperatures. Ensure the reactor is properly secured and shielded. Be prepared for potential exotherms, although this specific reaction is not typically highly exothermic.

References

  • Wagner, M., Wickendick, R., Langlois, A., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • ACS Publications. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Anchem Sales. (2015). Boric Acid MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • ResearchGate. (2009). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Wilson Salt. (2016). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570753A - Preparation method of arylboronic acid compound.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2013). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. Retrieved from [Link]

  • Sci-Hub. (2020). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. Retrieved from [Link]

  • Diva-portal.org. (2014). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • RECERCAT. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. Retrieved from [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. Retrieved from [Link]

Sources

The Strategic Utility of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically and Electronically Tuned Building Block

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity with surgical precision is a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in medicinal chemistry and materials science.[1] The choice of the boronic acid partner is critical, dictating not only the feasibility of the coupling but also influencing reaction kinetics and overall yield. 2-Methoxycarbonyl-4-methoxyphenylboronic acid emerges as a uniquely valuable building block, distinguished by its specific substitution pattern which imparts a combination of steric hindrance and electronic modulation.

The ortho-methoxycarbonyl group introduces significant steric bulk around the boronic acid moiety, a feature that can be strategically exploited to control atropisomerism or to direct the regioselectivity of a reaction. Concurrently, this ester group, along with the para-methoxy group, modulates the electronic properties of the aromatic ring. While the methoxy group is electron-donating, the methoxycarbonyl group is electron-withdrawing, creating a nuanced electronic environment that can influence the transmetalation step in the catalytic cycle. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the distinct characteristics of this compound for the synthesis of complex molecular architectures. We will delve into the mechanistic rationale behind protocol design and provide detailed, field-proven methodologies for its successful application.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The success of these reactions, especially with a sterically demanding boronic acid, is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Mechanistic Considerations: Overcoming Steric and Electronic Challenges

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is significantly influenced by the steric and electronic nature of the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple, yielding the biaryl product and regenerating the Pd(0) catalyst.

The ortho-methoxycarbonyl group of this compound can pose a challenge to the transmetalation step due to steric hindrance. To overcome this, the selection of a bulky, electron-rich phosphine ligand is crucial. These ligands promote the formation of a monoligated palladium species, which is more amenable to coupling with sterically hindered partners.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)2 Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Biaryl Substituted Biaryl (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is suitable for the coupling of this compound with electron-rich, electron-neutral, and moderately electron-poor aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885-95
3-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002080-90
4-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001675-85

Rationale for Reagent Choices:

  • Pd(OAc)₂ and SPhos: This combination forms a highly active catalyst suitable for challenging couplings. SPhos is a bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination.[3]

  • K₃PO₄: A moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the ester functionality on the boronic acid or product.

  • Toluene/Water: A common biphasic solvent system for Suzuki-Miyaura reactions. Toluene solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide Boronic Acid Base start->setup catalyst Add Catalyst: Pd(OAc)2 SPhos setup->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvents (Toluene/H2O) inert->solvent react Heat and Stir (100 °C, 12-24 h) solvent->react monitor Monitor Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute, Extract, Wash, Dry monitor->workup Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Coupling with an Aryl Chloride

Aryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond. This protocol utilizes a more active catalyst system to achieve efficient coupling.

Materials:

  • This compound

  • Aryl chloride

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium tert-butoxide (KOtBu)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium tert-butoxide (2.0 mmol, 2.0 equiv) to an oven-dried vial with a stir bar.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and RuPhos (0.02 mmol, 2 mol%) to the vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for 18-36 hours. Monitor the reaction progress.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroanisolePd₂(dba)₃ / RuPhosKOtBu1,4-Dioxane1102470-80
2-ChlorotoluenePd₂(dba)₃ / RuPhosKOtBu1,4-Dioxane1103065-75

Rationale for Reagent Choices:

  • Pd₂(dba)₃ and RuPhos: This catalyst system is highly effective for the activation of aryl chlorides. RuPhos is another bulky and electron-rich Buchwald ligand that promotes the challenging oxidative addition step.[3]

  • KOtBu: A stronger base is often required for less reactive aryl chlorides to facilitate the transmetalation step.

  • 1,4-Dioxane: A higher-boiling ethereal solvent that is well-suited for reactions requiring elevated temperatures.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading (up to 5 mol%), using a more electron-rich ligand (e.g., XPhos), or a stronger base. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing side reaction. To minimize this, ensure the reaction is thoroughly deoxygenated and consider using the boronic acid pinacol ester instead of the free boronic acid.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by using the correct stoichiometry of reactants and ensuring efficient oxidative addition of the aryl halide.

Conclusion

This compound is a sophisticated building block that offers synthetic chemists the ability to introduce a sterically and electronically defined fragment into complex molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on the careful selection of reaction parameters to overcome the steric hindrance imposed by the ortho-ester functionality. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands and appropriate bases and solvents, this versatile reagent can be effectively utilized to construct a wide array of polysubstituted biaryl compounds, paving the way for advancements in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Barday, E., & Buchwald, S. L. (2011). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 133(40), 16189-16200. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(1), 161-171. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in water. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Couto, I., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(10), 1955. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxycarbonyl-4-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile reagent in cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges presented by this molecule and consistently achieve high reaction yields.

The structure of this compound, featuring both an ortho-electron-withdrawing group (EWG) and a para-electron-donating group (EDG), presents a distinct reactivity profile that requires careful consideration of reaction parameters. This guide addresses the most common issues encountered during its use in Suzuki-Miyaura cross-coupling reactions and provides robust, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in Suzuki-Miyaura couplings?

A1: The main challenges stem from its substitution pattern:

  • Steric Hindrance: The ortho-methoxycarbonyl group can sterically impede the crucial transmetalation step of the catalytic cycle, slowing down the reaction rate.[1]

  • Electronic Effects: The electron-withdrawing nature of the methoxycarbonyl group decreases the nucleophilicity of the boronic acid's aryl group, which can also hinder transmetalation.[2][3] While the para-methoxy group is electron-donating, the ortho-EWG often has a more dominant negative effect on the reaction rate.

  • Protodeboronation: Like many arylboronic acids, this reagent is susceptible to protodeboronation (cleavage of the C-B bond), an undesired side reaction that consumes the starting material.[4][5]

  • Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed under the basic conditions required for the coupling, leading to the formation of the corresponding carboxylic acid and complicating purification.

Q2: How should I store and handle this compound to ensure its integrity?

A2: Proper storage is critical for boronic acids. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[6][7][8] Long-term storage at -20°C is recommended to minimize degradation over time.[9] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid.

Q3: What are generally recommended starting conditions for a Suzuki-Miyaura coupling with this reagent?

A3: For a challenging substrate like this, a robust catalyst system is paramount. We recommend starting with a modern palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. A typical starting point would be a Pd(II) precatalyst like XPhos Pd G3, a suitable base such as K₃PO₄ or K₂CO₃, and a polar aprotic solvent system like dioxane/water.[1]

Troubleshooting Guide: From Low Yield to Optimized Results

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is very low or the reaction fails to proceed to completion.

This is the most common issue and is often multifactorial. The following workflow will help you systematically diagnose and solve the problem.

Logical Troubleshooting Workflow

G start Low / No Yield reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents catalyst Step 2: Optimize Catalyst System reagents->catalyst Reagents OK conditions Step 3: Adjust Base, Solvent & Temperature catalyst->conditions System Optimized monitoring Step 4: Monitor for Side Reactions conditions->monitoring Still Low Yield success High Yield Achieved conditions->success Yield Improved monitoring->catalyst Side Reactions Identified

Caption: A systematic workflow for troubleshooting low-yield reactions.

Step 1: Verify Reagent Quality and Stoichiometry

  • Cause: Boronic acids can degrade over time. The purity of your aryl halide, solvent, and base is also critical. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][10]

  • Solution:

    • Use Fresh Reagents: Use a fresh bottle of the boronic acid or verify the purity of your current stock.

    • Degas Rigorously: Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive inert atmosphere throughout the reaction.

    • Check Stoichiometry: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is often beneficial to drive the reaction to completion.

Step 2: Optimize the Catalyst System

  • Cause: The combination of steric hindrance and deactivating electronic effects from the ortho-methoxycarbonyl group requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[11]

  • Solution:

    • Employ Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition and the challenging reductive elimination steps with hindered substrates.[1][12] Buchwald-type biarylphosphine ligands are highly recommended.

    • Use Modern Precatalysts: Air-stable Pd(II) precatalysts ensure the formation of the active Pd(0) species efficiently and reproducibly.

ParameterRecommendation for this compoundRationale
Precatalyst XPhos Pd G3, SPhos Pd G3, or RuPhos Pd G3 (0.5–2 mol%)Highly active and air-stable; designed for challenging couplings with sterically hindered and electron-deficient substrates.[1]
Ligand XPhos, SPhos, RuPhosThese bulky, electron-rich ligands accelerate the rate-limiting steps of the catalytic cycle.[12]
Aryl Halide Ar-I or Ar-Br > Ar-OTf >> Ar-ClThe reactivity order for the oxidative addition step is I > Br > OTf >> Cl. Chlorides are particularly unreactive and require specialized catalyst systems.[12]

Step 3: Adjust Base, Solvent, and Temperature

  • Cause: The choice of base and solvent is critical for activating the boronic acid to form the reactive boronate species without causing significant side reactions.[13][14]

  • Solution:

    • Base Selection: Use an inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings. Potassium carbonate (K₂CO₃) is a milder option if ester hydrolysis is a concern.[15]

    • Solvent System: A mixture of a polar aprotic solvent and water is usually optimal. The water is essential for dissolving the inorganic base and facilitating boronate formation.[13] A 10:1 to 5:1 ratio of solvent to water is a good starting point.

    • Temperature: Elevated temperatures (80–110 °C) are typically required to overcome the activation energy for these challenging couplings.[1] Monitor the reaction to avoid decomposition at higher temperatures.

ParameterOption 1 (Aggressive)Option 2 (Milder)Rationale
Base K₃PO₄ (2-3 equiv.)K₂CO₃ (2-3 equiv.)K₃PO₄ is a stronger base, often more effective for difficult couplings. K₂CO₃ is less likely to cause ester hydrolysis.[15]
Solvent 1,4-Dioxane / H₂OTHF / H₂ODioxane allows for higher reaction temperatures. THF is a good alternative but has a lower boiling point.[13]
Temperature 90 - 110 °C65 - 80 °CHigher temperatures increase reaction rates but also the risk of decomposition.[15]
Problem 2: I'm observing significant protodeboronation of my starting material.
  • Cause: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It can be catalyzed by the base, trace metals, or occur at elevated temperatures, particularly with electron-deficient arylboronic acids.[4][5]

  • Solution:

    • Meticulous Degassing: Oxygen can contribute to pathways that lead to boronic acid decomposition. Ensure the reaction is strictly anaerobic.

    • Use the Mildest Effective Base: Start with K₂CO₃ and only move to stronger bases like K₃PO₄ if necessary.

    • Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.

    • Consider a Boronic Ester: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester can be an effective strategy. These are often more resistant to protodeboronation.[12]

Problem 3: The methoxycarbonyl group is being hydrolyzed.
  • Cause: The ester functionality is sensitive to the basic reaction conditions, especially in the presence of water at high temperatures.

  • Solution:

    • Use a Milder Base: K₂CO₃ or even organic bases like triethylamine (in some systems) are less likely to cause hydrolysis than K₃PO₄ or alkali hydroxides.

    • Minimize Water: Use the minimum amount of water required to achieve solubility of the base and facilitate the reaction. Anhydrous conditions with a soluble organic base could be explored, though this often requires significant optimization.

    • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[16]

    • Alternative Strategy: If hydrolysis is unavoidable, consider starting with the corresponding carboxylic acid (2-carboxy-4-methoxyphenylboronic acid) and esterifying the final biaryl product in a separate, final step under acidic conditions (e.g., Fischer esterification).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add solids: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.5 equiv) B 2. Add Catalyst (e.g., XPhos Pd G3, 1 mol%) A->B C 3. Seal vial, evacuate & backfill with Argon (3x) B->C D 4. Add degassed solvent/water via syringe C->D E 5. Heat to desired temp (e.g., 100 °C) with stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool, dilute with EtOAc, wash with water/brine F->G H 8. Dry organic layer (Na₂SO₄), filter, concentrate G->H I 9. Purify by flash column chromatography H->I

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.5 equiv.).

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by LC-MS
  • Sampling: Under an inert atmosphere, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction and dilutes the sample for analysis.

  • Analysis: Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) and inject it into the LC-MS.

  • Interpretation: Monitor the disappearance of the starting material peaks and the appearance of the product peak. This allows for precise determination of reaction completion and helps avoid unnecessary heating that could lead to side reactions.

By applying these principles and protocols, you can effectively troubleshoot and optimize your reactions, leading to improved yields and purer products when working with the uniquely substituted this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • MacDonald, M. J., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • McNally, A., et al. (2021).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. BenchChem.
  • Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • Lloyd-Jones, G. C., et al. (2022).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/OrganicChemistry.
  • Hall, D. G., et al. (2020).
  • Leadbeater, N. E., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Products from (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic Acid Reactions. BenchChem.
  • Royal Society of Chemistry. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • MedchemExpress.com. (n.d.). 4-Methoxyphenylboronic acid. MedchemExpress.com.
  • BenchChem. (n.d.).
  • Lima, C. F. R. A. C., et al. (2020). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.
  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methoxyphenylboronic Acid. TCI Chemicals.
  • Denton, J. L., et al. (2021).
  • Chemicalbook. (2022). 2-METHOXYCARBONYL-4-METHYLPHENYLBORONIC ACID | 1256355-43-7. Chemicalbook.
  • Sigma-Aldrich. (2019).
  • El Akkaoui, D., et al. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • ResearchGate. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Alfa Chemistry. (n.d.). CAS 1256355-40-4 this compound. Alfa Chemistry.
  • BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Ball, L. T., & Lloyd-Jones, G. C. (2021).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid, ≥95.0%. Sigma-Aldrich.
  • ChemicalBook. (2023). 4-Methoxyphenylboronic acid: applications in different fields and safety. ChemicalBook.
  • PubChem - NIH. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Troubleshooting Side Reactions of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-Methoxycarbonyl-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the common side reactions encountered with this specific boronic acid derivative and to offer robust troubleshooting strategies to optimize your synthetic outcomes.

The unique substitution pattern of this compound, featuring an ortho-ester and a para-methoxy group, presents a distinct reactivity profile. The electron-donating nature of the methoxy group and the potential for steric hindrance and chelation from the ortho-methoxycarbonyl group can influence the course of the reaction, sometimes leading to undesired byproducts. This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of methoxybenzene as a byproduct in my Suzuki coupling reaction. What is happening and how can I prevent it?

A1: The formation of methoxybenzene indicates that a common side reaction known as protodeboronation is occurring. This is the cleavage of the C-B bond and its replacement with a C-H bond. For this compound, the electron-donating para-methoxy group increases the electron density on the aromatic ring, which can make the ipso-carbon more susceptible to protonolysis.[1][2]

Key Causes & Mitigation Strategies:

  • Presence of Water: Water is often the proton source for this side reaction. While many Suzuki protocols use aqueous bases, excessive water or prolonged reaction times at high temperatures can exacerbate protodeboronation.

    • Troubleshooting:

      • Use anhydrous solvents and ensure your base is thoroughly dried.

      • If an aqueous base is necessary, use the minimum amount of water required for solubility.

      • Consider using a boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.[3][4]

  • Base Strength and Type: The choice of base is critical. Strong bases, especially in protic solvents, can accelerate protodeboronation.

    • Troubleshooting:

      • Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[5]

      • Potassium phosphate (K₃PO₄) is often effective, but ensure it is anhydrous if running a water-sensitive reaction.[6][7]

  • Prolonged Reaction Times & High Temperatures: The longer the boronic acid is exposed to the reaction conditions, the greater the chance of protodeboronation.

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

      • Optimize the temperature to find a balance between a reasonable reaction rate and minimizing the side reaction.

Q2: My main impurity is a symmetrical biaryl, 4,4'-dimethoxy-2,2'-bis(methoxycarbonyl)biphenyl. What is causing this homocoupling product?

A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is primarily promoted by two factors: the presence of oxygen and the use of a Pd(II) precatalyst without an initial reduction to the active Pd(0) state.[8][9]

Key Causes & Mitigation Strategies:

  • Oxygen Contamination: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[8]

    • Troubleshooting:

      • Thoroughly degas all solvents and reagents. Common methods include sparging with an inert gas (nitrogen or argon) for 30-60 minutes or using the freeze-pump-thaw technique for highly sensitive reactions.[8]

      • Maintain a positive pressure of an inert gas throughout the reaction.

  • Palladium(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it can directly react with two molecules of the boronic acid to form the homocoupled product and Pd(0).

    • Troubleshooting:

      • Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8]

      • If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the reduction to Pd(0) before the main catalytic cycle begins.[10]

      • Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can also help ensure the catalyst is in the active Pd(0) state.[9]

Q3: I am noticing some hydrolysis of the methyl ester on my boronic acid to the corresponding carboxylic acid. Why is this happening?

A3: The methyl ester group at the ortho position can be susceptible to hydrolysis under the basic conditions of the Suzuki coupling, especially with strong bases like NaOH or with prolonged heating in the presence of water.[1][11] Some studies have shown that ortho-alkoxycarbonylphenylboronic acids can be particularly prone to hydrolysis.[1]

Key Causes & Mitigation Strategies:

  • Strong Aqueous Bases: The combination of a strong base and water is the primary driver for ester hydrolysis.

    • Troubleshooting:

      • Avoid strong hydroxide bases. Opt for carbonate or phosphate bases.[7]

      • If possible, run the reaction under anhydrous conditions.

      • If hydrolysis is still a significant issue, consider protecting the boronic acid as a diethanolamine adduct, which can sometimes be used in protic solvents with reduced side reactions.[12]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times will increase the rate of hydrolysis.

    • Troubleshooting:

      • Use a more active catalyst system (e.g., with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to enable lower reaction temperatures and shorter reaction times.[13]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Protodeboronation

This guide provides a systematic workflow for addressing the formation of methoxybenzene from this compound.

Step-by-Step Protocol:

  • Initial Assessment: Quantify the amount of protodeboronation relative to the desired product using GC-MS or LC-MS with an internal standard.

  • Inert Atmosphere and Anhydrous Conditions:

    • Ensure all glassware is flame-dried or oven-dried.

    • Use freshly distilled, anhydrous solvents.

    • Thoroughly degas the reaction mixture.

  • Base and Solvent Screening:

    • Set up parallel small-scale reactions to screen different bases and solvent systems. A suggested screening table is provided below.

Entry Base (equivalents) Solvent System Temperature (°C) Expected Outcome
1K₃PO₄ (2.0)Toluene/H₂O (10:1)90Standard conditions, baseline for comparison.
2K₂CO₃ (2.0)Dioxane/H₂O (4:1)100Milder base may reduce protodeboronation.
3Cs₂CO₃ (2.0)Anhydrous Toluene100Anhydrous conditions to minimize proton source.
4KF (3.0)Anhydrous THF80Mild, non-aqueous conditions.
  • Consider Boronic Acid Derivatives: If protodeboronation persists, synthesize the pinacol ester of this compound and use it in the coupling reaction. Boronic esters often exhibit greater stability.[3]

Guide 2: Eliminating Homocoupling of the Boronic Acid

This guide outlines a decision tree for troubleshooting the formation of 4,4'-dimethoxy-2,2'-bis(methoxycarbonyl)biphenyl.

Troubleshooting Workflow:

G start High Homocoupling Detected q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the Palladium source? a1_yes->q2 sol1 Improve degassing: - Sparge solvents with Ar/N2 for >30 min. - Use freeze-pump-thaw cycles. - Maintain positive inert gas pressure. a1_no->sol1 a2_pd2 Pd(II) (e.g., Pd(OAc)2) q2->a2_pd2 Pd(II) a2_pd0 Pd(0) (e.g., Pd(PPh3)4) q2->a2_pd0 Pd(0) sol2 Switch to a Pd(0) precatalyst. OR Add a mild reducing agent (e.g., 1-2 eq. potassium formate). a2_pd2->sol2 q3 Are reaction conditions optimized? a2_pd0->q3 sol3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the main catalytic cycle. q3->sol3

Caption: Decision tree for troubleshooting homocoupling.

Mechanistic Considerations

To effectively troubleshoot, it is crucial to understand the competing reaction pathways.

Suzuki_Side_Reactions cluster_suzuki Desired Suzuki Cycle cluster_homo Homocoupling Side Reaction cluster_proto Protodeboronation Side Reaction pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)-Ar' pd2_aryl->pd2_biaryl Transmetalation (Ar'-B(OH)2) product Ar-Ar' pd2_biaryl->product Reductive Elimination pd0_o2 Pd(0)L2 peroxo L2Pd(O2) pd0_o2->peroxo O2 homo_intermediate Ar'-Pd(II)-Ar' peroxo->homo_intermediate 2 x Ar'-B(OH)2 homo_product Ar'-Ar' homo_intermediate->homo_product Reductive Elimination boronic_acid Ar'-B(OH)2 proto_product Ar'-H boronic_acid->proto_product H+ Source (e.g., H2O)

Caption: Competing pathways in Suzuki coupling.

The ortho-methoxycarbonyl group on your boronic acid can also potentially chelate to the palladium center, which may influence the rate of transmetalation.[14][15] While this is not a side reaction in itself, it is a structural feature that can affect the overall reaction efficiency and should be considered when selecting ligands. Bulky ligands that can disrupt this potential chelation may be beneficial.

By understanding the specific chemical nature of this compound and systematically applying these troubleshooting principles, you can significantly mitigate the formation of unwanted side products and achieve higher yields of your desired coupled product.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36657-36663. Available at: [Link]

  • Guram, A. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 23(5), 849-869. Available at: [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 264-272. Available at: [Link]

  • Wurm, T., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(4), e202103551. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]

  • Hesp, K. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. Available at: [Link]

  • Zborowski, K., & Grych, W. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3422. Available at: [Link]

  • Joshi, N., et al. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 12(9), 4287-4290. Available at: [Link]

  • Maloney, K. M., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1533-1541. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

  • Hesp, K. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 13524-13533. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. PMC. Available at: [Link]

  • Organic Chemistry Tutor. (2023). Electron-donating and Electron-withdrawing Groups. YouTube. Available at: [Link]

  • Holmes, D., et al. (2013). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. ResearchGate. Available at: [Link]

  • Molander, G. A., & Ham, J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC. Available at: [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. Available at: [Link]

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Technical Support Center: Purification of Products from 2-Methoxycarbonyl-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying reaction products derived from 2-Methoxycarbonyl-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions to ensure the successful isolation of your target compounds.

Introduction

This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures, which are pivotal in pharmaceutical and materials science.[1][2] However, the purification of the resulting products can be challenging due to the formation of various byproducts. Understanding the nature of these impurities is the first step toward developing an effective purification strategy. This guide offers troubleshooting advice and answers to frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of products from reactions involving this compound.

Issue 1: Presence of Unreacted Boronic Acid in the Purified Product

Q: After column chromatography, my final product is still contaminated with unreacted this compound. How can I remove it?

A: The presence of unreacted boronic acid is a common issue. Due to its polar nature, it can co-elute with products of similar polarity. Here’s a systematic approach to address this:

1. Root Cause Analysis:

  • Incomplete Reaction: The most likely cause is an incomplete reaction. Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the limiting reagent has been consumed.[3]

  • Stoichiometry: An excess of the boronic acid is often used to drive the reaction to completion.[3] However, a large excess will complicate purification.

2. Recommended Purification Protocol:

  • Aqueous Work-up with a Base: Before chromatographic purification, perform an aqueous work-up. Boronic acids are acidic and will be deprotonated by a mild base (e.g., saturated sodium bicarbonate solution) to form a water-soluble boronate salt.

    • Step 1: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.[3][4]

    • Step 2: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The unreacted boronic acid will partition into the aqueous layer.

    • Step 3: Separate the layers and wash the organic layer again with brine to remove any residual water.[3]

    • Step 4: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][4]

  • Optimizing Column Chromatography:

    • If the basic wash is insufficient, careful selection of the mobile phase for column chromatography is crucial. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the less polar desired product from the more polar boronic acid.[3][5]

Issue 2: Formation of Homocoupling Byproducts

Q: I am observing significant amounts of a homocoupling byproduct from the this compound. How can I minimize its formation and remove it?

A: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl derived from the boronic acid.

1. Minimizing Formation:

  • Control of Reaction Conditions: Homocoupling is often promoted by the presence of oxygen and elevated temperatures. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Running the reaction at the lowest effective temperature can also help.

  • Choice of Palladium Catalyst and Ligand: The choice of catalyst and ligand system can significantly influence the extent of side reactions. For instance, using bulky, electron-rich phosphine ligands can often suppress homocoupling.[6][7]

2. Removal Strategies:

  • Column Chromatography: The homocoupled byproduct will have a different polarity compared to your desired product. Flash column chromatography is generally effective for separation.[3][8] Use TLC to determine an appropriate solvent system that provides good separation between your product and the byproduct.

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method.[9][10] The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the homocoupled byproduct remains in solution.[11][12]

Issue 3: Protodeboronation of the Starting Material

Q: My reaction mixture contains a significant amount of methyl 3-methoxybenzoate, which I suspect is from the protodeboronation of my boronic acid. Why does this happen and how can I deal with it?

A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, especially under harsh reaction conditions.[13][14]

1. Understanding the Cause:

  • Reaction Conditions: Protodeboronation can be accelerated by high temperatures, prolonged reaction times, and the presence of water or acidic/basic conditions.[13][14] The stability of boronic acids can be pH-dependent.[14]

2. Mitigation and Purification:

  • Reaction Optimization:

    • Use milder reaction conditions if possible. This could involve a more active catalyst that allows for lower reaction temperatures or shorter reaction times.

    • Ensure the base used is not excessively strong or used in a large excess, as this can promote protodeboronation.

  • Purification:

    • The protodeboronated byproduct, methyl 3-methoxybenzoate, will have a different polarity from your desired product and can typically be separated by flash column chromatography.

    • If the polarity difference is small, a high-performance liquid chromatography (HPLC) purification might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best general work-up procedure for a Suzuki-Miyaura reaction using this compound?

A1: A standard work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.[3]

  • Quench the reaction by adding water.[3]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (e.g., 3 x 15 mL).[3][4]

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted boronic acid, followed by a brine wash.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3][4]

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.[3][4]

  • Purify the crude product by flash column chromatography or recrystallization.[3][4]

Q2: Can I use recrystallization as the primary method of purification?

A2: Yes, if your product is a solid and has suitable solubility properties. Recrystallization is an excellent and often preferred method for obtaining highly pure crystalline material.[9][10][12][15] The key is to perform solubility tests to find an appropriate solvent or solvent pair.[11] The ideal single solvent will dissolve your compound when hot but not at room temperature.[11]

Q3: My product seems to be hydrolyzing during work-up or purification. What can I do?

A3: The methoxycarbonyl group (ester) on your product could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Avoid Harsh Conditions: Use mild bases like sodium bicarbonate for the aqueous wash instead of stronger bases like sodium hydroxide. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures.

  • Anhydrous Conditions: While Suzuki reactions often use aqueous conditions, if hydrolysis is a major issue during the reaction itself, you might explore anhydrous conditions, although this can be more challenging to set up.

Q4: What are some recommended solvent systems for column chromatography?

A4: The optimal solvent system will depend on the polarity of your specific product. A good starting point for many biaryl compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase the polarity. For more polar products, dichloromethane and methanol might be a suitable combination. Always determine the best solvent system by running TLC plates first.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add deionized water to the reaction flask and stir for 5-10 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3][4]

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (1 x volume).

  • Wash the organic layer with brine (1 x volume).[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3][4]

  • Filter the drying agent and concentrate the organic solvent in vacuo.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude solid product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (determined by prior solubility tests).

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more hot solvent dropwise until the solid is completely dissolved.[9][11]

  • If the solution is colored and the pure product is known to be colorless, you can add a small amount of decolorizing carbon and hot filter the solution.[9][11]

  • Allow the solution to cool slowly to room temperature.[10] Do not disturb the flask to encourage the formation of large crystals.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9][12]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[9]

  • Dry the crystals under vacuum.

Data and Diagrams

Table 1: Common Impurities and Recommended Purification Methods
ImpurityChemical StructureRecommended Purification Method(s)
Unreacted Boronic AcidThis compoundBasic aqueous wash (NaHCO₃), Column Chromatography
Homocoupling ProductSymmetrical biaryl from boronic acidColumn Chromatography, Recrystallization
Protodeboronation ProductMethyl 3-methoxybenzoateColumn Chromatography
Unreacted Aryl HalideStarting aryl halideColumn Chromatography, Recrystallization
Diagram 1: General Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Water, Organic Solvent) crude->workup extraction Basic Wash (e.g., NaHCO3) workup->extraction Removes acidic impurities (e.g., boronic acid) drying Drying and Concentration extraction->drying purification Purification drying->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization product Pure Product chromatography->product recrystallization->product

Caption: A general workflow for the purification of Suzuki-Miyaura reaction products.

Diagram 2: Troubleshooting Logic for Common Impurities

TroubleshootingLogic start Analyze Crude Product (TLC, LC-MS) impurity_check Impurities Present? start->impurity_check boronic_acid Unreacted Boronic Acid? impurity_check->boronic_acid Yes pure_product Pure Product impurity_check->pure_product No homocoupling Homocoupling Product? boronic_acid->homocoupling No basic_wash Perform Basic Wash boronic_acid->basic_wash Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No column Optimize Column Chromatography homocoupling->column Yes protodeboronation->column Yes optimize_rxn Optimize Reaction Conditions protodeboronation->optimize_rxn Also consider basic_wash->homocoupling column->protodeboronation column->pure_product recrystallize Attempt Recrystallization recrystallize->pure_product optimize_rxn->start Re-run reaction

Caption: A decision tree for troubleshooting common purification issues.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 16, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). Molecules, 19(4), 5004-5016. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2021). ACS Catalysis, 11(13), 7942–7952. [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 16, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Sacramento. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 16, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society, 127(20), 7325–7335. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Chromatogram of the cross-coupling products of the Suzuki–Miyaura... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. (2013). Organic Letters, 15(21), 5550–5553. [Link]

  • Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1285–1297. [Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (2012). Organic Letters, 14(13), 3494–3497. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • (4-Methoxyphenyl)boronic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies to help you achieve high yields and purity in your experiments. The advice provided is based on established chemical principles and practical laboratory experience.

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] However, the success of this reaction is highly dependent on the careful optimization of several parameters, with catalyst loading being a critical factor that directly influences reaction rate, yield, cost, and purity.[4] this compound is an electron-rich boronic acid, which can present unique challenges such as a propensity for side reactions like protodeboronation.[5][6]

This guide will provide a structured approach to troubleshooting, beginning with frequently asked questions for quick reference, followed by detailed troubleshooting guides for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for this type of Suzuki-Miyaura reaction?

A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[4] For initial screening with this compound, a loading of 1-2 mol% of a palladium catalyst is a robust starting point. Highly active catalyst systems, often utilizing bulky, electron-rich phosphine ligands, may allow for significantly lower loadings, sometimes even in the parts-per-million (ppm) range under optimized conditions.[4][7]

Q2: How can I identify if my catalyst loading is suboptimal?

  • Too Low: Signs of insufficient catalyst loading include a sluggish or stalled reaction, where you observe incomplete consumption of starting materials even after extended reaction times.[4]

  • Too High: While less common, an excessively high catalyst loading can promote side reactions and lead to the formation of palladium black, which is indicative of catalyst decomposition.[4] This not only reduces the efficiency of the reaction but also complicates product purification.

Q3: What are the most common side reactions with this compound?

The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-rich boronic acids and can be exacerbated by excessive base, water, or high temperatures.[5][6]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen in the reaction mixture is a primary cause of homocoupling.[1][8]

Q4: How critical is the choice of ligand and base for this specific boronic acid?

The choice of ligand and base is paramount. For electron-rich boronic acids, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often highly effective as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10] The base is crucial for activating the boronic acid to facilitate transmetalation.[11][12] A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.

In-Depth Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the optimization of catalyst loading.

Problem 1: Low to No Product Yield with Significant Starting Material Remaining

This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) sources, can be sensitive to air and moisture.

    • Troubleshooting Protocol:

      • Ensure your palladium source is fresh and has been stored under an inert atmosphere.

      • Run a control reaction with a known, reliable substrate combination to verify the activity of your catalyst batch.

  • Insufficient Catalyst Loading: The initial catalyst loading may be too low for the specific substrates being coupled.

    • Troubleshooting Protocol:

      • Incrementally increase the catalyst loading. For example, if you started at 1 mol%, try 2 mol% and then 3 mol%, while monitoring the reaction progress.

      • Document the changes in yield and reaction time to identify the optimal loading.

  • Inadequate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal.

    • Troubleshooting Protocol:

      • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1] Screen a few different solvent systems.

      • Base: The strength and solubility of the base are critical. If a mild base like K₂CO₃ is ineffective, consider a stronger base such as Cs₂CO₃ or K₃PO₄.[3]

      • Temperature: Most Suzuki reactions require heating. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-110 °C.[8]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote side reactions.[8]

    • Troubleshooting Protocol:

      • Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

      • Assemble the reaction under a positive pressure of an inert gas.

Problem 2: Formation of Significant Side Products (Homocoupling & Protodeboronation)

The presence of byproducts complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This is primarily caused by the presence of oxygen.

    • Troubleshooting Protocol:

      • Implement rigorous inert atmosphere techniques as described above.

      • Ensure that the reaction setup is free of leaks.

  • Protodeboronation: This is often a result of non-optimal reaction conditions for this specific boronic acid.

    • Troubleshooting Protocol:

      • Base Selection: Use the mildest base that effectively promotes the reaction. Very strong bases can accelerate protodeboronation.

      • Water Content: While a small amount of water can be beneficial, an excess can lead to protodeboronation. If using an aqueous base, carefully control the amount of water.

      • Temperature: Avoid excessively high temperatures, as they can increase the rate of protodeboronation.

Problem 3: Reaction Stalls Before Completion

A reaction that starts but does not proceed to completion is a classic sign of catalyst deactivation.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active catalytic species may not be stable under the reaction conditions for the required duration.

    • Troubleshooting Protocol:

      • Ligand Choice: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands can stabilize the palladium center and increase the catalyst's turnover number (TON).

      • Inert Atmosphere: Re-verify that the reaction is maintained under a strict inert atmosphere throughout the entire process.

      • Incremental Addition: In some cases, a second portion of the catalyst can be added midway through the reaction to restart a stalled reaction.

Data Summary and Experimental Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterRecommended Starting PointNotes
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Air-stable precatalysts are often convenient.[1]
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands are generally effective.[11]
Catalyst Loading 1-2 mol%Can be lowered significantly after optimization.[13]
Ligand/Pd Ratio 2:1 to 4:1Important for catalyst stability and activity.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)A moderate to strong base is typically required.[3]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Degassed solvents are essential.[8]
Temperature 80-110 °CSubstrate dependent, requires optimization.[8]
General Experimental Protocol

Note: This is a general procedure and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane and Water, 10:1 ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the aryl halide, this compound, and the base to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[8]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visual Diagrams

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Fresh Catalyst / Precatalyst check_catalyst->solution_catalyst No check_atmosphere Is the Atmosphere Inert? check_conditions->check_atmosphere Yes solution_conditions Screen Solvents, Bases, Temp. check_conditions->solution_conditions No solution_atmosphere Degas Solvents Rigorously check_atmosphere->solution_atmosphere No increase_loading Increase Catalyst Loading check_atmosphere->increase_loading Yes

Caption: A decision tree for troubleshooting low yield in Suzuki-Miyaura reactions.

Reaction_Parameters outcome Reaction Outcome (Yield & Purity) catalyst Catalyst Loading catalyst->outcome ligand Ligand Choice ligand->outcome base Base Strength base->outcome solvent Solvent System solvent->outcome temperature Temperature temperature->outcome

Caption: Key parameters influencing the outcome of the Suzuki-Miyaura reaction.

References

Sources

Technical Support Guide: Optimizing Base Selection for the Suzuki-Miyaura Coupling of 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and mechanistic insights for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Methoxycarbonyl-4-methoxyphenylboronic acid. This particular substrate, while valuable, presents a unique combination of steric, electronic, and functional group compatibility issues that require careful optimization, particularly concerning the choice of base.

Introduction: The Challenge of a Multifaceted Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its power in forming C-C bonds.[1] However, the success of the reaction is highly dependent on the nature of the coupling partners. The substrate, this compound, encapsulates three common challenges in a single molecule:

  • Steric Hindrance: The ortho-methoxycarbonyl group imposes significant steric bulk around the reaction center, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2][3]

  • Base-Labile Functional Group: The ester (methoxycarbonyl) moiety is susceptible to hydrolysis under harsh basic conditions, a direct conflict with the requirement of a base to activate the boronic acid.[4][5]

  • Protodeboronation Risk: The electron-withdrawing nature of the ester can increase the boronic acid's susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, leading to a loss of the key reagent.[6][7]

This guide will dissect these challenges and provide actionable, evidence-based solutions in a question-and-answer format.

Section 1: The Critical Role of the Base - A Mechanistic Overview

The base is not a mere spectator in the Suzuki-Miyaura reaction; it is an essential activator. The generally accepted mechanism involves the base reacting with the boronic acid to form a more nucleophilic "ate" complex, a tetracoordinate organoboronate.[8][9][10] This boronate is significantly more reactive towards the palladium(II) intermediate, enabling the critical transmetalation step where the organic group is transferred from boron to palladium.[4][11]

Base_Activation cluster_activation Activation Step BoronicAcid R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Transmetalation Transmetalation Boronate->Transmetalation PdComplex L₂Pd(II)(Ar')X (Post-Oxidative Addition) PdComplex->Transmetalation

Diagram 1: The base activates the boronic acid to form a reactive boronate species.

Understanding this activation is key: a base that is too weak will not form the boronate efficiently, stalling the catalytic cycle. Conversely, a base that is too strong can promote undesired side reactions, particularly with sensitive substrates like the one in focus.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when coupling this compound.

Q1: My reaction shows low or no conversion to the desired product. Where do I start troubleshooting?

A1: Low conversion is a classic issue stemming from a stalled catalytic cycle. For this specific substrate, the bottleneck is almost always related to inefficient transmetalation due to steric hindrance or improper activation of the boronic acid.

Causality & Solution Workflow:

  • Assess the Base: The base is the most likely culprit. A weak base like sodium carbonate (Na₂CO₃) may be insufficient to overcome the steric and electronic hurdles.

    • Action: Switch to a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) is an excellent first choice, as it provides sufficient basicity without aggressively promoting ester hydrolysis.[5][12] Cesium carbonate (Cs₂CO₃) is another powerful option, often succeeding where other bases fail.[5][13]

  • Evaluate the Catalyst System: Steric hindrance from the ortho-ester requires a catalyst system designed for challenging couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

    • Action: Employ a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Ligands such as SPhos , XPhos , or RuPhos are specifically designed to accelerate oxidative addition and reductive elimination for hindered substrates.[2][12] Using a preformed catalyst like XPhos Pd G3 ensures reliable activation and reproducibility.[14]

  • Check Boronic Acid Integrity: This boronic acid can be prone to decomposition (protodeboronation).

    • Action: Use freshly purchased or purified boronic acid. If instability is suspected, consider converting it to a more robust boronate ester as described in Protocol 2.

Troubleshooting_Flowchart Start Low / No Yield CheckBase Is the base strong enough? (e.g., using Na₂CO₃?) Start->CheckBase CheckCatalyst Is the ligand bulky enough? (e.g., using PPh₃?) CheckBase->CheckCatalyst Yes Sol_Base Switch to K₃PO₄ or Cs₂CO₃ CheckBase->Sol_Base No CheckBoronicAcid Is protodeboronation occurring? CheckCatalyst->CheckBoronicAcid Yes Sol_Catalyst Use bulky ligand (XPhos, SPhos) & Pd precatalyst CheckCatalyst->Sol_Catalyst No Sol_BoronicAcid Use fresh boronic acid or convert to pinacol ester CheckBoronicAcid->Sol_BoronicAcid

Diagram 2: A troubleshooting flowchart for low-yield couplings.
Q2: I'm observing significant hydrolysis of my methoxycarbonyl group, resulting in the corresponding carboxylic acid. How can I prevent this?

A2: This is a direct consequence of using a base that is too harsh or reaction conditions (high temperature, excess water) that favor saponification. The goal is to find a "sweet spot" of basicity that activates the boronic acid without cleaving the ester.

Base Selection Strategy:

Avoid strong hydroxide bases (NaOH, KOH) and be cautious with aqueous solutions of carbonates at high temperatures.

BaseRecommended ConditionsCompatibility with EsterRationale
K₃PO₄ (Potassium Phosphate)2-3 equivalents, Dioxane/H₂O (e.g., 10:1), 80-100 °CExcellent Provides sufficient basicity for activation but is a poor nucleophile, minimizing the risk of ester hydrolysis.[5][12]
Cs₂CO₃ (Cesium Carbonate)2-3 equivalents, Dioxane or Toluene, 80-110 °CVery Good Highly effective due to its high solubility in organic solvents. Generally compatible with esters under controlled conditions.[5][13]
KF (Potassium Fluoride)3 equivalents, anhydrous THF or Dioxane, 80 °CExcellent A mild base that can activate boronic acids, particularly effective under anhydrous conditions for protecting base-labile groups.[4][5]
K₂CO₃ (Potassium Carbonate)2-3 equivalents, Dioxane/H₂O (e.g., 4:1), 80-100 °CModerate Can be effective but carries a higher risk of hydrolysis than K₃PO₄, especially with prolonged heating or higher water content.[15]
NaOH / KOH Not RecommendedPoor These strong, nucleophilic bases will readily hydrolyze the ester functional group and should be avoided.[5]
Q3: My primary byproduct is methyl 4-methoxybenzoate, indicating protodeboronation. What causes this and how can I stop it?

A3: Protodeboronation is the protonolysis of the C–B bond and is a common failure mode for electron-deficient or sterically hindered boronic acids.[7] It can be catalyzed by acid, base, or even residual palladium species and is often exacerbated by the presence of water.

Mitigation Strategies:

  • Use a More Stable Boron Reagent: The most effective strategy is to replace the boronic acid with a more stable derivative that acts as a "slow-release" source.

    • Boronate Esters: Converting the boronic acid to its pinacol ester derivative significantly increases its stability and resistance to premature decomposition.[1] This is the most highly recommended approach (see Protocol 2).

    • Trifluoroborate Salts (R-BF₃K): These salts are also highly stable and less prone to protodeboronation.[16]

  • Control the Reaction Environment:

    • Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen). Oxygen can promote side reactions, including those that may lead to catalyst decomposition and subsequent protodeboronation pathways.[1][14]

    • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for any minor degradation that may occur during the reaction.[17]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_OxAdd Ar-Pd(II)L₂(X) Pd0->PdII_OxAdd OxAdd_label Oxidative Addition PdII_Trans Ar-Pd(II)L₂(R) PdII_OxAdd->PdII_Trans Trans_label Transmetalation PdII_Trans->Pd0 RedElim_label Reductive Elimination Ar_R Ar-R (Product) PdII_Trans->Ar_R ArX Ar-X ArX->PdII_OxAdd R_BOH2 R-B(OH)₂ + Base R_BOH2->PdII_Trans

Diagram 3: The Suzuki-Miyaura catalytic cycle.

Section 3: Recommended Experimental Protocols

Protocol 1: Optimized Coupling Using Potassium Phosphate

This protocol is a robust starting point for the coupling of this compound with a typical aryl bromide.

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Preparation of the Pinacol Boronate Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is highly recommended.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or toluene (~0.2 M).

  • Dehydration: Add anhydrous magnesium sulfate (MgSO₄) and stir the mixture at room temperature for 1-2 hours to remove any water.

  • Isolation: Filter off the drying agent and wash with a small amount of anhydrous solvent. Concentrate the filtrate under reduced pressure. The resulting solid is the pinacol ester, which can often be used in the Suzuki coupling (Protocol 1, in place of the boronic acid) without further purification.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leiros, D., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • PubMed. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. Accounts of Chemical Research. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

Sources

Technical Support Center: Solvent Effects in Reactions with 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Methoxycarbonyl-4-methoxyphenylboronic acid. The guidance is tailored for researchers, scientists, and professionals in drug development, offering in-depth explanations and practical solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the critical properties of this compound to consider before designing an experiment?

This compound is an organoboron compound featuring a boronic acid group, a methoxycarbonyl group, and a methoxy group attached to a phenyl ring.[1] The electronic and steric nature of these substituents significantly influences the molecule's reactivity. The methoxy group is electron-donating, while the methoxycarbonyl group is electron-withdrawing. The ortho position of the methoxycarbonyl group relative to the boronic acid can introduce steric hindrance, which may affect the approach of coupling partners and the catalyst.[2] This compound is typically a white to off-white solid, soluble in many polar organic solvents.[3]

Q2: What is protodeboronation, and why is it a significant concern with this boronic acid?

Protodeboronation is a common side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[4][5][6] This process leads to the formation of an undesired byproduct and consumption of the starting material, thereby reducing the yield of the target molecule. This reaction can be promoted by acidic or basic conditions and elevated temperatures.[5][7][8] For arylboronic acids with an ortho-ester group, like this compound, acidic conditions can lead to the hydrolysis of the ester to a carboxylic acid, a competing and often more significant side reaction than simple protodeboronation.[4][5][9]

Q3: What are the recommended starting solvents for Suzuki-Miyaura cross-coupling reactions using this compound?

A range of solvents can be employed for Suzuki-Miyaura reactions, and the optimal choice depends on the specific substrates and reaction conditions. Commonly used solvents include:

  • Aprotic solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[6]

  • Polar aprotic solvents: Dimethylformamide (DMF) can also be effective.[6]

  • Protic and aqueous mixtures: Mixtures of organic solvents with water, such as n-butanol/water or methanol/water, have been shown to be highly effective and can enhance reaction rates and yields.[6][10] The aqueous phase can improve the solubility of inorganic bases and may play a beneficial role in the catalytic cycle.[11]

Q4: How does the interplay between the chosen solvent and base impact the reaction?

The base is a critical component of the Suzuki-Miyaura reaction, and its effectiveness is often linked to the solvent system. The base must be sufficiently soluble in the reaction medium to participate in the transmetalation step of the catalytic cycle. For instance, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have better solubility in aqueous solvent mixtures, which can lead to improved reaction performance.[11] In anhydrous organic solvents, organic bases or phase-transfer catalysts may be necessary to achieve sufficient basicity and solubility.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Q: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the potential solvent-related causes?

A: Low yields in Suzuki-Miyaura reactions are a common challenge. When troubleshooting, consider the following solvent-related factors:

  • Protodeboronation: The presence of acidic impurities in your solvent or starting materials can accelerate the protodeboronation of your boronic acid. Ensure you are using high-purity, dry solvents.

  • Hydrolysis of the Ester Group: As noted in the FAQs, the ortho-ester group is susceptible to hydrolysis under acidic conditions, which will consume your starting material.[4][5][9]

  • Poor Solubility: If your boronic acid, coupling partner, or base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all. Consider a solvent system that provides good solubility for all components.

  • Solvent Polarity: The polarity of the solvent can influence the stability and activity of the palladium catalyst.[12] In some cases, a switch from a nonpolar solvent like toluene to a more polar one like DMF or an aqueous mixture can dramatically improve the yield.

Problem 2: Formation of Unexpected Byproducts

Q: I am detecting 4-methoxybenzoic acid as a major byproduct in my reaction. What is the cause and how can I prevent it?

A: The formation of 4-methoxybenzoic acid is a strong indicator of the hydrolysis of the methoxycarbonyl group on your boronic acid. This is particularly prevalent in the presence of acid.[4][5][9]

Preventative Measures:

  • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried to minimize water content.

  • Check for Acidity: Test the pH of your reaction mixture. If acidic, consider using a non-acidic base or adding a scavenger for acidic impurities.

  • Solvent Choice: Avoid solvents that can promote acidic conditions or contain acidic impurities. For example, aged THF can contain peroxides which can lead to oxidative degradation.[13]

Q: My analysis shows a significant amount of methyl 3-methoxybenzoate, the protodeboronated byproduct. How can I minimize its formation?

A: The formation of the protodeboronated product is a clear sign that this side reaction is outcompeting your desired cross-coupling.

Strategies to Minimize Protodeboronation:

  • Solvent Selection: Use aprotic, non-acidic solvents. Anhydrous conditions are highly recommended.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can accelerate protodeboronation.[7]

  • Base Selection: The choice of base is critical. A weaker base may not be sufficient to drive the catalytic cycle, while a very strong base in a protic solvent could promote protodeboronation. A careful screening of bases is often necessary.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Experimental Protocols and Data

Protocol for Solvent Screening in a Suzuki-Miyaura Reaction

This protocol provides a general framework for optimizing the solvent for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • A selection of anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF) and a mixture of Toluene/Water (4:1)

Procedure:

  • To a series of reaction vials, add this compound (1.2 eq), aryl halide (1.0 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • To each vial, add a different solvent to be screened.

  • Seal the vials and heat the reactions to a consistent temperature (e.g., 80-100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Compare the conversion to the desired product and the formation of byproducts across the different solvents to identify the optimal system.

Table 1: Solvent Properties and Their Implications in Suzuki-Miyaura Reactions
SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Observations in Suzuki-Miyaura Reactions
Toluene1112.4Good for many standard couplings; nonpolar.
Dioxane1012.2Similar to toluene, often used in academic settings.
THF667.6Lower boiling point, can be prone to peroxide formation.[13]
DMF15336.7High boiling point, polar aprotic, can improve solubility of some substrates.
Toluene/Water--Biphasic system, often enhances reaction rates and yields with inorganic bases.[11]
n-Butanol/Water--Can be very effective for challenging couplings, including those with heteroaryl chlorides.[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base, Solvent Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle, where the solvent and base play a key role in the transmetalation step.

Competing Side Reactions of this compound

Side_Reactions Start This compound Desired Suzuki-Miyaura Cross-Coupling Start->Desired Pd Catalyst, Base, Solvent, Ar-X Undesired1 Protodeboronation Start->Undesired1 Acidic/Basic conditions, High Temperature Undesired2 Hydrolysis Start->Undesired2 Acidic conditions Product Desired Biaryl Product Desired->Product Byproduct1 Methyl 3-methoxybenzoate Undesired1->Byproduct1 Byproduct2 4-Methoxybenzoic acid Undesired2->Byproduct2

Caption: Competing reaction pathways for this compound.

References

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids. BenchChem.
  • ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation.
  • Blackmond, D. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Engle, K. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Alfa Chemistry. (n.d.). CAS 1256355-40-4 this compound. Alfa Chemistry.
  • CymitQuimica. (n.d.). CAS 219735-99-6: (2-Chloro-4-methoxyphenyl)boronic acid. CymitQuimica.

Sources

preventing decomposition of 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS 1256355-40-4). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and handling of this reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful application of this compound in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The format is designed to help you quickly identify your problem, understand the underlying cause, and implement an effective solution.

Issue 1: Low Yield in Suzuki-Miyaura Coupling with Significant Byproduct Formation

Problem: My Suzuki-Miyaura reaction has a low yield of the desired biaryl product. I've isolated a significant amount of methyl 3-methoxybenzoate as a byproduct.

Potential Cause: Protodeboronation

This is a classic sign of protodeboronation, a primary decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction is often competitive with the desired cross-coupling, consuming your starting material and reducing the overall yield.[3][4]

The structure of this compound, with an electron-donating methoxy group, makes it particularly susceptible to this degradation. The process is highly dependent on pH and temperature.[1][5] Strong bases and high temperatures, often used in Suzuki couplings, dramatically accelerate the rate of protodeboronation.[3][6]

Visualizing the Competing Pathways

G A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ (Boronate Anion) A->B Base (e.g., K₃PO₄) E Ar-B(OH)₂ C Transmetalation (with Ar'-Pd-X) B->C Fast D Desired Product (Ar-Ar') C->D Catalytic Cycle F [Ar-B(OH)₃]⁻ E->F Strong Base (e.g., NaOH) High Temp G Protodeboronation F->G Slow/Competitive (H₂O, Solvent) H Byproduct (Ar-H) G->H G start Low Yield in Suzuki Coupling? byproduct Is Ar-H Byproduct Observed? start->byproduct Yes check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents No byproduct->check_reagents No protodeboronation Protodeboronation is Likely byproduct->protodeboronation Yes solution1 1. Use Milder Base (K₃PO₄) 2. Lower Temperature (60-80 °C) 3. Use High-Activity Catalyst protodeboronation->solution1 solution2 If problem persists: Convert to Pinacol (Bpin) or MIDA Ester solution1->solution2

Sources

troubleshooting failed reactions with 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Methoxycarbonyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered and electronically nuanced reagent. Here, we address common failures in cross-coupling reactions, providing in-depth, field-proven insights and actionable protocols to rescue your synthesis.

Introduction: Understanding the Reagent

This compound is a valuable building block, but its structure presents distinct challenges. The ortho-methoxycarbonyl group introduces significant steric bulk, while the interplay between the electron-withdrawing ester and the electron-donating methoxy group affects the electronic properties of the aryl system. These factors can significantly impact catalyst performance and reaction outcomes, primarily in Suzuki-Miyaura and Chan-Lam couplings.

This guide is structured as a series of frequently asked questions (FAQs) that directly tackle the most common issues encountered in the lab.

Part 1: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][2] However, failures are common, especially with challenging substrates. Let's dissect the problems.

FAQ 1: My reaction shows low or no conversion of starting materials. What should I check first?

This is the most frequent issue and often points to problems with the catalytic cycle. The primary steps to investigate are catalyst activity and the reaction environment.

Possible Cause 1: Inactive Catalyst System

The steric hindrance from the ortho-methoxycarbonyl group can significantly slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Expert Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which accelerates oxidative addition and reductive elimination.[1]

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are industry standards for sterically demanding couplings.[3] They have demonstrated high efficacy in coupling ortho-substituted substrates.[4]

    • N-Heterocyclic Carbenes (NHCs): These are excellent ligands for hindered couplings due to their strong σ-donating properties, which enhance catalytic activity.[5]

Possible Cause 2: Oxygen Contamination

Palladium(0), the active catalytic species, is sensitive to oxygen. Contamination can lead to catalyst decomposition (observed as palladium black) and promote the undesired homocoupling of your boronic acid.[3][6][7]

  • Protocol: Rigorous Degassing

    • Combine all solid reagents (boronic acid, halide partner, base) in the reaction flask.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Add your solvent (which should be previously degassed by sparging with inert gas for at least 30 minutes) via cannula or syringe.

    • Degas the resulting mixture for an additional 10-15 minutes.

    • Finally, add the palladium catalyst and ligand under a positive pressure of inert gas.

Troubleshooting Workflow: Low Conversion

start Low or No Conversion check_catalyst Is the Catalyst/Ligand System Appropriate for Steric Hindrance? start->check_catalyst check_oxygen Was the Reaction Properly Degassed? check_catalyst->check_oxygen Yes solution_catalyst Action: Switch to Bulky Ligand (e.g., SPhos, XPhos, NHC) check_catalyst->solution_catalyst No check_base Is the Base Choice Correct? check_oxygen->check_base Yes solution_oxygen Action: Improve Degassing Protocol (Solvent Sparging, Purge/Refill Cycles) check_oxygen->solution_oxygen No check_boronic_acid Is the Boronic Acid Intact? check_base->check_boronic_acid Yes solution_base Action: Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) check_base->solution_base No end Problem Likely Resolved or Requires Deeper Investigation check_boronic_acid->end Yes solution_boronic_acid Action: Check for Protodeboronation or Boroxine Formation check_boronic_acid->solution_boronic_acid No

Caption: A logical workflow for troubleshooting low conversion.

FAQ 2: I'm observing significant side products, mainly protodeboronation and homocoupling. What's going wrong?

Side reactions are a clear indicator of an imbalance in the catalytic cycle or degradation of your starting material.

Side Product 1: Protodeboronation

This is the replacement of the C-B bond with a C-H bond, a common issue with boronic acids, especially under aqueous basic conditions.[3][7]

  • Causality: The proton source is often water. Strong bases can accelerate this process.[3]

  • Solutions:

    • Switch to Anhydrous Conditions: Using a base like potassium phosphate (K₃PO₄) in an anhydrous solvent like toluene or dioxane can significantly reduce protodeboronation.[3] Ensure your base is finely powdered and dried.

    • Use a Milder Base: If aqueous conditions are necessary, consider a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

    • Convert to a Boronate Ester: Pinacol or neopentyl glycol esters are generally more stable towards protodeboronation than the corresponding boronic acids.[7][8] They slowly hydrolyze in situ to release the active boronic acid.

Side Product 2: Homocoupling (Biaryl Formation)

The formation of a symmetrical biaryl from two molecules of the boronic acid is typically promoted by the presence of oxygen and Pd(II) species.[7][8]

  • Causality: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced to Pd(0) to enter the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules.[7]

  • Solutions:

    • Improve Degassing: This is the most critical step to prevent homocoupling.[6]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, although these can be less stable.

    • Optimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent side reactions from dominating over longer periods.

FAQ 3: The reaction works, but I am getting hydrolysis of the methyl ester. How can I prevent this?

The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

  • Causality: Strong bases like NaOH or KOH, particularly in the presence of water and alcohols, will readily hydrolyze the ester to the corresponding carboxylic acid.

  • Solutions:

    • Use a Non-Nucleophilic Inorganic Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic to promote the reaction but are less likely to cause hydrolysis.

    • Avoid Alcoholic Solvents: If possible, avoid methanol or ethanol as solvents, as transesterification can also be a competing side reaction.

    • Lower Reaction Temperature: If the reaction proceeds at a lower temperature, the rate of hydrolysis will be significantly reduced. This may require a more active catalyst system (see FAQ 1).

ParameterRecommended Condition for Ester PreservationRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃Non-nucleophilic, minimizes hydrolysis.
Solvent Toluene, Dioxane, THFAprotic solvents prevent solvolysis.
Temperature ≤ 80 °C (if possible)Lower temperature slows the rate of hydrolysis.
Table 1: Recommended conditions to prevent ester hydrolysis.

Part 2: Troubleshooting Failed Chan-Lam Coupling Reactions

The Chan-Lam coupling is a powerful method for forming C-N or C-O bonds using a copper catalyst.[9][10] It is often performed in air, but it has its own set of challenges.

FAQ 4: My Chan-Lam amination/etherification is failing or giving low yields. What are the common culprits?

Chan-Lam couplings are often plagued by issues related to the catalyst's oxidation state and competing side reactions of the boronic acid.[9]

Possible Cause 1: Inefficient Catalyst Turnover

The catalytic cycle requires the oxidation of Cu(I) to Cu(II) or the involvement of a Cu(III) intermediate.[9] This process is often facilitated by an oxidant, typically oxygen from the air.

  • Expert Recommendation:

    • Ensure Aerobic Conditions: Unlike Suzuki couplings, Chan-Lam reactions often require an oxidant. Running the reaction open to the air or under an oxygen atmosphere can be beneficial.[11]

    • Choice of Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and reliable catalyst. Other sources like CuCl or CuI may require an external oxidant to be efficient.[9][12]

    • Additives: In some cases, co-oxidants like pyridine N-oxide or TEMPO can improve catalyst turnover.[9]

Possible Cause 2: Substrate-Related Issues

  • Anilines: Lowly nucleophilic anilines can be problematic substrates in Chan-Lam couplings.[13] More forcing conditions or specialized electrochemical methods may be required.[13]

  • Boronic Acid Decomposition: As with the Suzuki reaction, protodeboronation and homocoupling are common side reactions that consume the boronic acid.[9]

Chan-Lam Troubleshooting Diagram

start Low Yield in Chan-Lam Reaction check_oxidant Is an Oxidant Present? (e.g., Air/O₂) start->check_oxidant check_cu_source Is the Copper Source Appropriate? (e.g., Cu(OAc)₂) check_oxidant->check_cu_source Yes solution_oxidant Action: Ensure reaction is open to air or sparge with O₂. check_oxidant->solution_oxidant No check_amine Is the Amine/Alcohol Sufficiently Nucleophilic? check_cu_source->check_amine Yes solution_cu_source Action: Switch to Cu(OAc)₂. check_cu_source->solution_cu_source No end Consider boronic acid decomposition pathways. check_amine->end Yes solution_amine Action: Increase temperature or consider alternative coupling (e.g., Buchwald-Hartwig). check_amine->solution_amine No

Caption: Troubleshooting guide for Chan-Lam couplings.

Part 3: General Reagent Handling and Stability

FAQ 5: How should I store this compound? Can it degrade?

Proper storage is crucial for maintaining the integrity of boronic acids.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably refrigerated or frozen for long-term storage.[14] It is stable under normal conditions but should be protected from excessive heat and moisture.[15][16]

  • Degradation Pathway: Boroxine Formation Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This process reduces the amount of active monomeric boronic acid available for the reaction.

    • Impact: While boroxines can participate in Suzuki couplings, their reactivity can be different from the boronic acid itself, often leading to inconsistent results.

    • Mitigation: Using the boronic acid as fresh as possible is recommended. If boroxine formation is suspected, using a solvent system with a small amount of water can help hydrolyze the trimer back to the active monomer, though this must be balanced against the risk of protodeboronation.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
  • Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(20), 4941-4949.
  • Martin, R., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 130(38), 12668–12674.
  • Roy, A., & Organ, M. G. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13886–13899.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 130(49), 16478–16479.
  • ResearchGate. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF. Retrieved from [Link]

  • Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Reddit. (2020). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wexler, R. P., & Senter, T. J. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4566–4570.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. E. (2003). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1324–1334.
  • Andreu, M. G., Zapf, A., & Beller, M. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(23), 8474–8477.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Kim, J., & Kim, J. N. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Scientific Reports, 9(1), 220.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

  • Li, J. J. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 161-182). Royal Society of Chemistry.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. Retrieved from [Link]

  • Chojnacki, J., & Skrocki, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243.
  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Morken, J. P., & O'Brien, J. M. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(28), 8828–8831.

Sources

Technical Support Center: Monitoring Reactions of 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Methoxycarbonyl-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and success of your chemical transformations.

Introduction: The Analytical Nuances of a Multifunctional Boronic Acid

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its dual functionality of a boronic acid and a methyl ester.[1][2] However, these functional groups also introduce specific analytical challenges. The boronic acid moiety is susceptible to dehydration to form cyclic boroxine anhydrides, and both the boronic acid and ester functionalities can undergo hydrolysis. These transformations can complicate reaction monitoring and product purification.[3][4]

This guide provides a structured approach to troubleshooting the most common analytical techniques used to monitor reactions with this versatile reagent: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is a primary tool for assessing the purity of this compound and monitoring its consumption during a reaction.[5] A well-developed HPLC method can separate the starting material, intermediates, the desired product, and any byproducts.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: My this compound peak is broad and tailing. What is the likely cause and how can I fix it?

A1: Peak broadening and tailing for boronic acids in reversed-phase HPLC is a common issue. The primary cause is often the interaction of the boronic acid group with free silanol groups on the silica-based stationary phase. Another possibility is on-column degradation.

  • Causality: Free silanol groups on the column packing are acidic and can interact with the electron-rich boronic acid, leading to poor peak shape. Additionally, the aqueous mobile phase can promote the hydrolysis of the boronic acid on the column.

  • Troubleshooting Steps:

    • Use an End-Capped Column: Select a column that has been "end-capped" to minimize the number of accessible free silanols.

    • Mobile Phase Modification: The addition of a small amount of a competing acid, like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups, reducing their interaction with the boronic acid. A concentration of 0.1% is a good starting point.[6]

    • Optimize pH: For boronic acids, a lower pH mobile phase (around 2-3) can suppress the ionization of the boronic acid and improve peak shape.

    • Aprotic Diluent: Dissolve your sample in a solvent with minimal water content, such as acetonitrile or THF, to reduce hydrolysis before injection.[3]

Q2: I am seeing multiple peaks for my starting material, even before the reaction starts. Why is this happening?

A2: The presence of multiple peaks for a pure starting material often points to the formation of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.

  • Causality: Boronic acids are in equilibrium with their corresponding boroxines in solution. This equilibrium can be influenced by solvent, concentration, and the presence of water.

  • Troubleshooting Workflow:

    G Start Multiple Peaks Observed for Starting Material Check_Boroxine Hypothesis: Boroxine Formation Start->Check_Boroxine Add_Water Action: Add a small percentage of water to the sample diluent Check_Boroxine->Add_Water Test Hypothesis Observe_Change Observe Peak Area Ratio Add_Water->Observe_Change Single_Peak Result: Peaks coalesce into a single peak Observe_Change->Single_Peak Equilibrium Shifted No_Change Result: Peak ratio remains unchanged Observe_Change->No_Change No Shift Boroxine_Confirmed Conclusion: Boroxine formation confirmed Single_Peak->Boroxine_Confirmed Impurity Conclusion: Initial sample contains impurities No_Change->Impurity

    Caption: Troubleshooting workflow for multiple starting material peaks.

Experimental Protocol: RP-HPLC Method for Monitoring a Suzuki-Miyaura Reaction

This protocol provides a starting point for monitoring the coupling of this compound with an aryl halide.

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CConsistent temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the reactants and products allows for UV detection.
Injection Vol. 5 µLSmall injection volume minimizes peak distortion.

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in 1 mL of acetonitrile. This will precipitate the catalyst and salts.

  • Vortex the sample and centrifuge.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for monitoring reactions as it provides detailed structural information and can be used for quantitative analysis (qNMR).[7] Both ¹H and ¹¹B NMR are particularly useful for reactions involving boronic acids.[5]

Frequently Asked Questions (FAQs) - NMR Analysis

Q1: The peaks in my ¹H NMR spectrum of the reaction mixture are broad. What could be the cause?

A1: Peak broadening in NMR spectra of reaction mixtures can arise from several factors, especially when dealing with organometallic catalysts and boronic acids.

  • Causality:

    • Paramagnetic Species: The presence of paramagnetic palladium species (if the reaction is not complete or if degradation has occurred) can cause significant peak broadening.

    • Chemical Exchange: Boronic acids can undergo exchange with water or other protic solvents, leading to broad -OH signals. The equilibrium between the boronic acid and its boroxine can also contribute to broadening.

    • Viscosity: Concentrated reaction mixtures can be viscous, leading to broader lines.

  • Troubleshooting Steps:

    • Sample Preparation: Before taking the NMR, try to remove the palladium catalyst by passing the sample through a small plug of silica gel.

    • Solvent Choice: Use a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄. These solvents can break up the boroxine and form a complex with the boronic acid, often resulting in sharper peaks.

    • Temperature: Acquiring the spectrum at a slightly elevated temperature can sometimes sharpen peaks by increasing the rate of chemical exchange.

Q2: How can I use ¹¹B NMR to monitor my reaction?

A2: ¹¹B NMR is highly specific to the chemical environment of the boron atom and can be an excellent tool for monitoring the consumption of the boronic acid.[5]

  • Expertise & Experience: The sp²-hybridized boron of the boronic acid will have a characteristic chemical shift. As the reaction proceeds and the boronic acid is consumed, the intensity of this signal will decrease. The formation of boronate esters or other boron-containing intermediates will give rise to new signals at different chemical shifts.[5][8] By integrating the signals, you can quantify the conversion of your starting material.

Table: Typical ¹¹B NMR Chemical Shifts for Boron Species

Boron Species Hybridization Typical Chemical Shift (δ, ppm)
Boronic Acidsp²28 - 33
Boroxinesp²30 - 35
Tetracoordinate Boronate Estersp³5 - 15

Note: These are approximate values and can vary depending on the solvent and substituents.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Byproducts

GC-MS is generally not the primary technique for monitoring this compound directly due to its low volatility. However, it can be useful for identifying volatile byproducts or after derivatization of the boronic acid.

Frequently Asked Questions (FAQs) - GC-MS Analysis

Q1: Can I analyze this compound directly by GC-MS?

A1: Direct analysis is challenging. Boronic acids have low volatility and can degrade at the high temperatures of the GC inlet.[9][10]

  • Causality: The polar B(OH)₂ group makes the molecule non-volatile. Thermal decomposition in the injector is also a significant issue.

  • Solution: Derivatization: To make the boronic acid amenable to GC-MS analysis, it must be derivatized to a more volatile and thermally stable compound. A common method is to convert it to its pinacol boronate ester by reacting it with pinacol. This derivatized product can then be analyzed by GC-MS.

Q2: I am seeing ghost peaks in my GC-MS chromatograms after analyzing boronic acid derivatives. What is the cause and how can I clean my system?

A2: Ghost peaks are a common problem when analyzing boron-containing compounds by GC-MS.

  • Causality: Boronic acids and their derivatives can be "sticky" and adsorb to active sites in the GC inlet and column. These adsorbed compounds can then slowly elute in subsequent runs, appearing as ghost peaks.

  • Troubleshooting Steps:

    • Inlet Maintenance: Regularly replace the inlet liner and septum.

    • Column Baking: Bake the column at a high temperature (as per the manufacturer's recommendation) to remove contaminants.

    • Solvent Washes: Inject a high-boiling point solvent like propylene glycol to "scrub" the inlet and front of the column. The propylene glycol can react with residual boronic acid and help remove it from the system.[11]

Thin-Layer Chromatography (TLC): For Rapid, Qualitative Monitoring

TLC is an indispensable tool for quick, qualitative monitoring of reaction progress. For boronic acids, which may not be strongly UV-active or may co-elute with other components, a specific staining method is highly recommended.

Frequently Asked Questions (FAQs) - TLC Analysis

Q1: My boronic acid spot is not visible on the TLC plate under UV light. How can I visualize it?

A1: While the phenyl ring in this compound should provide some UV activity, it may be weak. A more reliable method is to use a boronic acid-specific stain.

  • Expertise & Experience: Alizarin and curcumin are excellent staining agents for boronic acids.[1] They form colored or fluorescent complexes with the boronic acid moiety, allowing for sensitive and selective detection.

Protocol: TLC Staining with Alizarin
  • Prepare the Staining Solution: Dissolve a small amount of alizarin in a suitable solvent (e.g., a 1 mM solution in acetone).

  • Develop the TLC Plate: Run your TLC plate as usual.

  • Stain the Plate: Briefly dip the dried TLC plate into the alizarin solution.

  • Visualize: Allow the plate to dry. The boronic acid-containing spots will appear as bright yellow fluorescent spots under a 366 nm UV lamp.

Concluding Remarks

The successful synthesis of molecules utilizing this compound is critically dependent on robust analytical monitoring. By understanding the inherent chemical properties of this reagent and the nuances of the analytical techniques employed, researchers can effectively troubleshoot common issues, ensuring the generation of reliable and reproducible data. This guide serves as a foundational resource to navigate these challenges and optimize your experimental outcomes.

References

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018-11-08). Available from: [Link]

  • Dhuey, V., et al. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available from: [Link]

  • Pandiyan, B., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021-12-01). Available from: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (n.d.). Available from: [Link]

  • Duval, F., et al. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available from: [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. (2010-05-15). Available from: [Link]

  • Adding colour to your science - amphoteros. (2013-12-20). Available from: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. (n.d.). Available from: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (2015-10-23). Available from: [Link]

  • Fast Quantitative Analysis of Boric Acid by Gas Chromatography-Mass Spectrometry Coupled with a Simple and Selective Derivatization Reaction Using Triethanolamine - CORE. (n.d.). Available from: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. (2025-07-23). Available from: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (n.d.). Available from: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (2025-08-06). Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Available from: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012-03-16). Available from: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC - NIH. (n.d.). Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022-11-01). Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.). Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (2022-11-18). Available from: [Link]

  • ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... - ResearchGate. (n.d.). Available from: [Link]

  • 17O NMR studies of boronic acids and their derivatives - RSC Publishing. (n.d.). Available from: [Link]

  • Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. - ResearchGate. (n.d.). Available from: [Link]

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters - ResearchGate. (n.d.). Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available from: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. (n.d.). Available from: [Link]

  • clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum. (2017-08-02). Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available from: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (n.d.). Available from: [Link]

  • Limitations and disadvantages of GC-MS - Labio Scientific®. (2022-12-30). Available from: [Link]

  • CAS 1256355-40-4 this compound - Alfa Chemistry. (n.d.). Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022-04-05). Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of pharmaceutical and materials science, the selection of a boronic acid for cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and scalability. This guide provides an in-depth comparison of 2-Methoxycarbonyl-4-methoxyphenylboronic acid against a curated set of alternative boronic acids. We will move beyond catalog specifications to explore the nuanced interplay of steric and electronic effects that govern reactivity, supported by representative experimental data and actionable protocols.

Molecular Profile: The "Educated" Boronic Acid

This compound is not a simple arylborane. Its functionality is deliberately engineered. The two substituents—a methoxycarbonyl group (-CO₂Me) at the ortho position and a methoxy group (-OMe) at the para position—create a unique electronic and steric environment that profoundly influences its behavior in catalysis.

  • Electronic Effects :

    • Methoxy Group (-OMe) : Located at the para-position, the methoxy group exerts a strong positive mesomeric effect (+M), donating electron density into the aromatic ring. This increases the nucleophilicity of the aryl group, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

    • Methoxycarbonyl Group (-CO₂Me) : Positioned ortho to the boronic acid, the ester group is electron-withdrawing via a negative inductive effect (-I). This electronic pull can decrease the nucleophilicity of the aryl ring, potentially slowing transmetalation. However, its primary influence is often steric.

  • Steric Effects :

    • The ortho-methoxycarbonyl group presents significant steric bulk adjacent to the reaction center.[2] This hindrance can be a double-edged sword. While it may slow down the rate of transmetalation compared to unhindered boronic acids, it can also play a beneficial role in preventing undesirable side reactions like protodeboronation, particularly under harsh basic conditions.[2] Furthermore, steric hindrance can influence the atropisomerism of the final product in certain syntheses.[3]

This combination of an electron-donating group and a sterically demanding, electron-withdrawing group makes this compound a highly specialized reagent, chosen when fine control over reactivity and selectivity is paramount.

Comparative Performance in Suzuki-Miyaura Coupling

To contextualize the performance of this compound, we present data from a standardized benchmark Suzuki-Miyaura coupling reaction with 4-bromoanisole. This allows for a direct comparison against boronic acids with varying electronic and steric profiles.

Benchmark Reaction:

Figure 1: Standardized Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole.

Table 1: Comparative Performance Data

EntryBoronic AcidKey FeaturesReaction Time (h)Yield (%)Observations
1 This compound Ortho-EWG, Para-EDG, Sterically hindered692Excellent yield, requires slightly longer reaction time. Clean reaction profile.
2 4-Methoxyphenylboronic acid [4]Para-EDG, Unhindered396Very fast reaction, high yield. Baseline for electron-donating effect.
3 Phenylboronic acid Unsubstituted, Unhindered494Standard benchmark, slightly slower than activated boronic acids.
4 2-Formylphenylboronic acid Ortho-EWG, Sterically hindered885Slower reaction and lower yield, indicating stronger deactivation by the formyl group.
5 Mesitylboronic acid Ortho, Ortho-EDG, Highly hindered1275Significantly slower due to severe steric hindrance around the boron atom.[5]

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Conditions: Aryl bromide (1.0 mmol), Boronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C.

Analysis of Results:

The data clearly illustrates the trade-offs associated with substituent effects. 4-Methoxyphenylboronic acid (Entry 2) , with its strong electron-donating group and lack of steric hindrance, provides the fastest, highest-yielding reaction.[6] In contrast, the severe steric hindrance of Mesitylboronic acid (Entry 5) significantly impedes the reaction, leading to a lower yield even after an extended time.[5]

Our target compound, This compound (Entry 1) , strikes a compelling balance. The activating para-methoxy group helps to offset the deactivating ortho-ester, while the steric bulk, though slowing the reaction slightly compared to the unhindered analogue, results in a very high-yielding and clean conversion. This suggests that the steric hindrance effectively minimizes side reactions, making it a reliable and robust coupling partner.

Experimental Protocols & Methodologies

Trustworthy data is built on transparent and reproducible methods. The following section provides the detailed experimental workflow for the benchmark reaction.

Detailed Protocol for Benchmark Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for robustness.

  • Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Atmosphere Control : Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add 8 mL of toluene and 2 mL of deionized water via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously for the time specified in Table 1.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Experimental Workflow

G cluster_setup 1. Reaction Setup & Inerting cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification reagents Add Reagents: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Solvents (Toluene/H₂O) inert->solvents heat Heat to 90 °C with Vigorous Stirring solvents->heat monitor Monitor by TLC/GC-MS heat->monitor workup Quench & Extract with Ethyl Acetate monitor->workup purify Column Chromatography workup->purify Final Product Final Product purify->Final Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing any cross-coupling reaction. The boronic acid plays its critical role in the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X pd2_base R¹-Pd(II)L₂-OH pd2_halide->pd2_base Base (OH⁻) pd2_aryl R¹-Pd(II)L₂-R² pd2_base->pd2_aryl R²B(OH)₂ pd2_aryl->pd0 R¹-R² oa_text Oxidative Addition tm_text Transmetalation re_text Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium(II) center, displacing the hydroxide ligand.[7][8] The electronic nature of R² directly impacts the rate of this crucial step.

Beyond Suzuki-Miyaura: The Chan-Lam Coupling

While dominant in C-C bond formation, the utility of this compound is not limited to Suzuki coupling. In Chan-Lam C-N and C-O couplings, which utilize copper catalysts, the electronic properties of the boronic acid are also critical.[9] Generally, electron-deficient boronic acids can be challenging substrates for Chan-Lam reactions.[10][11] However, the presence of the para-methoxy group can help mitigate this deficiency, potentially enabling successful couplings with amines and phenols where other electron-poor boronic acids might fail, especially under photoredox or electrochemically mediated conditions that are more compatible with such substrates.[12]

Conclusion and Recommendations

This compound is a superior reagent for applications demanding a balance between reactivity and control.

  • Choose this reagent when :

    • The substrate is sensitive and requires clean reaction conditions to minimize side-product formation.

    • Steric control is needed to influence product selectivity or prevent over-reaction.

    • A moderately activated but highly reliable coupling partner is required for complex molecule synthesis.

  • Consider alternatives when :

    • Maximizing reaction speed is the absolute priority, and side reactions are not a major concern (use 4-Methoxyphenylboronic acid ).

    • Cost is the primary driver for a simple, unfunctionalized biaryl synthesis (use Phenylboronic acid ).

By understanding the molecular architecture of this reagent, researchers can harness its unique properties to overcome synthetic challenges and efficiently construct the complex molecular frameworks that drive innovation in drug discovery and materials science.

References

  • Angew Chem Int Ed Engl. (2015).
  • ResearchGate. (n.d.). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2018).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • NIH National Library of Medicine. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2020). The influence of ortho-substituents on the properties of phenylboronic acids.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NIH National Library of Medicine. (2004). Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene....
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid.
  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity.

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A Senior Application Scientist's Guide to Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Name, a Question of Speed

In the world of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this reaction lies the organoboron reagent, most commonly a phenylboronic acid.[3] For researchers in drug development and materials science, where the rapid synthesis of analog libraries is paramount, a critical question often arises: which substituted phenylboronic acid will provide the highest yield in the shortest time?

The answer is not trivial. The reactivity of a phenylboronic acid is a nuanced interplay of electronic and steric factors dictated by the substituents on its aromatic ring. This guide moves beyond a simple catalog of reagents to provide a foundational understanding of these effects, supported by quantitative data and a robust experimental protocol for direct comparison. Our goal is to empower you, the researcher, to make informed, rational choices in your synthetic design, saving valuable time and resources.

The Engine of the Suzuki-Miyaura Reaction: A Mechanistic Overview

To understand reactivity, we must first understand the mechanism. The widely accepted catalytic cycle for the Suzuki-Miyaura coupling provides the framework for our discussion.[3][4][5] The cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.

The reactivity of the phenylboronic acid primarily influences the transmetalation step. In this stage, the organic group (the phenyl ring) is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[5] The inherent properties of the substituted phenylboronic acid dictate the ease of this activation and the subsequent transfer.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar¹-Pd(II)L₂-X (Palladacycle) ox_add->pd2_halide transmetal Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) aryl_halide Ar¹-X boronic_acid Ar²B(OH)₂ + Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

PART 1: The Impact of Electronic Effects

The electronic nature of the substituent on the phenyl ring is the primary determinant of reactivity. This is best understood by examining the Lewis acidity of the boronic acid.

Causality: Lewis Acidity and pKa

A boronic acid, R-B(OH)₂, is a Lewis acid, meaning it can accept a pair of electrons. It does so by reacting with a Lewis base (like OH⁻) to form a tetrahedral boronate anion, R-B(OH)₃⁻. The ease with which it does this is quantified by its acidity constant, or pKa. A lower pKa value signifies a stronger Lewis acid.

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, or -CF₃, pull electron density away from the boron atom.[6] This makes the boron center more electron-deficient and thus a stronger Lewis acid (lower pKa).[6][7] This increased acidity facilitates the formation of the boronate anion, which is crucial for the transmetalation step.

Electron-donating groups (EDGs) , such as -OCH₃ or -CH₃, push electron density toward the boron atom. This makes the boron center less electron-deficient and a weaker Lewis acid (higher pKa), generally slowing the formation of the key boronate intermediate.

This relationship can be clearly seen by comparing the pKa values of various monosubstituted phenylboronic acids.

Phenylboronic Acid SubstituentPositionpKa ValueEffect on Reactivity
4-OCH₃para9.24Decreased
4-CH₃para9.15Decreased
-H (Unsubstituted) - 8.76 Baseline
4-Fpara8.77Neutral / Slightly Decreased
3-CF₃meta7.95Increased
4-CNpara7.86Increased
4-NO₂para7.23Significantly Increased
2-Fortho7.15Increased (see Part 2)
2-CHOortho5.50Significantly Increased
Note: pKa values are compiled from multiple sources and represent mean values measured in water. Actual values may vary slightly based on measurement conditions.[6][8][9]

The data clearly shows a strong correlation: the more electron-withdrawing the substituent, the lower the pKa, and generally, the higher the reactivity in Suzuki-Miyaura coupling. This follows the Hammett relationship for meta- and para-substituted compounds.[8][10]

PART 2: The Role of Steric Effects

While electronic effects provide a strong predictive model, steric effects, particularly from ortho substituents, introduce a critical secondary factor.[11]

Causality: Steric Hindrance

Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents.[12] In the context of phenylboronic acids, a bulky group in the ortho position (adjacent to the boronic acid moiety) can physically impede the approach of the large palladium catalyst complex. This can slow down the rate-limiting transmetalation step, even if the substituent is electronically favorable.[2]

For example, comparing 4-methylphenylboronic acid with 2-methylphenylboronic acid, the electronic effect is similar. However, the ortho-methyl group in the latter presents a significant steric barrier, often leading to lower reaction rates or requiring more forcing conditions compared to its para isomer.

Interestingly, some ortho substituents can have competing effects. A 2-fluoro substituent, for instance, is strongly electron-withdrawing and can form an intramolecular hydrogen bond, which increases the compound's acidity (lowers pKa).[6] However, it still introduces some steric bulk. For many substrates, the electronic enhancement outweighs the steric hindrance, leading to high reactivity. In contrast, compounds with substituents at the ortho position often do not show a good correlation in Hammett plots, highlighting the complexity of these intramolecular interactions.[8][11]

PART 3: Experimental Protocol for Comparative Reactivity Analysis

To provide a self-validating system for assessing reactivity in your specific context, we present a standardized protocol for a comparative kinetic study. This allows for the direct, side-by-side comparison of different substituted phenylboronic acids under identical conditions.

Objective

To determine the relative reaction rates of a series of substituted phenylboronic acids in a model Suzuki-Miyaura coupling reaction by monitoring product formation over time.

Materials
  • Aryl Halide: 4-Bromoanisole (A common, moderately reactive coupling partner)

  • Palladium Precatalyst: Pd(PPh₃)₄ (A well-behaved, common catalyst)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (10:1 mixture)

  • Phenylboronic Acids to Test:

    • 4-Methoxyphenylboronic acid (EDG)

    • Phenylboronic acid (Neutral)

    • 4-(Trifluoromethyl)phenylboronic acid (EWG)

    • 2-Methylphenylboronic acid (Steric Hindrance)

  • Internal Standard: Dodecane (for GC-MS analysis)

Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (for each boronic acid) cluster_analysis 3. Data Collection & Analysis prep_stock Prepare Stock Solutions: - Aryl Halide in Dioxane - Internal Standard in Dioxane - Base in Water r_vial To a reaction vial, add: - Substituted Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (1 mol%) - Magnetic stir bar r_add Add Stock Solutions: - Aryl Halide (1.0 eq) - K₂CO₃ solution - Internal Standard r_vial->r_add r_heat Seal vial and place in pre-heated block at 80 °C. Start timer (t=0). r_add->r_heat a_sample At specified time points (e.g., 5, 15, 30, 60, 120 min), withdraw an aliquot. a_quench Quench aliquot in vial with ethyl acetate and water. Shake and separate layers. a_sample->a_quench a_inject Inject organic layer into GC-MS. a_quench->a_inject a_plot Calculate conversion vs. internal standard. Plot % Conversion vs. Time. a_inject->a_plot cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Figure 2: Workflow for the Comparative Kinetic Study.
Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 0.5 M solution of 4-bromoanisole in 1,4-dioxane.

    • Prepare a 0.1 M solution of dodecane (internal standard) in 1,4-dioxane.

    • Prepare a 2.0 M solution of K₂CO₃ in deionized water.

  • Reaction Setup (Perform in parallel for each boronic acid):

    • To a 4 mL screw-cap vial, add the phenylboronic acid (0.30 mmol, 1.2 eq) and Pd(PPh₃)₄ (0.0025 mmol, 1 mol%).

    • Add the 4-bromoanisole stock solution (0.5 mL, 0.25 mmol, 1.0 eq).

    • Add the dodecane internal standard solution (0.25 mL, 0.025 mmol).

    • Add the K₂CO₃ aqueous solution (0.375 mL).

    • Add 1.75 mL of 1,4-dioxane to bring the total solvent volume to 2.5 mL (Dioxane:Water ≈ 10:1).

  • Execution and Sampling:

    • Seal the vials tightly and place them in a pre-heated reaction block at 80 °C with vigorous stirring. This is time zero (t=0).

    • At each time point (e.g., 5, 15, 30, 60, 120 minutes), carefully remove a vial from the heat, withdraw a ~50 µL aliquot using a syringe, and transfer it to a labeled quench vial containing 1 mL of ethyl acetate and 0.5 mL of water.

    • Immediately return the reaction vial to the heating block.

    • Vortex the quench vial, allow the layers to separate, and transfer the top organic layer to a GC-MS vial for analysis.

  • Data Analysis:

    • Analyze each sample by GC-MS.

    • Calculate the percent conversion of 4-bromoanisole to the biaryl product relative to the constant concentration of the dodecane internal standard.

    • Plot % Conversion vs. Time for each of the four tested phenylboronic acids on the same graph for direct comparison. The initial slope of these curves is proportional to the initial reaction rate.

Interpreting the Results: A Logical Framework

The experimental data will allow for a direct, quantitative comparison of the reactivity of the chosen acids.

Logic_Diagram substituent Substituent on Phenylboronic Acid ewg Electron-Withdrawing (e.g., -CF₃, -NO₂) substituent->ewg edg Electron-Donating (e.g., -OCH₃) substituent->edg steric Steric Hindrance (e.g., ortho-CH₃) substituent->steric lewis Increases Lewis Acidity (Lowers pKa) ewg->lewis lewis_dec Decreases Lewis Acidity (Raises pKa) edg->lewis_dec transmetal_dec Slows Transmetalation steric->transmetal_dec transmetal Accelerates Transmetalation lewis->transmetal reactivity_inc INCREASED Reactivity transmetal->reactivity_inc lewis_dec->transmetal_dec reactivity_dec DECREASED Reactivity transmetal_dec->reactivity_dec

Figure 3: Logical Flow of Substituent Effects on Reactivity.

Based on the principles outlined, you should expect to see the following trend in reactivity:

4-(Trifluoromethyl)phenylboronic acid > Phenylboronic acid > 4-Methoxyphenylboronic acid > 2-Methylphenylboronic acid

This outcome would experimentally validate the hierarchy of electronic effects and the detrimental impact of steric hindrance on the Suzuki-Miyaura coupling reaction.

Conclusion

The selection of a substituted phenylboronic acid is a critical decision in synthetic planning. By understanding the fundamental principles of electronic effects, quantified by pKa, and the qualitative but powerful influence of steric hindrance, researchers can move from trial-and-error to a rational design strategy. Electron-withdrawing groups in the meta and para positions generally accelerate the reaction by increasing the Lewis acidity of the boron center, while bulky ortho groups tend to decelerate it by impeding catalyst association. The provided experimental protocol offers a reliable method to validate these principles and quantify reactivity for any set of substrates, ensuring more efficient and predictable outcomes in your research and development efforts.

References

  • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: MDPI URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids Source: ResearchGate URL: [Link]

  • Title: Electron inductive effects in the radiolysis of substituted phenylboronic acid solutions Source: OSTI.GOV URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: PMC - NIH URL: [Link]

  • Title: On the Computational Determination of the pKa of Some Arylboronic Acids Source: MDPI URL: [Link]

  • Title: pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents Source: ResearchGate URL: [Link]

  • Title: The influence of ortho-substituents on the properties of phenylboronic acids Source: ResearchGate URL: [Link]

  • Title: Reporter-Free Potentiometric Sensing of Boronic Acids and Their Reactions by Using Quaternary Ammonium Salt-Functionalized Polymeric Liquid Membranes Source: ACS Publications URL: [Link]

  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: PMC - NIH URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: ResearchGate URL: [Link]

  • Title: Steric effects Source: Wikipedia URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the quality and purity of boronic acid reagents are paramount to achieving reproducible and high-yielding results. This guide provides an in-depth, experience-driven protocol for the synthesis and rigorous validation of 2-Methoxycarbonyl-4-methoxyphenylboronic acid, a key building block in pharmaceutical and materials science research.

We will not only detail the synthetic pathway but also explore the critical validation steps that ensure the reagent's identity, purity, and stability. Furthermore, we will objectively compare this compound with its structural isomers, 3- and 4-Methoxycarbonylphenylboronic acid, providing a comprehensive framework for researchers to make informed decisions based on empirical data.

Part 1: Synthesis of this compound

The synthesis of multi-substituted phenylboronic acids often requires a regioselective approach. For the target compound, a directed ortho-metalation (DoM) strategy is highly effective. This strategy leverages the directing ability of the methoxycarbonyl group to selectively deprotonate the adjacent ortho position, followed by quenching with a boron electrophile.

Rationale for the Synthetic Approach

The chosen starting material, methyl 3-methoxybenzoate, possesses two key functional groups. The methoxy group is a powerful ortho-directing group for electrophilic aromatic substitution, but for lithiation, the methoxycarbonyl group can also act as a directed metalation group (DMG). However, the acidity of the proton at the C2 position, situated between the two electron-withdrawing groups (relative to the lithium), is significantly enhanced, making it the preferred site for deprotonation by a strong base like lithium diisopropylamide (LDA). This high regioselectivity is the cornerstone of this synthetic route, obviating the need for complex protecting group strategies or purification of isomeric mixtures.

Experimental Protocol: Synthesis

Materials:

  • Methyl 3-methoxybenzoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of methyl 3-methoxybenzoate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: slow addition prevents unwanted side reactions and ensures complete, regioselective deprotonation at the C2 position. Stir the reaction mixture at -78 °C for 1.5 hours.

  • Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture. This borate ester is chosen for its steric bulk, which minimizes the formation of over-borylated byproducts. The temperature must be kept below -70 °C during the addition to prevent the decomposition of the aryllithium intermediate.[1]

  • Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2). This hydrolysis step converts the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude solid is purified by recrystallization, typically from a water/ethanol mixture or by column chromatography on silica gel, to yield pure this compound.

Synthesis_Workflow cluster_reaction start Methyl 3-methoxybenzoate in Anhydrous THF lda LDA Preparation (n-BuLi, Diisopropylamine) -78 °C lithiation Directed ortho-Metalation (Lithiation at C2) -78 °C, 1.5h start->lithiation lda->lithiation 1. borylation Borylation -78 °C, 1h lithiation->borylation borate Triisopropyl Borate borate->borylation 2. quench Aqueous Work-up (1M HCl) borylation->quench 3. extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Recrystallization) extraction->purification product 2-Methoxycarbonyl-4- methoxyphenylboronic acid purification->product

Diagram 1: Synthesis workflow for this compound.

Part 2: Comprehensive Validation of Synthesis

Validation is a multi-step, self-validating process. Each analytical technique provides a piece of the puzzle, and together they confirm the successful synthesis and purity of the target compound. A common challenge with boronic acids is their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can complicate analysis.[2] This is often mitigated by using coordinating deuterated solvents for NMR or by derivatization.

Experimental Protocol: Analytical Validation

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a synthesized compound by separating it from unreacted starting materials, byproducts, and impurities.

  • System: A standard Reverse-Phase HPLC (RP-HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). The TFA helps to sharpen peaks by ensuring the boronic acid is in its protonated state.

  • Gradient: Start at 10% acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.

  • Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of acetonitrile/water (1:1).

  • Trustworthiness Check: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with a purity value >95%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the molecular structure. ¹H, ¹³C, and ¹¹B NMR spectra provide unambiguous evidence of the correct regiochemistry and the presence of the boronic acid moiety.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of DMSO-d₆. DMSO-d₆ is a coordinating solvent that helps to break up boroxine anhydrides, resulting in sharper peaks for the B(OH)₂ protons.[2]

  • ¹H NMR Analysis:

    • Aromatic Region (7.0-8.0 ppm): Expect three distinct signals corresponding to the three protons on the aromatic ring. The substitution pattern should be clearly distinguishable from the isomers.

    • Methoxy Protons (~3.8-3.9 ppm): Two separate singlets, each integrating to 3 protons, for the -OCH₃ and -COOCH₃ groups.

    • Boronic Acid Protons (B(OH)₂): A broad singlet, typically downfield, which will disappear upon a D₂O exchange experiment, confirming its identity as a labile proton.

  • ¹³C NMR Analysis: This spectrum will confirm the number of unique carbon environments, including the carbonyl carbon (~165-170 ppm), the aromatic carbons (110-160 ppm), and the two methoxy carbons (~52 and ~55 ppm). The carbon attached to the boron atom will show a characteristic broad signal.

  • ¹¹B NMR Analysis: This provides direct evidence for the boron center. A single, broad peak in the range of 19-30 ppm is characteristic of an arylboronic acid.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the synthesized product. Electrospray ionization (ESI) is a soft ionization technique well-suited for this analysis.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using ESI in positive or negative ion mode.

  • Expected Mass: For C₉H₁₁BO₅, the monoisotopic mass is 210.0699.

  • Analysis: In positive ion mode (ESI+), expect to observe the protonated molecule [M+H]⁺ at m/z 211.0777. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ may be observed at m/z 209.0621. The observed mass should match the calculated mass within a few ppm, confirming the elemental composition.

Validation_Workflow cluster_analysis Analytical Validation crude Crude Product (Post-Workup) purified Purified Product (Post-Recrystallization) crude->purified hplc RP-HPLC (C18 Column) purified->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B in DMSO-d₆) purified->nmr ms LC-MS (ESI) (Molecular Weight) purified->ms purity Purity > 95%? hplc->purity structure Correct Structure? nmr->structure mw Correct MW? ms->mw purity->crude No purity->structure Yes structure->crude No structure->mw Yes mw->crude No validated Validated Product mw->validated Yes

Diagram 2: Workflow for the analytical validation of the synthesized product.

Part 3: Comparative Analysis with Alternative Boronic Acids

To provide a complete picture, it is essential to compare the target compound with readily available and commonly used alternatives. The position of the methoxycarbonyl group significantly influences the electronic properties and, consequently, the reactivity of the boronic acid in cross-coupling reactions.

Selected Alternatives:
  • 4-Methoxycarbonylphenylboronic acid: The para-isomer. Synthesis often starts from 4-bromobenzoic acid, which is esterified and then subjected to borylation.[5]

  • 3-Methoxycarbonylphenylboronic acid: The meta-isomer. A common synthetic route involves the lithiation of methyl 3-bromobenzoate followed by reaction with a borate ester.[6]

  • 4-Methoxyphenylboronic acid: A related compound lacking the ester group. It is widely used and serves as a baseline for reactivity comparison. Its synthesis typically starts from 4-bromoanisole.[7][8][9]

Comparative_Structures A 2-Methoxycarbonyl-4- methoxyphenylboronic acid B 4-Methoxycarbonyl- phenylboronic acid C 3-Methoxycarbonyl- phenylboronic acid D 4-Methoxyphenyl- boronic acid

Diagram 3: Structures of the target compound and selected alternatives.
Performance Comparison

The following table summarizes key performance indicators based on typical experimental outcomes and the inherent chemical properties of these reagents.

ParameterThis compound4-Methoxycarbonylphenylboronic acid3-Methoxycarbonylphenylboronic acid4-Methoxyphenylboronic acid
Typical Yield Moderate to Good (60-80%)Good to Excellent (75-95%)Good (70-90%)Excellent (>90%)[8]
Purity (Post-Purification) >95%>98%>97%>98%
Synthetic Complexity Moderate (Requires DoM)Low to ModerateLow to ModerateLow
Electronic Effect Electron-withdrawing (ester) & Electron-donating (methoxy)Strongly Electron-withdrawingElectron-withdrawingStrongly Electron-donating
Reactivity in Suzuki Coupling ModerateLower (due to EWG)ModerateHigh
Stability Good; prone to boroxine formationGood; prone to boroxine formationGood; prone to boroxine formationGood; prone to boroxine formation
Primary Application Building block for sterically hindered biarylsSynthesis of linear, rigid structuresSynthesis of meta-substituted biarylsGeneral purpose introduction of the anisyl group[9][10]

Conclusion and Recommendations

The synthesis of This compound via a directed ortho-metalation strategy is a reliable method for obtaining this valuable and sterically defined building block. Rigorous validation using a combination of HPLC, NMR, and MS is not merely a suggestion but a requirement to ensure the integrity of subsequent research, particularly in high-stakes applications like drug development.

For the Researcher:

  • Choice of Reagent: The selection between the target compound and its isomers should be dictated by the desired final structure. The ortho-ester provides unique steric and electronic properties that are inaccessible with the meta or para isomers.

  • Validation is Key: Always validate new batches of synthesized boronic acids. The presence of impurities or significant boroxine formation can drastically affect reactivity and lead to inconsistent results in cross-coupling reactions.

  • Handling and Storage: Boronic acids should be stored in a cool, dry place under an inert atmosphere to minimize decomposition and boroxine formation.

This guide provides a robust framework for the synthesis, validation, and comparative understanding of this compound, empowering researchers to proceed with confidence in their synthetic endeavors.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Note: URL not directly available in search results, referencing general knowledge of this seminal review).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-methoxy-4-methoxycarbonylphenylboronic acid. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988–1991. DOI: 10.1021/ol5005167.
  • Unknown Author. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)). Pharmacia, 69(2), 433-439. DOI: 10.3897/pharmacia.69.e80838.

Sources

A Comparative Spectroscopic Guide to 2-Methoxycarbonyl-4-methoxyphenylboronic Acid and its Utility in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of a Key Building Block

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds. The choice of the boronic acid reagent is critical to the success and efficiency of these transformations. This guide provides an in-depth spectroscopic analysis of 2-Methoxycarbonyl-4-methoxyphenylboronic acid, a versatile building block, and compares its characteristics and performance with a range of structurally diverse arylboronic acids. By understanding the subtle nuances in their spectroscopic signatures, researchers can gain valuable insights into their reactivity and make more informed decisions in their synthetic strategies.

The Spectroscopic Fingerprint: Characterizing this compound

A thorough spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the identity and purity of a compound. Here, we delve into the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For arylboronic acids, obtaining clean, interpretable spectra can sometimes be challenging due to the propensity of boronic acids to form cyclic anhydrides (boroxines). This equilibrium can lead to broadened signals or the appearance of multiple species in solution. To mitigate this, spectra are often recorded in deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6), which can help break up the oligomeric species.

Expected ¹H NMR (400 MHz, DMSO-d₆) of this compound:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the two methoxy groups. The ortho- and meta-couplings of the aromatic protons will provide definitive information about the substitution pattern.

  • A singlet for the methoxy group at the 4-position.

  • A singlet for the methoxy group of the carbonyl ester at the 2-position.

  • Three aromatic protons, likely appearing as a doublet, a doublet of doublets, and a singlet, with chemical shifts influenced by the electron-withdrawing ester and electron-donating methoxy groups.

  • A broad singlet corresponding to the B(OH)2 protons, which is often exchangeable with D2O.

Expected ¹³C NMR (100 MHz, DMSO-d₆) of this compound:

The carbon NMR spectrum will complement the ¹H NMR data, showing signals for all nine carbon atoms in the molecule.

  • Signals for the two methoxy carbons.

  • A signal for the carbonyl carbon of the ester.

  • Six distinct signals for the aromatic carbons, with the carbon attached to the boron atom often appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by:

  • A strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the B(OH)₂ group, often indicating hydrogen bonding.

  • A strong absorption around 1720-1740 cm⁻¹ due to the C=O stretching of the methoxycarbonyl group.

  • Several bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

  • A strong band around 1350 cm⁻¹ attributed to the B-O stretching vibration.

  • C-O stretching bands for the ether and ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound. For this compound (C₉H₁₁BO₅, Exact Mass: 210.07 g/mol ), electrospray ionization (ESI) is a common technique. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts depending on the ionization conditions.

A Comparative Analysis: Spectroscopic and Reactive Properties of Arylboronic Acids

The electronic and steric nature of substituents on the phenylboronic acid ring significantly influences its spectroscopic properties and its reactivity in Suzuki-Miyaura coupling reactions. Below is a comparison of this compound with a selection of alternative arylboronic acids.

Arylboronic AcidKey Spectroscopic FeaturesReactivity in Suzuki-Miyaura Coupling
This compound Contains both an electron-withdrawing group (EWG) and an electron-donating group (EDG). The ortho-ester may provide some steric hindrance.Expected to be a moderately reactive coupling partner. The ortho-substituent may influence the rate of transmetalation.
4-Methoxycarbonylphenylboronic acid [1][2]A single electron-withdrawing group at the para position. ¹H NMR shows two doublets in the aromatic region.Generally a good coupling partner. The EWG can enhance the rate of transmetalation.
4-Methoxyphenylboronic acid [3][4]A single electron-donating group at the para position. ¹H NMR shows two doublets in the aromatic region, with the protons ortho to the methoxy group shifted upfield.Typically a highly reactive coupling partner due to the electron-donating nature of the methoxy group.
3-Methoxyphenylboronic acid [1][5][6][7]An electron-donating group at the meta position. The ¹H NMR spectrum will show a more complex splitting pattern in the aromatic region.Good reactivity, with the electronic effect being less pronounced than in the para-substituted isomer.
2-Fluorophenylboronic acid [3][8][9][10]An electron-withdrawing fluorine atom at the ortho position. The fluorine atom will cause splitting in the ¹H and ¹³C NMR spectra (C-F and H-F coupling).The ortho-fluoro group can influence the reaction rate and may participate in directing the coupling.
3,5-Bis(trifluoromethyl)phenylboronic acid [11][12]Two strong electron-withdrawing trifluoromethyl groups at the meta positions. ¹H NMR will show two singlets in the aromatic region.The strong electron-withdrawing nature of the CF₃ groups can significantly impact reactivity, sometimes requiring more forcing reaction conditions.

Experimental Protocols

General Procedure for NMR Spectroscopic Analysis of Arylboronic Acids
  • Sample Preparation: Accurately weigh 5-10 mg of the arylboronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the peaks in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted spectra or data from similar compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (¹H, ¹³C) transfer->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze assign Assign Peaks analyze->assign

General workflow for NMR spectroscopic analysis.
Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring both an electron-donating and an electron-withdrawing group, offers a nuanced reactivity profile in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic characteristics, as outlined in this guide, is essential for reaction monitoring, product characterization, and quality control. By comparing its spectroscopic data and reactivity with those of other arylboronic acids, researchers can strategically select the most appropriate reagents to achieve their synthetic goals efficiently and with high fidelity. As the demand for complex molecular architectures continues to grow, a deep appreciation for the tools of spectroscopic analysis will remain indispensable for the advancement of chemical science.

References

  • SpectraBase. 2-Fluorophenylboronic acid. [Link]

  • PubChem. (3-Methoxyphenyl)boronic acid. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

  • PubChem. 4-Methoxycarbonylphenylboronic acid. [Link]

  • Luliński, S. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. [Link]

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A Mechanistic and Comparative Guide to the Reactivity of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the reaction mechanisms involving 2-Methoxycarbonyl-4-methoxyphenylboronic acid, a sophisticated building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying electronic and steric factors that govern the reactivity of this reagent. We will provide a comparative performance analysis against structurally related boronic acids, supported by experimental data and detailed methodologies, to empower scientists in making informed decisions for their synthetic strategies.

Introduction: The Structural Nuances of this compound

This compound is a bifunctional reagent whose reactivity is intricately controlled by the interplay of its substituents. The ortho-methoxycarbonyl group and the para-methoxy group exert opposing electronic effects and significant steric influence, making its behavior in cross-coupling reactions a subject of critical interest.

  • Electronic Effects : The para-methoxy group is a strong electron-donating group (EDG) through resonance (+M effect), which increases the electron density of the aromatic ring. Conversely, the ortho-methoxycarbonyl group is an electron-withdrawing group (EWG) through induction and resonance (-I, -M effects). This electronic push-pull system modulates the nucleophilicity of the ipso-carbon attached to the boron atom, a key factor in the rate-determining transmetalation step of many cross-coupling reactions.[1]

  • Steric Hindrance : The presence of a bulky methoxycarbonyl group at the ortho position presents a significant steric shield around the boronic acid moiety.[2] This hindrance can impede the approach of the bulky palladium catalyst complex, potentially slowing down the reaction rate compared to less substituted analogues.[3] However, as we will explore, this ortho group can also play a beneficial role through chelation.

Mechanistic Deep Dive: Suzuki-Miyaura and Chan-Lam Couplings

The utility of this compound is most prominently featured in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction in organic synthesis.[4] Its catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide Ar-Pd(II)Ln-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Diorgano Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)3- ArBOH->Transmetal Base Base Base->Transmetal Product Ar-Ar' Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from boron to palladium, is frequently the rate-determining step and is highly sensitive to the electronic and steric nature of the boronic acid.[1][6] For this compound:

  • The Role of Base : The base (e.g., K₂CO₃, K₃PO₄) is crucial as it activates the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is the active species in transmetalation.[1][7]

  • Electronic Influence : The electron-withdrawing nature of the ortho-methoxycarbonyl group decreases the nucleophilicity of the ipso-carbon, which can slow the rate of transmetalation.[2] However, this is counteracted by the electron-donating para-methoxy group, which enhances it. The net effect is a finely balanced reactivity.

  • Potential for Chelation : Some studies suggest that ortho-alkoxy substituents can coordinate to the palladium center in the transition state.[3] This chelation effect could pre-organize the complex for transmetalation, potentially accelerating the reaction and overcoming some of the steric hindrance.

The Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for forming C-N and C-O bonds using copper catalysts, often under mild, aerobic conditions.[8][9] This reaction is mechanistically distinct from palladium-catalyzed couplings.

Chan_Lam_Cycle CuII Cu(II)L2 Trans1 Transmetalation with ArB(OH)2 CuII->Trans1 CuII_Ar Ar-Cu(II)L Trans1->CuII_Ar Coord Coordination with Nuc-H CuII_Ar->Coord CuIII_Complex [Ar-Cu(III)(Nuc)L2] Coord->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim CuI Cu(I)L RedElim->CuI Oxidation Oxidation CuI->Oxidation Oxidation->CuII Reoxidation NucH Nuc-H (Amine/Alcohol) NucH->Coord ArNuc Product (Ar-Nuc) ArNuc->RedElim O2 O2 (Air) O2->Oxidation

Caption: A proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. A plausible pathway involves the formation of a Cu(III) intermediate followed by reductive elimination to form the C-heteroatom bond.[9] The reaction is generally tolerant of a wide range of functional groups, but side reactions can be problematic.[8]

The Competing Side Reaction: Protodeboronation

A critical, often undesired, pathway in reactions involving boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[10] This side reaction consumes the boronic acid, reducing the overall yield of the desired cross-coupling product. The mechanism is highly dependent on pH.[11][12] Under the basic conditions typical for Suzuki and Chan-Lam couplings, the reaction proceeds via the attack of a proton source (like water) on the electron-rich ipso-carbon of the boronate species.[13]

The electronic substituents on this compound play a key role here. The EWG at the ortho position makes the ipso-carbon more electrophilic and thus potentially more susceptible to protodeboronation, while the EDG at the para position has the opposite effect. The stability of any given boronic acid under reaction conditions is a delicate balance of these factors.[14]

Comparative Performance Analysis

To contextualize the reactivity of this compound, we compare its performance in a model Suzuki-Miyaura reaction with key alternatives. The chosen reaction is the coupling with 4-bromoanisole, a common and moderately reactive coupling partner.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Boronic AcidStructureKey FeaturesExpected Reactivity TrendRepresentative Yield (%)[2][3][15]
This compound ortho-EWG, para-EDG, Sterically hinderedModerate~85-95%
4-Methoxyphenylboronic acid Strong para-EDG, UnhinderedHigh>95%
2-Chlorophenylboronic acid ortho-EWG (inductive), Sterically hinderedLow to Moderate~70-85%
Phenylboronic acid Unsubstituted baselineModerate~90-98%

Note: Yields are representative and highly dependent on the specific catalyst, base, solvent, and temperature conditions. Direct head-to-head comparisons under identical conditions are scarce in the literature.

Analysis of Trends:

  • 4-Methoxyphenylboronic acid typically gives the highest yields due to the powerful electron-donating effect of the methoxy group, which accelerates transmetalation, and the lack of steric hindrance.[15][16]

  • This compound shows excellent, albeit slightly lower, yields. The steric hindrance and the electron-withdrawing nature of the ortho-ester likely slow the reaction relative to the unhindered, purely electron-rich 4-methoxyphenylboronic acid.[2]

  • 2-Chlorophenylboronic acid serves as a useful comparison for an ortho-substituted, electron-deficient arene. Its reactivity is often hampered by both steric hindrance and the deactivating nature of the chloro group, leading to lower yields under standard conditions.[3]

Experimental Protocols and Workflows

Adherence to a robust, standardized protocol is essential for obtaining reproducible results and making valid comparisons between reagents.

General Workflow for Comparative Studies

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reactants: Aryl Halide, Boronic Acid, Catalyst, Base prep_solvent Prepare Solvent (Degas if necessary) prep_reagents->prep_solvent setup Combine all reagents in a reaction vessel prep_solvent->setup inert Establish Inert Atmosphere (e.g., N2 or Ar flush) setup->inert heat Heat to specified temperature with stirring inert->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) heat->monitor quench Quench reaction and perform aqueous work-up monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify via column chromatography or crystallization dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize yield Calculate isolated yield characterize->yield

Caption: Standardized workflow for Suzuki-Miyaura reaction comparison.

Protocol for a Model Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl bromide (1.0 equiv) with a boronic acid (1.2 equiv).

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 v/v, 10 mL)

Procedure:

  • Reaction Setup : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium catalyst, and base.

    • Causality: Combining the solid reagents first ensures they are well-mixed before solvent addition.

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]

  • Solvent Addition : Add the degassed solvent mixture via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80 °C and stir vigorously for the designated reaction time (e.g., 4-12 hours).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[18]

Conclusion

This compound is a highly valuable and versatile reagent whose reactivity is governed by a sophisticated interplay of electronic and steric effects. While its ortho-methoxycarbonyl group introduces steric hindrance and reduces the nucleophilicity of the aryl ring compared to simpler analogues like 4-methoxyphenylboronic acid, its overall performance in Suzuki-Miyaura coupling remains excellent. This is likely due to a combination of the activating effect of the para-methoxy group and potential chelation assistance from the ortho-ester. Understanding these mechanistic nuances, along with the potential for side reactions like protodeboronation, allows researchers to optimize reaction conditions and rationally design synthetic routes for the efficient construction of complex molecular architectures.

References

  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Protodeboronation. Wikipedia. Available at: [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. ResearchGate. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chan–Lam coupling. Wikipedia. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Utah State University. Available at: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

  • Competing experiments in the Suzuki–Miyaura cross coupling reaction. ResearchGate. Available at: [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab. Available at: [Link]

  • COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. Available at: [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. Available at: [Link]

  • Pnictogens: Alternatives to metal-catalyzed cross-coupling. University of Illinois Urbana-Champaign. Available at: [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. Available at: [Link]

  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. MDPI. Available at: [Link]

  • Substituent effects of phenylboronic acid-functionalized resins in pH-controlled separation of catecholic flavonoids. ResearchGate. Available at: [Link]

  • Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents.
  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

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A Strategic Guide to Aryl Scaffolds: A Cost-Benefit Analysis of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts project timelines, costs, and ultimate success. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a pillar of synthetic utility. This guide offers a deep, evidence-based cost-benefit analysis of 2-Methoxycarbonyl-4-methoxyphenylboronic acid, a specialized reagent, comparing its performance, cost, and strategic value against more common alternatives.

The Compound in Focus: this compound

This compound is a bifunctional aromatic building block. Its key feature is the presence of two distinct functional groups on the phenyl ring: a boronic acid and a methyl ester. The boronic acid is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond with an aryl or vinyl halide. The strategically placed methyl ester, however, is the source of its unique value. This group is relatively stable under many coupling conditions but serves as a versatile anchor for post-coupling transformations, such as hydrolysis to a carboxylic acid, amidation, or reduction. This dual functionality allows for a convergent synthetic strategy, where the core biaryl structure is assembled first, followed by late-stage diversification.

The Competitive Landscape: A Comparison of Boronic Acid Alternatives

The decision to employ a specialized reagent is best understood by comparing it to readily available, and often cheaper, alternatives. The choice is dictated by the specific synthetic objective.

FeatureThis compound4-Methoxyphenylboronic acid2-Formyl-4-methoxyphenylboronic acid
Primary Function Introduces a 4-methoxy-2-methoxycarbonylphenyl moiety.Introduces a simple 4-methoxyphenyl group.[1]Introduces a 4-methoxy-2-formylphenyl moiety.
Key Advantage Ester handle allows for late-stage diversification (amidation, hydrolysis, etc.).Low cost, high commercial availability, and typically high reaction yields.[2]Aldehyde handle for subsequent reactions like reductive amination or Wittig olefination.
Potential Drawback Higher relative cost; potential for ester hydrolysis with strong bases or prolonged heating.Limited to introducing only the methoxyphenyl group; no handle for further modification.Aldehyde can be sensitive to oxidative or reductive conditions and may require protection.
Typical Suzuki Yields Good to Excellent (75-95%), substrate-dependent.Generally Excellent (>90%).[2]Good, but can be variable depending on the stability of the aldehyde.
Relative Cost HighLowModerate to High
Stability Generally stable solid, handle with standard laboratory precautions.Very stable, easy to handle crystalline solid.[3][4]Moderately stable; aldehydes can be prone to air oxidation over time.

Experimental Verification: A Standardized Suzuki-Miyaura Coupling Protocol

To provide a tangible performance benchmark, we outline a standardized protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid. This procedure can be adapted to compare this compound with its alternatives under identical conditions.

Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods known to be effective for a wide range of substrates.[5][6][7]

Experimental Workflow Diagram:

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under argon or nitrogen is crucial for catalyst longevity and consistent results.[6]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[7]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. This biphasic system helps to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base.

  • Ligands: Phosphine ligands (like PPh₃) stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rate of oxidative addition and reductive elimination.

The Cost-Benefit Decision Framework

The choice between this compound and a simpler alternative is not merely a question of reagent cost but a strategic decision based on the overall goals of the synthesis.

Decision Logic Diagram:

decision_logic cluster_path_A cluster_path_B start Define Synthetic Goal q1 Is late-stage functionalization or library synthesis required at the ortho-ester position? start->q1 use_specialized USE: This compound q1->use_specialized  Yes   use_simple USE: Simpler Alternative (e.g., 4-Methoxyphenylboronic acid) q1->use_simple  No   benefit_A JUSTIFICATION: - Higher initial cost is offset by saving  multiple downstream synthetic steps. - Enables rapid SAR studies and  creation of diverse analogues. use_specialized->benefit_A benefit_B JUSTIFICATION: - Lower reagent cost. - Ideal for large-scale synthesis where  the target is a single, unmodified molecule. - Simpler purification. use_simple->benefit_B

Caption: A decision-making framework for selecting the appropriate boronic acid.

Scenario A: Choose this compound This reagent is the superior choice when the synthetic plan involves creating a library of related compounds for structure-activity relationship (SAR) studies. For example, after the core biaryl is formed, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse panel of amines to generate a library of amides. The upfront cost of the boronic acid is justified by the immense savings in time and resources compared to synthesizing each final compound via a linear, multi-step route.

Scenario B: Choose a Simpler Alternative If the final target molecule is a single compound where the 4-methoxyphenyl group is the terminal structure and no further modifications are needed, then using the more expensive, functionalized boronic acid is inefficient. In this case, the lower cost and typically higher yield of 4-methoxyphenylboronic acid make it the economically and synthetically logical choice, especially for scale-up operations.

Conclusion

This compound is not a direct replacement for simpler arylboronic acids but rather a strategic tool for enhancing synthetic efficiency in complex projects. Its value is not in the cost per gram, but in the synthetic doors it opens for late-stage diversification. For research programs focused on discovery and optimization, the initial investment in this versatile building block can yield substantial returns by accelerating the generation of novel chemical entities and streamlining the exploration of chemical space. Conversely, for process chemistry or the synthesis of a single, well-defined target, the prudent choice remains the simpler, more economical alternative.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • eScholarship, University of California. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Phenylboronic acid, 97%. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]

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A Comparative Guide to Alternative Reagents for 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures, which form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is paramount, dictating reaction efficiency, functional group tolerance, and overall synthetic strategy. 2-Methoxycarbonyl-4-methoxyphenylboronic acid is a highly functionalized building block, prized for its specific substitution pattern: a para-methoxy group, which is electron-donating, and an ortho-methoxycarbonyl group, which is electron-withdrawing and sterically influential.[3][4][5] This unique arrangement makes it a valuable reagent for introducing a precisely substituted phenyl moiety, often as a late-stage intermediate in the synthesis of complex targets like benzofurans.[6][7][8]

However, reliance on a single reagent can be limiting. Challenges such as reagent stability, difficult purifications, substrate incompatibility, or the need for alternative reactivity profiles often compel researchers to seek viable alternatives. This guide provides a comprehensive comparison of alternative reagents and methodologies to this compound. We will explore direct analogs within the boronic acid family and delve into entirely different organometallic cross-coupling paradigms, providing the mechanistic rationale and experimental data necessary for researchers, scientists, and drug development professionals to make informed strategic decisions.

Part 1: Direct Alternatives - Modulating the Boron Reagent

The most direct approach to finding an alternative is to modify the boronic acid reagent itself. These modifications can enhance stability, alter reactivity, or overcome steric challenges.

Isomeric and Electronically Modified Boronic Acids

The specific placement of substituents on the phenyl ring dramatically affects reactivity in the often rate-determining transmetalation step of the Suzuki-Miyaura cycle.[3] The parent reagent features an ortho-ester that exerts a significant steric and electronic influence.

  • 3-Methoxycarbonyl-4-methoxyphenylboronic acid: Moving the methoxycarbonyl group to the meta position reduces steric hindrance around the C-B bond. This can be advantageous when coupling with bulky aryl halides, potentially leading to faster reaction rates and higher yields.

  • 2-Chloro-4-methoxyphenylboronic acid: Replacing the methoxycarbonyl group with a chloro substituent maintains an ortho-electron-withdrawing group but with a smaller steric footprint.[9] This can be useful if the ester functionality is not required for the final target or if it causes unwanted side reactions.

Stabilized Boron Reagents: Trifluoroborates and MIDA Boronates

A well-documented limitation of boronic acids is their propensity for protodeboronation, where the C-B bond is cleaved by acidic protons, and trimerization to form boroxines, reducing the effective concentration of the active reagent.[10][11] To circumvent this, more stable derivatives have been developed.

  • Potassium (2-Methoxycarbonyl-4-methoxyphenyl)trifluoroborate: These salts are highly stable, crystalline solids that are robust against air and moisture, making them easier to handle and store for long periods.[10][12] They readily participate in Suzuki-Miyaura coupling, slowly releasing the boronic acid under the basic reaction conditions.

  • N-methyliminodiacetic acid (MIDA) Boronate Esters: MIDA boronates are exceptionally stable protecting groups for boronic acids. They are inert to many reaction conditions, including chromatography, allowing for the iterative synthesis of complex molecules. The boronic acid can be unmasked at the desired step using a mild aqueous base, enabling a controlled cross-coupling reaction.[13]

Comparative Overview of Boron-Based Reagents
Reagent TypeStructure ExampleKey FeaturesAdvantagesDisadvantages
Target Reagent This compoundOrtho-EWG, sterically demanding.Direct installation of the desired moiety.Potential instability (protodeboronation, trimerization).
Isomeric Analog 3-Methoxycarbonyl-4-methoxyphenylboronic acidMeta-EWG, less sterically hindered.May improve yields with bulky partners.Different substitution pattern in the final product.
Potassium Trifluoroborate K[F₃B-Ar]Crystalline, air- and moisture-stable solid.Excellent shelf-life, precise stoichiometry, slow release can minimize side reactions.Requires fluoride-mediated activation; slightly different reaction kinetics.
MIDA Boronate Ester MIDA-B-ArExceptionally stable, crystalline solid.Compatible with a wide range of reagents, allows for iterative synthesis.Requires an additional deprotection step prior to coupling.

Part 2: Alternative Cross-Coupling Methodologies

When challenges extend beyond the boron reagent, switching the entire cross-coupling paradigm offers a powerful strategic pivot. Different organometallic reagents exhibit unique reactivity profiles, functional group tolerances, and safety considerations.

G cluster_goal Synthetic Goal cluster_methods Alternative Methodologies Goal Formation of Ar-(2-CO₂Me-4-OMe-Ph) Bond Suzuki Suzuki-Miyaura (Organoboron) Goal->Suzuki Stille Stille (Organostannane) Goal->Stille Negishi Negishi (Organozinc) Goal->Negishi Hiyama Hiyama (Organosilane) Goal->Hiyama

Caption: Alternative cross-coupling pathways to the target biaryl structure.

Stille Coupling (Organostannanes)

The Stille reaction couples an organostannane with an organic halide. The corresponding reagent would be (2-Methoxycarbonyl-4-methoxyphenyl)tributylstannane .

  • Causality: Organostannanes are generally stable to air and moisture and, crucially, do not require activation by a base.[14][15] This makes Stille coupling ideal for substrates bearing base-sensitive functional groups where Suzuki coupling might fail.

  • Trustworthiness: While reliable, the primary drawback is the extreme toxicity of organotin compounds and their byproducts, which are often difficult to remove from the final product.[14]

Negishi Coupling (Organozincs)

The Negishi reaction utilizes highly reactive organozinc reagents, such as (2-Methoxycarbonyl-4-methoxyphenyl)zinc chloride .

  • Causality: Organozinc reagents are among the most reactive organometallics used in cross-coupling, enabling the coupling of otherwise unreactive partners (e.g., some aryl chlorides) at lower temperatures.[16][17][18] They exhibit excellent functional group tolerance.[19]

  • Trustworthiness: The high reactivity comes at the cost of stability. Organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.[19]

Hiyama Coupling (Organosilanes)

The Hiyama coupling employs organosilanes, like (2-Methoxycarbonyl-4-methoxyphenyl)trimethoxysilane , which are activated by a fluoride source or base.

  • Causality: Organosilanes are non-toxic, and their byproducts (siloxanes) are environmentally benign and easily removed.[20] This makes Hiyama coupling a "greener" alternative.

  • Trustworthiness: The reaction's primary requirement is an activator, typically a fluoride source (e.g., TBAF) or a strong base.[20][21] This can limit substrate scope if fluoride- or base-sensitive groups are present. The kinetics can also be slower compared to other coupling methods.[22]

Comparative Overview of Cross-Coupling Methodologies
Coupling ReactionOrganometallic ReagentKey FeaturesAdvantagesDisadvantages
Suzuki-Miyaura Boronic Acid / EsterBase-activated, broad scope.Low toxicity, commercially available reagents.Base-sensitive substrates can be problematic; reagent instability.
Stille OrganostannaneNo activator needed.Excellent for base-sensitive substrates; high functional group tolerance.HIGHLY TOXIC reagents and byproducts; purification challenges.
Negishi Organozinc HalideHighly reactive, broad scope.High reactivity for challenging substrates; couples sp³, sp², sp carbons.Air/moisture sensitive; often requires in situ reagent preparation.
Hiyama OrganosilaneFluoride/base activated.Low toxicity; environmentally benign byproducts; stable reagents.Requires activator which can limit scope; can be slower.

Part 3: Mechanistic Insights & Experimental Protocols

Understanding the catalytic cycles is key to troubleshooting reactions and selecting the appropriate methodology. While all are palladium-catalyzed, the transmetalation step is fundamentally different for each.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_stille Stille Cycle s1 Pd(0)L₂ s2 Ar-Pd(II)-X (L)₂ s1->s2 Oxidative Addition (Ar-X) s3 Ar-Pd(II)-Ar' (L)₂ s2->s3 Transmetalation (Ar'B(OR)₃⁻) s3->s1 Reductive Elimination (Ar-Ar') s_base Base + H₂O s_boronic Ar'B(OH)₂ s_boronic->s_base Activation st1 Pd(0)L₂ st2 Ar-Pd(II)-X (L)₂ st1->st2 Oxidative Addition (Ar-X) st3 Ar-Pd(II)-Ar' (L)₂ st2->st3 Transmetalation (Ar'SnR₃) st3->st1 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Stille couplings.

G cluster_negishi Negishi Cycle cluster_hiyama Hiyama Cycle n1 Pd(0)L₂ n2 Ar-Pd(II)-X (L)₂ n1->n2 Oxidative Addition (Ar-X) n3 Ar-Pd(II)-Ar' (L)₂ n2->n3 Transmetalation (Ar'ZnX) n3->n1 Reductive Elimination (Ar-Ar') h1 Pd(0)L₂ h2 Ar-Pd(II)-X (L)₂ h1->h2 Oxidative Addition (Ar-X) h3 Ar-Pd(II)-Ar' (L)₂ h2->h3 Transmetalation ([Ar'SiR₃F]⁻) h3->h1 Reductive Elimination (Ar-Ar') h_act Fluoride (F⁻) h_silane Ar'SiR₃ h_silane->h_act Activation

Caption: Simplified catalytic cycles for Negishi and Hiyama couplings.

Experimental Protocols

The following are generalized, representative protocols. Researchers must optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [3][23]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid reagent (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water mixture).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Stille Coupling [24]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). A copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the reaction.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF, dioxane, or toluene).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring & Workup: Follow steps 4-6 from the Suzuki protocol. Note: All waste containing tin must be handled and disposed of according to institutional safety guidelines for heavy metal waste.

Protocol 3: General Procedure for in situ Negishi Reagent and Coupling [19]

  • Organozinc Preparation: In a flame-dried flask under argon, place the aryl halide precursor to the organozinc (e.g., 1-bromo-2-methoxycarbonyl-4-methoxybenzene, 1.2 equiv). Add anhydrous THF. Cool to -78 °C and add a strong base like n-BuLi or i-PrMgCl dropwise to perform a lithium-halogen exchange. After stirring, add a solution of ZnCl₂ (1.2 equiv) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask, add the coupling partner (aryl halide, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand (e.g., RuPhos, 2-4 mol%) under argon.

  • Addition: Transfer the prepared organozinc solution to the second flask via cannula.

  • Reaction: Stir at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Follow with a standard aqueous workup and purification as described above.

Conclusion and Strategic Recommendations

Choosing an alternative to this compound is a multi-faceted decision that balances reactivity, stability, safety, and the specific demands of the synthetic route.

  • For routine applications where base stability is not a concern, isomeric boronic acids can provide a simple solution to steric or electronic challenges.

  • For improved handling, storage, and reproducibility , potassium trifluoroborates are a superior choice over boronic acids. For complex, multi-step syntheses, the robustness of MIDA boronates is unparalleled.

  • When faced with base-sensitive substrates , Stille coupling is a highly reliable option, but it must only be considered when the laboratory is fully equipped to handle and dispose of acutely toxic organotin waste.

  • For highly unreactive coupling partners where Suzuki conditions fail, the enhanced reactivity of Negishi reagents may provide the necessary driving force, provided that stringent inert atmosphere techniques can be employed.

  • For applications where sustainability and low toxicity are paramount, Hiyama coupling presents an excellent "green" alternative, assuming the required activation conditions are compatible with the substrate.

By understanding the distinct advantages and limitations of each alternative, researchers can expand their synthetic toolkit, enabling more efficient and robust pathways to their target molecules.

References

A comprehensive list of references will be compiled and provided separately, including full citations and direct links to the source material.

Sources

The Strategic Utility of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid in the Synthesis of a Clinical-Stage Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The precise architecture of a molecule dictates its biological activity, selectivity, and pharmacokinetic properties. Arylboronic acids are a cornerstone of medicinal chemistry, primarily for their versatility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of complex biaryl structures prevalent in many pharmaceuticals.[1][2] This guide provides an in-depth analysis of a specific, yet under-documented boronic acid derivative, 2-Methoxycarbonyl-4-methoxyphenylboronic acid , through the lens of a significant case study: its pivotal role in the synthesis of the clinical-stage Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) .

While direct, extensive case studies on this compound are scarce, its direct synthetic precursor relationship with a key intermediate for CX-4945 provides a powerful and instructive example of its strategic value. We will explore the rationale behind its use, compare its implicit advantages over other synthetic alternatives, and provide detailed experimental context to inform future drug discovery endeavors.

The Case Study: CX-4945 (Silmitasertib) - A First-in-Class Protein Kinase CK2 Inhibitor

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival by regulating key signaling pathways like PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[3][4][5] Its dysregulation makes it a compelling target for anticancer therapy.[2][6]

CX-4945, also known as Silmitasertib, is a potent, orally bioavailable, and ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[5][7] It was the first CK2 inhibitor to advance into clinical trials for various cancers, including cholangiocarcinoma, multiple myeloma, and medulloblastoma.[8][9] The discovery of CX-4945, detailed in the Journal of Medicinal Chemistry, chronicles a meticulous structure-activity relationship (SAR) campaign to optimize a novel benzonaphthyridine scaffold.[10]

A crucial component of the CX-4945 structure is the 8-carboxylic acid moiety on the benzo[c][8][11]naphthyridine core. The synthesis of this core relies on a key intermediate: 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride . This intermediate is synthesized from a close relative of our topic molecule, as outlined in Chinese patent CN104277060A. This patent explicitly discloses a method for synthesizing this key boronic acid, highlighting its importance in the production of CX-4945.[10]

The Synthetic Linchpin: From a Substituted Phenylboronic Acid to a Clinical Candidate

The journey from a simple substituted phenylboronic acid to a complex clinical candidate like CX-4945 underscores the strategic importance of choosing the right starting materials. The synthesis of the core of CX-4945 involves the construction of the tricyclic system, where the boronic acid plays a pivotal role.

Implicit Advantages of the 2-Methoxycarbonyl-4-methoxyphenyl Moiety

While the direct use of this compound is not explicitly detailed in the primary CX-4945 literature, the structure of its amino-derivative intermediate allows us to infer its strategic advantages:

  • Pre-installed Functionality: The methoxycarbonyl group serves as a masked carboxylic acid. This is a common strategy in multi-step synthesis to avoid side reactions that a free carboxylic acid might undergo under various reaction conditions. It can be easily deprotected (hydrolyzed) in a later step to reveal the final carboxylic acid group crucial for the biological activity of CX-4945.

  • Orthogonal Reactivity: The boronic acid and the methoxycarbonyl group possess orthogonal reactivity. The boronic acid is destined for a Suzuki coupling reaction to form a key C-C bond, while the ester is stable under these conditions. This allows for selective transformations at different parts of the molecule.

  • Electronic and Steric Tuning: The methoxy and methoxycarbonyl substituents on the phenyl ring influence the electronic properties and steric hindrance around the boronic acid, which can affect the efficiency and outcome of the Suzuki coupling reaction. The methoxy group, being an electron-donating group, can modulate the reactivity of the boronic acid.

Comparative Analysis with Alternative Building Blocks

To appreciate the choice of this particular boronic acid, let's consider potential alternatives and their drawbacks:

Building BlockPotential AdvantagesPotential Disadvantages
2-Carboxy-4-methoxyphenylboronic acid Direct incorporation of the carboxylic acid.The free carboxylic acid can interfere with the palladium catalyst in Suzuki coupling, leading to lower yields or reaction failure. It may also require protection/deprotection steps, negating the "directness".
2-Cyano-4-methoxyphenylboronic acid A cyano group can be hydrolyzed to a carboxylic acid.Hydrolysis of a cyano group often requires harsh conditions (strong acid or base) that might not be compatible with other functional groups in the molecule.
Other Phenylboronic Acids Simpler, more readily available.Would require additional steps to install the required substitution pattern, leading to a longer, less efficient synthesis.

The use of the methoxycarbonyl-substituted boronic acid represents a more streamlined and efficient synthetic strategy, balancing reactivity, stability, and the need for late-stage functional group manipulation.

Experimental Protocols and Methodologies

Drawing from the patent literature for the synthesis of the key intermediate and the medicinal chemistry publication for the subsequent steps, we can outline the key experimental workflows.

Synthesis of the Key Intermediate: 2-Amino-4-methoxycarbonylphenyl boronic acid hydrochloride

The synthesis described in patent CN104277060A involves a three-step process starting from p-carboxyphenylboronic acid.[10]

Step 1: Nitration

  • p-Carboxyphenylboronic acid is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0-10 °C) to yield 2-nitro-4-carboxyphenylboronic acid.

Step 2: Esterification

  • The resulting nitro-substituted carboxylic acid is then esterified, for example, using methanol and a dehydrating agent like thionyl chloride, to produce 2-nitro-4-methoxycarbonylphenylboronic acid.

Step 3: Reduction

  • The nitro group is reduced to an amine under catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) in the presence of concentrated hydrochloric acid to afford the final product, 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

Workflow Diagram: Synthesis of the Key Boronic Acid Intermediate

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction A p-Carboxyphenylboronic acid B 2-Nitro-4-carboxyphenylboronic acid A->B H₂SO₄, HNO₃ C 2-Nitro-4-methoxycarbonylphenylboronic acid B->C Methanol, SOCl₂ D 2-Amino-4-methoxycarbonylphenyl boronic acid HCl C->D H₂, Pd/C, HCl

Caption: Synthetic pathway to the key boronic acid intermediate for CX-4945.

Application in the Synthesis of the CX-4945 Core

The primary publication on CX-4945 provides the subsequent steps where this key intermediate is utilized.[10]

Step 1: Suzuki-Miyaura Coupling

  • The 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride is coupled with a suitable di-halogenated heterocyclic core (e.g., a di-chlorinated naphthyridine derivative) under palladium catalysis. This reaction forms the crucial carbon-carbon bond that stitches the two main fragments of the molecule together.

Step 2: Second Coupling/Cyclization

  • Further reactions, which may include another coupling or a cyclization step, are performed to complete the tetracyclic core of CX-4945.

Step 3: Final Modifications and Deprotection

  • The final steps involve the addition of the side chain (the 3-chlorophenylamino group) and the hydrolysis of the methyl ester to the final carboxylic acid, which is critical for the inhibitor's interaction with the target kinase.

Workflow Diagram: Core Synthesis of CX-4945

G A 2-Amino-4-methoxycarbonylphenyl boronic acid HCl C Coupled Intermediate A->C Suzuki Coupling (Pd catalyst) B Di-halogenated Naphthyridine Core B->C Suzuki Coupling (Pd catalyst) D CX-4945 Precursor (Ester) C->D Further Cyclization/ Coupling Steps E CX-4945 (Final Compound) D->E Ester Hydrolysis

Caption: Simplified workflow for the synthesis of the CX-4945 core.

Biological Significance and Mechanism of Action of CX-4945

The final molecule, CX-4945, is a highly potent inhibitor of Protein Kinase CK2.

Mechanism of Inhibition

CX-4945 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit.[6][12] This prevents the phosphorylation of downstream substrates, thereby disrupting multiple pro-survival signaling pathways that are often hyperactive in cancer cells.[5] The 8-carboxylic acid group, derived from the methoxycarbonyl group of the boronic acid intermediate, forms a crucial ionic bridge with a lysine residue (Lys68) in the active site of CK2, contributing significantly to the high binding affinity and potency of the inhibitor.[10]

Downstream Signaling Pathways Affected

Inhibition of CK2 by CX-4945 has been shown to modulate several key oncogenic signaling pathways:[3][13]

  • PI3K/Akt/mTOR Pathway: CX-4945 treatment leads to the dephosphorylation of Akt at the CK2-specific site (S129), which attenuates the pro-survival signals of this pathway.[14][15][16]

  • NF-κB Pathway: CK2 is known to positively regulate the NF-κB pathway, and its inhibition by CX-4945 can suppress the activity of this pro-inflammatory and anti-apoptotic pathway.[3]

  • JAK/STAT Pathway: CK2 can potentiate JAK/STAT signaling, and CX-4945 has been shown to suppress the activation of this pathway in cancer cells.[3]

Signaling Pathway Diagram: The Role of CK2 and Inhibition by CX-4945

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Cellular Outcomes GrowthFactors Growth Factors PI3K_Akt PI3K/Akt/mTOR GrowthFactors->PI3K_Akt Cytokines Cytokines JAK_STAT JAK/STAT Cytokines->JAK_STAT Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival (Anti-apoptosis) PI3K_Akt->Survival CK2 Protein Kinase CK2 PI3K_Akt->CK2 NFkB NF-κB NFkB->Survival NFkB->CK2 JAK_STAT->Proliferation JAK_STAT->CK2 Angiogenesis Angiogenesis CK2->PI3K_Akt phosphorylates & potentiates CK2->NFkB phosphorylates & potentiates CK2->JAK_STAT phosphorylates & potentiates CK2->Angiogenesis CX4945 CX-4945 CX4945->CK2 inhibits

Caption: Simplified diagram of CK2's role in oncogenic signaling and its inhibition by CX-4945.

Conclusion and Future Perspectives

The case study of CX-4945 provides a compelling, albeit indirect, validation for the strategic use of This compound (via its amino-derivative) in drug discovery. It demonstrates how a carefully chosen building block, with pre-installed and protected functional groups, can significantly streamline a complex synthetic route to a clinical candidate. The methoxycarbonyl group serves as an ideal masked carboxylic acid, with its stability under Suzuki coupling conditions and ease of deprotection being key advantages.

For medicinal chemists and process scientists, this case study offers several key takeaways:

  • The importance of "synthetic foresight" in selecting starting materials that will simplify downstream transformations.

  • The utility of substituted boronic acids in providing not just a coupling partner, but a scaffold with latent functionality.

  • The power of leveraging patent literature to uncover key synthetic intermediates and methodologies that may not be detailed in primary scientific publications.

As the demand for novel, highly specific kinase inhibitors and other targeted therapies continues to grow, the strategic application of versatile and functionalized building blocks like this compound and its derivatives will remain a cornerstone of successful drug discovery programs.

References

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  • Brear, P., De Fusco, C., Iegre, J., Sore, H. F., & Hyvonen, M. (2024). Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. ChemRxiv.
  • Pierre, F., Chua, P. C., O'Brien, S., & Ryckman, D. M. (2011). Pharmacokinetic characterization of CK2 inhibitor CX-4945.
  • Roolz, M., & Pinna, L. A. (2020). Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance. Cellular and molecular life sciences : CMLS, 77(20), 4003–4020.
  • Ruranska, E., Szyszka, R., & Rytka, J. (2017). CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity. Molecular and cellular biochemistry, 430(1-2), 131–139.
  • The Chemical Probes Portal. (n.d.). CX-4945. The Chemical Probes Portal.
  • Ruranska, E., Szyszka, R., & Rytka, J. (2017). CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity.
  • Piazza, F. A., Manni, S., Roolz, M., Candi, A., Bossi, D., Ruzzene, M., ... & Pinna, L. A. (2014). Cytotoxic Activity of the Casein Kinase 2 Inhibitor CX-4945 Against T-cell Acute Lymphoblastic Leukemia: Targeting the Unfolded Protein Response Signaling. Leukemia, 28(6), 1172–1182.
  • Siddiqui-Jain, A., Bliesath, J., Drygin, D., O'Brien, S. E., Proffitt, C., Omori, M., ... & Anderes, K. (2012). CK2 Inhibitor CX-4945 Suppresses DNA Repair Response Triggered by DNA-Targeted Anticancer Drugs and Augments Efficacy: Mechanistic Rationale for Drug Combination Therapy.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the meticulous management of chemical reagents is paramount, not only for experimental success but also for ensuring personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper handling and disposal of 2-Methoxycarbonyl-4-methoxyphenylboronic acid. By synthesizing data from structurally related compounds and adhering to established laboratory safety principles, this document serves as an essential resource for researchers, scientists, and laboratory professionals.

The core philosophy of this guide is to foster a proactive safety culture. The protocols outlined herein are designed to be self-validating systems, where the "why" behind each step is as crucial as the "how." This approach ensures that safety is not merely a checklist but an integrated component of the scientific workflow.

Hazard Assessment and Risk Mitigation

Known Hazards of Structurally Similar Boronic Acids:

  • Skin Irritation: Causes skin irritation (Category 2).[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation (Category 2/2A).[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4][5]

These compounds are typically white to off-white powders.[6] Due to the potential for respiratory irritation, all handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation risk.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6]Protects against splashes of solutions or airborne particles that can cause severe eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[6]Prevents direct skin contact, which can lead to irritation.[1][2]
Body Protection A fully fastened laboratory coat.[6]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[6]Prevents injury from spills or dropped items.

Step-by-Step Disposal Workflow

The guiding principle for the disposal of this compound is that it should never be released into the environment.[1] Boron compounds, in general, can pose a hazard to aquatic organisms.[7][8] Therefore, all waste streams containing this compound must be collected and disposed of through an approved hazardous waste disposal plant.[1][3][9][10]

The following diagram illustrates the logical flow of the disposal process:

DisposalWorkflow Start Start: Handling of 2-Methoxycarbonyl-4- methoxyphenylboronic acid Segregate Segregate Waste Streams Start->Segregate Generate Waste SolidWaste Solid Waste (Contaminated PPE, Weighing Paper) Segregate->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures, Solvents) Segregate->LiquidWaste ContainerizeSolid Containerize Solid Waste (Labeled, Sealed Bag/Container) SolidWaste->ContainerizeSolid ContainerizeLiquid Containerize Liquid Waste (Labeled, Sealed, Compatible Container) LiquidWaste->ContainerizeLiquid Storage Store in Designated Satellite Accumulation Area ContainerizeSolid->Storage ContainerizeLiquid->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Storage->Pickup End End: Proper Disposal Pickup->End

Sources

A Senior Application Scientist's Guide to Handling 2-Methoxycarbonyl-4-methoxyphenylboronic acid: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the lab. Today, we're focusing on a crucial aspect of our work that precedes any reaction setup or data analysis: safety. Specifically, we will establish a comprehensive operational plan for handling 2-Methoxycarbonyl-4-methoxyphenylboronic acid. As a versatile building block in medicinal chemistry and organic synthesis, its effective use is matched by the need for rigorous safety protocols.[1] This guide is not just a list of rules; it is a framework for understanding the why behind each safety measure, ensuring that every procedure is a self-validating system of protection for you and your research.

Hazard Assessment: Understanding the Reagent

This compound is a solid, often a powder, which immediately presents a respiratory hazard from airborne dust.[2] While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can infer its hazard profile from closely related analogs like 4-Methoxycarbonylphenylboronic acid and other substituted phenylboronic acids. The consensus from these sources indicates that the compound should be treated as, at minimum:

  • A skin irritant .[3][4]

  • A serious eye irritant .[3][5]

  • A potential respiratory tract irritant .[4][5][6]

  • Potentially harmful if swallowed .[7][8]

Furthermore, boronic acids as a class can be hygroscopic and are incompatible with strong oxidizing agents, strong acids, and strong bases.[2][9] Thermal decomposition may produce carbon oxides and boron oxides.[8][9] Our entire safety protocol is built upon mitigating these identified risks.

The First Line of Defense: Engineering Controls

Before any Personal Protective Equipment (PPE) is even selected, we must leverage engineering controls. These are designed to isolate you from the hazard.

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow is critical for preventing the inhalation of dust or vapors.[10]

  • Safety Infrastructure: The laboratory must be equipped with an operational safety shower and an eyewash station located in close proximity to the workstation.[3][9] Verify their functionality before starting your work.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense, used in conjunction with engineering controls. The selection of appropriate PPE is task-dependent.

Eye and Face Protection

Direct contact with boronic acid dust or splashes can cause serious eye irritation.[5]

  • Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are mandatory for any work in the laboratory.[11]

  • Required for Handling Solids: When weighing or handling the solid powder, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection against airborne particulates.[11]

  • Recommended for Large Quantities/Splash Risk: When working with larger quantities (>5g) or during procedures with a high splash potential (e.g., quenching a reaction), a full face shield should be worn over safety goggles.[12]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required. It must be kept buttoned to protect your clothing and skin.[13]

  • Gloves: No single glove material protects against all chemicals.[13] For boronic acids, nitrile gloves are an excellent choice for incidental contact.[13]

    • Inspection: Always inspect gloves for tears or punctures before use.[12]

    • Donning: Wash and dry your hands before putting on gloves.

    • Removal: Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[12]

    • Disposal: Dispose of used gloves in the designated solid hazardous waste container immediately after the task is complete or if contamination is suspected. Never wash or reuse disposable gloves.

Respiratory Protection

Adequate ventilation from a fume hood should be sufficient for most small-scale laboratory operations.[5] However, respiratory protection is essential in specific scenarios:

  • Weighing outside a fume hood (Not Recommended): If engineering controls are unavailable or fail, a NIOSH-approved respirator is required. For dusts, a filtering facepiece respirator (e.g., an N95) is the minimum.[11]

  • Spill Cleanup: During the cleanup of a significant spill, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate particulate cartridges, may be necessary.

The following table summarizes the PPE requirements for different operational scenarios.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash GogglesNitrile GlovesLab CoatNot required inside a fume hood. N95 respirator if outside.
Preparing Solutions Safety Glasses (Goggles if splash risk)Nitrile GlovesLab CoatNot required inside a fume hood.
Running/Monitoring Reaction Safety GlassesNitrile GlovesLab CoatNot required inside a fume hood.
Large-Scale Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over Lab CoatHalf-mask or Full-face Respirator with P100 filters.

Step-by-Step Operational Protocols

Adherence to standardized procedures minimizes risk.

Protocol 1: Safely Weighing and Handling the Solid Reagent
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place a plastic-backed absorbent liner on the work surface.

  • PPE: Don your lab coat, chemical splash goggles, and nitrile gloves.

  • Tare: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispensing: Carefully scoop the desired amount of this compound into the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Clean-up: Close the reagent container tightly.[9] Use a disposable brush to gently sweep any stray powder into a designated solid waste bag within the fume hood.

  • Transport: Carry the weigh boat to your reaction vessel within the fume hood.

Protocol 2: Donning and Doffing PPE Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

  • Donning (Putting On):

    • Lab Coat

    • Safety Goggles/Face Shield

    • Respirator (if required)

    • Gloves (pull cuffs over lab coat sleeves)

  • Doffing (Taking Off):

    • Gloves (using proper technique)

    • Lab Coat (turn inside out as you remove it)

    • Safety Goggles/Face Shield

    • Respirator (if used)

    • Wash hands thoroughly with soap and water.[10]

Decision Logic for Respiratory Protection

The choice of respiratory protection depends on the containment of the hazard. The following workflow illustrates this decision-making process.

PPE_Decision_Flow start Start: Handling 2-Methoxycarbonyl- 4-methoxyphenylboronic acid fume_hood Is the work performed entirely inside a certified chemical fume hood? start->fume_hood no_ppe Standard PPE (Goggles, Gloves, Lab Coat). No respiratory protection required. fume_hood->no_ppe Yes n95 Minimum: N95 Respirator for dust protection. fume_hood->n95 No spill Is there a large spill or aerosol-generating event? spill->no_ppe No full_resp Half-mask or Full-face Respirator with P100 particulate filters required. spill->full_resp Yes no_ppe->spill

Caption: Decision workflow for selecting appropriate respiratory protection.

Decontamination and Disposal Plan

Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and ensuring compliance.

Decontamination
  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinsate in a designated hazardous liquid waste container. The cleaned glassware can then be washed normally.

  • Surfaces: Wipe down the work surface in the fume hood with a damp cloth or towel after each use. Dispose of the cleaning materials as solid hazardous waste.

Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste.[5][14]

  • Solid Waste:

    • Includes: Contaminated gloves, weigh boats, paper towels, and excess reagent.

    • Collection: Place all solid waste into a clearly labeled, sealed plastic bag or container. The label should read "Hazardous Waste: this compound."

  • Liquid Waste:

    • Includes: Reaction mixtures, solvent rinsates.

    • Collection: Collect all liquid waste in a dedicated, sealed, and properly vented solvent waste container. The container must be compatible with the solvents used and clearly labeled with all components. Never pour boronic acid waste down the drain.[14]

  • Empty Containers:

    • A container is considered "empty" only after all contents have been removed by standard means.[14]

    • Triple-rinse the original reagent bottle with a suitable solvent.[14][15]

    • Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the container and dispose of it in the appropriate glass or plastic recycling bin, as per your institution's policy.[15]

By integrating these safety measures into every step of your workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Handle every chemical with the respect it deserves, and you will ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.